QM385
説明
特性
IUPAC Name |
2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N7O2/c1-11-12(15(29)25-7-5-24(6-8-25)10-17(18,19)20)9-21-27(11)16-22-14(28)13-3-2-4-26(13)23-16/h2-4,9H,5-8,10H2,1H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMQVMCLRRPIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NN3C=CC=C3C(=O)N2)C(=O)N4CCN(CC4)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of QM385 in T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of QM385, a potent and orally bioavailable small molecule inhibitor, with a specific focus on its effects within T cells. The information presented herein is intended for an audience with a strong background in immunology, cell biology, and pharmacology.
Executive Summary
This compound is a novel inhibitor of Sepiapterin (B94604) Reductase (SPR), a key enzyme in the de novo biosynthesis pathway of tetrahydrobiopterin (B1682763) (BH4).[1][2] By targeting SPR, this compound effectively reduces the intracellular levels of BH4, a critical cofactor for several metabolic processes. In the context of T cell biology, the induction of GTP Cyclohydrolase I (GCH1), the rate-limiting enzyme in BH4 synthesis, and the subsequent production of BH4 are indispensable for the effective proliferation of both CD4+ and CD8+ T cells.[1] this compound leverages this dependency to exert its immunomodulatory effects, primarily through the inhibition of T cell proliferation and the reduction of inflammatory T cell populations.[1] This targeted action presents a promising therapeutic avenue for T-cell-mediated inflammatory and autoimmune diseases.
Core Mechanism of Action
The primary molecular target of this compound is the enzyme Sepiapterin Reductase (SPR).[1] this compound binds with high affinity to human SPR, thereby inhibiting its enzymatic activity.[1] This inhibition disrupts the final step in the de novo synthesis of tetrahydrobiopterin (BH4), leading to a significant reduction in its intracellular levels within activated T cells.[1]
The consequence of BH4 depletion in T cells is multifaceted. Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated that upregulates the expression of GCH1, the first and rate-limiting enzyme in the BH4 synthesis pathway.[1] The subsequent increase in BH4 is essential to meet the metabolic demands of T cell proliferation.[1] By blocking BH4 production, this compound effectively curtails the proliferative response of activated T cells.[1]
Furthermore, the reduction in BH4 levels leads to mitochondrial dysfunction in activated CD4+ T cells. This is characterized by a substantial decrease in electron transport chain (ETC) function and a corresponding drop in ATP levels.[1] Concurrently, there is an elevation in superoxide (B77818) reactive oxygen species (ROS), indicating increased oxidative stress within the cells.[1]
Signaling Pathway Perturbation
The signaling pathway primarily affected by this compound is the de novo BH4 synthesis pathway, which is critically linked to T cell activation and proliferation.
Caption: this compound inhibits SPR, blocking BH4 synthesis and subsequent T cell proliferation.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the activity of this compound.
| Parameter | Value | Cell/System Type | Reference |
| IC50 | 35 nM | Cell-based assay | [2] |
| Binding Affinity | High | Human SPR (cell-free assay) | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Sepiapterin Reductase (SPR) Enzymatic Activity Assay
The enzymatic activity of SPR is determined by monitoring the reduction of ferricytochrome c to ferrocytochrome c, a process driven by the enzymatic conversion of a pterin (B48896) substrate to BH4.
-
Principle: The enzymatic conversion of a quasi-BH2 (qBH2) substrate to BH4 by SPR is coupled to the reduction of ferricytochrome c. The increase in ferrocytochrome c is measured spectrophotometrically at 550 nm.
-
Reagents:
-
50 µM ferricytochrome c
-
1 µM 6-methyltetrahydropterin (B12859068) (6MPH4) as the substrate
-
20 nM Dihydropteridine Reductase (DHPR)
-
50 µM NADH
-
This compound or other inhibitors at desired concentrations
-
-
Procedure:
-
The reaction is initiated by mixing the reagents in a suitable buffer (pH 7.4).
-
The absorbance at 550 nm is recorded at 10-second intervals for 40 minutes.
-
The rate of increase in absorbance is proportional to the SPR activity.
-
Inhibitor potency is determined by comparing the reaction rates in the presence and absence of the compound.[1]
-
Measurement of Intracellular BH4 Levels
Intracellular BH4 levels in T cells are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Principle: LC-MS allows for the sensitive and specific detection and quantification of small molecules like BH4 from complex biological matrices.
-
Cell Preparation and Stimulation:
-
Human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes are cultured.
-
T cells are activated using anti-CD3 and anti-CD28 antibodies for a specified period (e.g., 24-48 hours) in the presence of varying concentrations of this compound.[1]
-
-
Extraction and Analysis:
-
Cells are harvested and lysed.
-
The cell lysate is processed to extract small molecule metabolites.
-
The extracted sample is injected into an LC-MS system.
-
BH4 is separated by liquid chromatography and detected by mass spectrometry.
-
Quantification is achieved by comparing the signal to that of a known standard.[1]
-
T Cell Proliferation Assay
T cell proliferation can be assessed using various methods, with dye dilution assays being a common approach.
Caption: Workflow for assessing T cell proliferation using CFSE dye dilution.
-
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.[3]
-
Procedure:
-
Isolated T cells are labeled with CFSE.
-
The labeled cells are stimulated with anti-CD3/CD28 antibodies in the presence of different concentrations of this compound or a vehicle control.
-
Cells are cultured for 3 to 5 days to allow for proliferation.
-
The CFSE fluorescence of the cells is analyzed by flow cytometry.
-
The degree of proliferation is determined by the reduction in CFSE intensity, with distinct peaks representing successive generations of divided cells.
-
Conclusion
This compound represents a targeted approach to T cell immunomodulation through the inhibition of Sepiapterin Reductase and the subsequent depletion of intracellular tetrahydrobiopterin. Its mechanism of action is centered on disrupting the metabolic reprogramming that is essential for T cell proliferation, leading to a reduction in inflammatory T cell responses. The well-defined molecular target and clear downstream cellular effects make this compound a compelling candidate for further investigation in the context of T-cell-driven pathologies. The experimental protocols outlined in this guide provide a robust framework for the continued preclinical and clinical evaluation of this compound and other modulators of the BH4 synthesis pathway.
References
The Potent Inhibition of Sepiapterin Reductase by QM385: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepiapterin (B94604) reductase (SPR) is a critical enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several key metabolic pathways. Dysregulation of BH4 levels has been implicated in a range of pathologies, including chronic pain, neuroinflammation, and autoimmune disorders. QM385 has emerged as a potent and specific small-molecule inhibitor of SPR, offering a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the inhibition of sepiapterin reductase by this compound, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Sepiapterin Reductase and Tetrahydrobiopterin
Sepiapterin reductase (SPR, EC 1.1.1.153) is a homodimeric enzyme that plays a pivotal role in the biosynthesis of tetrahydrobiopterin (BH4). BH4 is an indispensable cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin, as well as for nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide.[1] The de novo synthesis of BH4 from guanosine (B1672433) triphosphate (GTP) involves a series of enzymatic steps, with SPR catalyzing the final reduction of sepiapterin to 7,8-dihydrobiopterin (BH2), which is subsequently reduced to BH4 by dihydrofolate reductase (DHFR).
Elevated levels of BH4 have been associated with pathological states, including chronic pain and inflammation.[1][2] In these conditions, increased BH4 production in sensory neurons and immune cells like macrophages contributes to hypersensitivity and inflammatory responses.[2][3] Therefore, targeting the BH4 synthesis pathway presents a viable therapeutic approach. While GTP cyclohydrolase 1 (GCH1) is the rate-limiting enzyme in this pathway, its complete inhibition could lead to severe side effects due to a global depletion of BH4.[1] In contrast, inhibiting SPR offers a more nuanced approach, as "salvage pathways" can still produce basal levels of BH4, potentially minimizing adverse effects.[1][2]
This compound: A Potent and Specific SPR Inhibitor
This compound is a novel, orally bioavailable small-molecule inhibitor of sepiapterin reductase.[4][5] It has demonstrated high potency and specificity for SPR, making it a valuable tool for both research and potential therapeutic development.
Quantitative Inhibition Data
The inhibitory activity of this compound against sepiapterin reductase has been quantified through various in vitro and cell-based assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay System | Reference |
| IC50 (Binding) | 1.49 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [5] |
| IC50 (BH4 Levels) | 35 nM | Anti-CD3/CD28-stimulated mouse splenocytes | [5] |
| IC50 (BH4 Levels) | 74 nM | Anti-CD3/CD28-stimulated human Peripheral Blood Mononuclear Cells (PBMCs) | [5] |
Signaling Pathway of BH4 Synthesis and SPR Inhibition
The inhibition of SPR by this compound directly impacts the de novo synthesis of BH4. The following diagram illustrates this pathway and the point of intervention by this compound.
Caption: The de novo BH4 synthesis pathway and the inhibitory action of this compound on SPR.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of sepiapterin reductase by this compound.
Sepiapterin Reductase Enzymatic Inhibition Assay
This protocol describes a typical enzymatic assay to determine the IC50 value of an inhibitor against recombinant human sepiapterin reductase.
Materials:
-
Recombinant human sepiapterin reductase (SPR)
-
Sepiapterin
-
NADPH
-
Assay Buffer: 50 mM potassium phosphate, pH 6.8
-
This compound or other test compounds
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH (final concentration, e.g., 100 µM)
-
Recombinant human SPR (final concentration, e.g., 10 nM)
-
This compound dilution or vehicle control
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding sepiapterin (final concentration, e.g., 20 µM).
-
Immediately measure the decrease in absorbance at 340 nm (oxidation of NADPH) or the decrease in absorbance at 420 nm (reduction of sepiapterin) over time using a spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for BH4 Level Determination
This protocol details the measurement of BH4 levels in stimulated mouse splenocytes or human PBMCs treated with this compound.
Materials:
-
Mouse splenocytes or human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Lysis Buffer: e.g., 0.1 M perchloric acid
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Isolate mouse splenocytes or human PBMCs.
-
Plate the cells in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies for 48-72 hours.
-
Harvest the cells and wash with PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris.
-
Filter the supernatant and analyze the BH4 content by HPLC-ECD.
In Vivo Animal Models
This model is used to assess the anti-inflammatory and analgesic effects of this compound in a model of rheumatoid arthritis.
Materials:
-
BALB/c mice (8-10 weeks old)
-
Collagen antibody cocktail
-
Lipopolysaccharide (LPS)
-
This compound formulated for oral administration
-
Calipers for paw thickness measurement
-
Von Frey filaments for mechanical sensitivity testing
Procedure:
-
On day 0, administer the collagen antibody cocktail intravenously or intraperitoneally to the mice.
-
On day 3, administer LPS intraperitoneally to synchronize and enhance the arthritis development.
-
Begin oral administration of this compound (e.g., 3 mg/kg) or vehicle daily from day 3 to the end of the study.
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on redness and swelling).
-
Assess pain hypersensitivity using von Frey filaments to measure mechanical withdrawal thresholds at baseline and various time points after disease induction.
-
At the end of the study, collect plasma for biomarker analysis (sepiapterin) and joint tissues for histological analysis.
This model evaluates the efficacy of this compound in an asthma-like condition.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Alum (adjuvant)
-
This compound formulated for oral administration
-
Equipment for bronchoalveolar lavage (BAL)
Procedure:
-
On days 0 and 14, sensitize the mice by intraperitoneal injection of OVA emulsified in alum.
-
From days 21 to 23, challenge the mice with aerosolized OVA for 30 minutes each day.
-
Administer this compound (e.g., 1-3 mg/kg) or vehicle orally one hour before each OVA challenge.
-
24 hours after the final challenge, perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Perform total and differential cell counts on the BAL fluid to quantify eosinophils, neutrophils, and lymphocytes.
-
Collect lung tissue for histological analysis of inflammation and mucus production.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 1.25 A crystal structure of sepiapterin reductase reveals its binding mode to pterins and brain neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
A Technical Guide to QM385 and the Tetrahydrobiopterin (BH4) Synthesis Pathway
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrobiopterin (BH4) is an essential enzymatic cofactor vital for the synthesis of key neurotransmitters and nitric oxide. Its biosynthesis is a tightly regulated multi-enzyme process. Pathological upregulation of the BH4 pathway is implicated in various conditions, including chronic pain, autoimmune diseases, and certain cancers, making it a compelling target for therapeutic intervention. Sepiapterin (B94604) reductase (SPR), a critical enzyme in the de novo and salvage pathways of BH4 synthesis, has emerged as a prime target for inhibition. This document provides a comprehensive technical overview of the BH4 synthesis pathway and the mechanism of QM385, a potent and specific small-molecule inhibitor of SPR. It includes quantitative data on the inhibitor's activity, detailed experimental protocols for its evaluation, and diagrams illustrating the core biological and experimental frameworks.
The Tetrahydrobiopterin (BH4) Biosynthesis and Recycling Pathways
Tetrahydrobiopterin is a critical cofactor for several key enzymes, including aromatic amino acid hydroxylases (phenylalanine hydroxylase, tyrosine hydroxylase, tryptophan hydroxylase) and nitric oxide synthases (NOS).[1] Its intracellular concentration is maintained through three interconnected pathways: the de novo synthesis, salvage, and recycling pathways.[2]
-
De Novo Synthesis Pathway: This is the primary route for BH4 production, starting from guanosine (B1672433) triphosphate (GTP). Three sequential enzymatic reactions are involved:
-
GTP cyclohydrolase I (GTPCH): The rate-limiting enzyme that converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[3][4]
-
6-pyruvoyltetrahydropterin synthase (PTPS): Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin (PTP).[3]
-
Sepiapterin Reductase (SPR): Catalyzes the final two-step reduction of PTP to yield BH4.[3]
-
-
Salvage Pathway: This pathway allows for the production of BH4 from sepiapterin, an intermediate that can be formed from the unstable PTP of the de novo pathway.[5][6] Sepiapterin is first reduced by Sepiapterin Reductase (SPR) to 7,8-dihydrobiopterin (BH2), which is then converted to BH4 by dihydrofolate reductase (DHFR).[6][7]
-
Recycling Pathway: After BH4 is oxidized to quinonoid-dihydrobiopterin (qBH2) during its cofactor activity, it is regenerated back to its active BH4 form by the enzyme dihydropteridine reductase (DHPR).[2] This pathway is crucial for maintaining the BH4 pool.
Regulation of BH4 synthesis is complex. The activity of GTPCH, the rate-limiting enzyme, is subject to feedback inhibition by BH4 itself and is allosterically activated by phenylalanine, a process mediated by the GTP cyclohydrolase feedback regulatory protein (GFRP).[8][9]
This compound: A Potent Inhibitor of Sepiapterin Reductase (SPR)
This compound is a novel, potent, and specific small-molecule inhibitor of sepiapterin reductase (SPR).[10][11] By targeting SPR, this compound effectively blocks the final step of the de novo BH4 synthesis pathway and also inhibits the salvage pathway.[12] This leads to a significant reduction in cellular and systemic BH4 levels. A key consequence of SPR inhibition by this compound is the accumulation of the substrate sepiapterin, which can be measured in plasma and urine as a robust pharmacodynamic biomarker of target engagement.[5][12][13] this compound is orally bioavailable and has demonstrated efficacy in various preclinical models of autoimmunity, inflammation, and pain.[11][12][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validating the GTP-cyclohydrolase 1-feedback regulatory complex as a therapeutic target using biophysical and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Enzyme-Based SPR Strategy for Detection of the Antimicrobial Agent Chlorophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
A Technical Guide to the Biological Function of QM385 in the Immune Response
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the biological functions of QM385, a potent inhibitor of sepiapterin (B94604) reductase (SPR), and its role in modulating the immune response. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and immunology.
Core Mechanism of Action
This compound is a small molecule inhibitor of sepiapterin reductase (SPR), an essential enzyme in the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway.[1] SPR catalyzes the final step in the de novo synthesis of BH4 and also participates in its salvage pathway.[1] By inhibiting SPR, this compound effectively reduces the intracellular levels of BH4.[2] BH4 is a critical cofactor for several key enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases, and has been identified as a fundamental regulator of T-cell biology.[1][3]
The immune-modulating effects of this compound are primarily derived from its ability to limit BH4 availability, which is indispensable for the proliferation of T-cells.[3] In activated T-cells, the demand for BH4 increases significantly, and this production is linked to changes in iron metabolism and mitochondrial bioenergetics.[3] Consequently, by blocking BH4 synthesis, this compound can suppress T-cell-mediated immune responses.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data available on the efficacy and effects of this compound in various experimental models.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/Model | Source |
| IC50 | 35 nM | Cell-based assay | [1] |
| Minimum Effective Dose | 0.3 mg/kg (p.o.) | Naïve Mice (plasma sepiapterin levels) | [1] |
| Maximum Effect Dose | 3 mg/kg (p.o.) | Naïve Mice (plasma sepiapterin levels) | [1] |
| Pharmacokinetics (Tmax) | 1 hour | Mice (oral administration) | [1] |
| Pharmacokinetics (T1/2) | 4 hours | Mice (oral administration) | [1] |
Table 2: Effects of this compound on Immune Cells and Inflammatory Models
| Model | Treatment | Outcome | Quantitative Effect | Source |
| Ovalbumin-induced Airway Inflammation | This compound (oral administration) | Reduction of inflammatory cells | Significant decrease in T-cells and eosinophils | [3] |
| House Dust Mite (HDM) Airway Inflammation | This compound (oral administration) | Reduction of inflammatory cells | Significant decrease in T-cells and eosinophils | [3] |
| Collagen Antibody-Induced Arthritis (CAIA) | This compound (3 mg/kg p.o., twice daily for 3 days) | Heat Hypersensitivity | Inhibition of heat hypersensitivity | [1] |
| Collagen Antibody-Induced Arthritis (CAIA) | This compound (3 mg/kg p.o., twice daily for 3 days) | Signs of Inflammation | No reduction in joint appearance, histological inflammation, or immune infiltrate | [1] |
| Human CD4+ T-cell Proliferation | This compound | Inhibition of proliferation | Effective at low doses | [3] |
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound is the synthesis of Tetrahydrobiopterin (BH4). BH4 is crucial for T-cell activation and proliferation. By inhibiting Sepiapterin Reductase (SPR), this compound disrupts this pathway, leading to a reduction in T-cell-mediated inflammation.
References
Technical Guide: The Inhibitory Effect of QM385 on CD4+ T Cell Proliferation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the novel sepiapterin (B94604) reductase (SPR) inhibitor, QM385, and its significant impact on the proliferation of CD4+ T cells. This compound demonstrates nanomolar potency in blocking the synthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for T cell proliferation. By disrupting BH4-dependent metabolic pathways, specifically mitochondrial function, this compound effectively suppresses the expansion of both mouse and human CD4+ T cells. This guide details the mechanism of action, presents available quantitative data, outlines key experimental protocols, and visualizes the relevant biological pathways and workflows.
Introduction
T cell activation and proliferation are central to adaptive immunity and are implicated in various pathologies, including autoimmune diseases and allergic inflammation.[1] CD4+ T helper cells, in particular, orchestrate immune responses, and their uncontrolled proliferation can lead to significant tissue damage. Consequently, targeting the molecular pathways that govern T cell expansion is a major focus of therapeutic development.
Recent research has identified the enzyme cofactor tetrahydrobiopterin (BH4) as a fundamental regulator of T cell biology.[1] The synthesis of BH4 is indispensable for the effective proliferation of mature CD4+ and CD8+ T cells.[1] this compound is a novel, potent, and orally bioavailable small molecule inhibitor developed to target this pathway by inhibiting sepiapterin reductase (SPR), the terminal enzyme in BH4 synthesis.[1][2]
Mechanism of Action of this compound
The immunosuppressive effect of this compound on CD4+ T cells is mediated through the targeted inhibition of the BH4 synthesis pathway, leading to profound metabolic consequences.
Inhibition of Sepiapterin Reductase (SPR)
This compound is a high-affinity inhibitor of sepiapterin reductase (SPR).[1] SPR catalyzes the final step in the de novo synthesis of BH4. By binding to and inhibiting SPR, this compound effectively blocks the production of this essential cofactor in activated T cells.[1]
Depletion of Tetrahydrobiopterin (BH4)
Inhibition of SPR by this compound leads to a significant reduction in intracellular BH4 levels in activated mouse splenocytes and human peripheral blood mononuclear cells (PBMCs).[1] This depletion of BH4 is the primary upstream event that triggers the anti-proliferative effects of the compound.
Downstream Effects on T Cell Metabolism and Proliferation
BH4 is critically linked to mitochondrial bioenergetics in activated T cells.[1] The this compound-induced depletion of BH4 results in mitochondrial dysfunction, characterized by:
-
Substantially reduced Electron Transport Chain (ETC) function.[1]
-
Decreased ATP levels.[1]
-
Elevated superoxide (B77818) reactive oxygen species (ROS).[1]
This impairment of mitochondrial metabolism cripples the energetic and biosynthetic capacity of the T cell, ultimately leading to a marked reduction in proliferation upon T-cell receptor (TCR) stimulation.[1]
Quantitative Effects on CD4+ T Cell Proliferation
This compound demonstrates potent, dose-dependent inhibition of its target and a clear anti-proliferative effect on T cells.
Table 1: Potency of this compound
| Parameter | Value | Reference |
| Target | Sepiapterin Reductase (SPR) | [2] |
| IC₅₀ | 1.49 nM | [2] |
Table 2: Summary of Anti-Proliferative Effects
| Cell Type | Model | Effect of this compound | Reference |
| Mouse CD4+ T Cells | In Vitro | Markedly less proliferation | [1] |
| Human CD4+ T Cells | In Vitro | Effectively inhibited proliferation at low doses | [1] |
| Inflammatory T Cells | In Vivo (Mouse) | Greatly reduced the number of inflammatory T cells in airway inflammation models | [1] |
Key Experimental Protocols
The following protocols are central to evaluating the effect of this compound on CD4+ T cell proliferation.
In Vitro Human CD4+ T Cell Proliferation Assay
This protocol was used to determine the direct effect of this compound on the proliferation of human T cells.[1]
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation.
-
Stimulation: Coat cell culture plates with anti-CD3 and anti-CD28 antibodies (1 µg/mL each). Add PBMCs to the plates to stimulate T cell activation and proliferation via TCR engagement.
-
Treatment: Add this compound at desired concentrations (or vehicle control) to the cell cultures.
-
Incubation: Culture the cells for three days under standard cell culture conditions (37°C, 5% CO₂).
-
Quantification: On day three, harvest the cells and stain with fluorescently-labeled antibodies against CD4. Count the absolute number of CD4+ T cells using a flow cytometer to determine the extent of proliferation.[1]
General Method: Flow Cytometry for Proliferation Tracking (CFSE Assay)
While the specific method used for this compound quantification was cell counting, a common and more detailed method for assessing T cell proliferation is the carboxyfluorescein succinimidyl ester (CFSE) dye dilution assay.
-
Cell Labeling: Prior to stimulation, T cells are labeled with CFSE dye. The dye covalently binds to intracellular proteins.
-
Stimulation and Culture: Cells are stimulated (e.g., with anti-CD3/CD28) and cultured as described above.
-
Dye Dilution: With each cell division, the CFSE fluorescence is halved in the daughter cells.
-
Analysis: Using flow cytometry, the fluorescence intensity of the cell population is measured. Proliferating cells are identified as a population with reduced CFSE fluorescence (CFSEdim) compared to the non-proliferating parent generation.[3] This allows for the quantification of the percentage of responding cells and the number of divisions they have undergone.
Conclusion
This compound is a potent and specific inhibitor of sepiapterin reductase that effectively suppresses CD4+ T cell proliferation by depleting intracellular BH4 and disrupting mitochondrial function.[1] Its efficacy in both mouse and human T cells, coupled with good oral bioavailability, highlights its potential as a therapeutic agent for T-cell-mediated autoimmune and allergic diseases.[1] The experimental frameworks provided herein offer robust methods for further investigation and characterization of this compound and similar compounds targeting T cell metabolism.
References
The Role of QM385 in Modulating Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
QM385 is a potent and orally bioavailable small-molecule inhibitor of sepiapterin (B94604) reductase (SPR), a critical enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4). Elevated levels of BH4 are implicated in the pathophysiology of various inflammatory and autoimmune diseases, as well as in chronic pain. By reducing the production of BH4, this compound has demonstrated significant immunomodulatory effects, primarily through the inhibition of T-cell proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on inflammatory pathways, and detailed experimental protocols for its investigation.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The tetrahydrobiopterin (BH4) synthesis pathway has emerged as a key regulator of inflammatory processes. BH4 is an essential cofactor for several enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. In the context of inflammation, the inducible isoform of NOS (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator. The synthesis of BH4 is upregulated by pro-inflammatory cytokines, creating a feed-forward loop that can sustain and amplify the inflammatory response.
Sepiapterin reductase (SPR) catalyzes the final step in the de novo synthesis of BH4. Its inhibition presents a promising therapeutic strategy for a range of inflammatory and autoimmune conditions. This compound has been developed as a potent and specific inhibitor of SPR, offering a targeted approach to modulate the BH4 pathway.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of sepiapterin reductase. This leads to a reduction in the cellular levels of BH4. The consequences of reduced BH4 are multifaceted and impact several key inflammatory processes.
Inhibition of T-Cell Proliferation
A crucial aspect of the immunomodulatory activity of this compound is its ability to suppress the proliferation of T-cells, which are central players in the adaptive immune response and the pathogenesis of many autoimmune diseases.[1] Upon activation, T-cells upregulate the machinery for BH4 synthesis to meet the metabolic demands of proliferation. By inhibiting SPR, this compound curtails the availability of BH4, thereby impeding the proliferation of activated T-cells.[1]
Modulation of Nitric Oxide Synthase (NOS) Activity
BH4 is an essential cofactor for all isoforms of nitric oxide synthase. In inflammatory conditions, the expression of inducible NOS (iNOS) is significantly upregulated, leading to high levels of NO production. By limiting the availability of BH4, this compound can indirectly modulate the activity of iNOS, thereby reducing the production of a key inflammatory mediator.
Modulation of Inflammatory Signaling Pathways
While direct studies on the effect of this compound on specific inflammatory signaling pathways are emerging, the modulation of BH4 levels is known to intersect with key cascades such as the JAK-STAT and NF-κB pathways. Pro-inflammatory cytokines, which are often downstream effectors of these pathways, are also potent inducers of GTP cyclohydrolase I, the rate-limiting enzyme in BH4 synthesis.
It is hypothesized that by reducing BH4 levels, this compound can disrupt this pro-inflammatory feedback loop. For instance, methotrexate, another drug that depletes intracellular BH4, has been shown to inhibit NF-κB activation in T-cells. This suggests a potential mechanism by which this compound may exert its anti-inflammatory effects beyond the direct inhibition of T-cell proliferation.
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data on the pharmacological effects of this compound.
| Parameter | Value | Assay System | Reference |
| IC50 for Sepiapterin Reductase (SPR) | 1.49 nM | Cell-free assay with human SPR | [2] |
| Effect on T-Cell Proliferation | Markedly reduced proliferation of CD4+ T-cells | In vitro stimulated mouse CD4+ T-cells | [1] |
| Animal Model | Compound | Dose | Effect on Plasma BH4 Levels | Effect on Plasma Sepiapterin Levels | Reference |
| Naïve Mice | This compound | Dose-dependent | Dose-dependent reduction | Dose-dependent increase | [1] |
| Collagen Antibody-Induced Arthritis (CAIA) Mice | This compound | 3 mg/kg (p.o.) | - | Increased | [3] |
| Animal Model of Allergic Airway Inflammation | Compound | Treatment | Effect | Reference |
| Ovalbumin-induced | This compound | Oral administration for 3 days | Greatly reduced the number of inflammatory T-cells and eosinophils | [1] |
| House Dust Mite (HDM)-induced | This compound | Oral administration for 3 days | Greatly reduced the number of inflammatory T-cells and eosinophils | [1] |
Experimental Protocols
Measurement of Tetrahydrobiopterin and Sepiapterin in Plasma
Method: High-Performance Liquid Chromatography (HPLC) with Electrochemical and Fluorescence Detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol Outline (based on HPLC):
-
Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., dithioerythritol) to prevent the oxidation of BH4.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: Precipitate plasma proteins using an acid, such as trichloroacetic acid.
-
Oxidation: For the measurement of total biopterins (BH4 + BH2 + biopterin), oxidize the sample with acidic iodine. For the differential measurement of BH2 and biopterin (B10759762), use alkaline iodine.
-
HPLC Analysis: Inject the processed sample onto a reverse-phase HPLC column.
-
Detection: Use electrochemical detection for BH4 and fluorescence detection for biopterin and sepiapterin.
-
Quantification: Calculate concentrations based on standard curves of known concentrations of BH4, BH2, biopterin, and sepiapterin.
T-Cell Proliferation Assay
Method: Flow cytometry-based analysis of cell proliferation using a fluorescent dye (e.g., CellTrace Violet or CFSE).
Protocol Outline:
-
Cell Isolation: Isolate primary T-cells (e.g., CD4+ T-cells) from mouse spleens or human peripheral blood mononuclear cells (PBMCs).
-
Dye Labeling: Label the T-cells with a proliferation tracking dye according to the manufacturer's instructions.
-
Cell Culture and Stimulation: Plate the labeled T-cells in a 96-well plate and stimulate them with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Treatment with this compound: Add this compound at various concentrations to the cell cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period sufficient for proliferation (e.g., 3-5 days).
-
Flow Cytometry Analysis: Harvest the cells and acquire them on a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of proliferated cells and the proliferation index based on the dilution of the fluorescent dye.
Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
Method: Induction of arthritis in mice using a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge.
Protocol Outline:
-
Animals: Use a susceptible mouse strain (e.g., BALB/c or DBA/1).
-
Antibody Injection: Administer a cocktail of anti-collagen antibodies intravenously or intraperitoneally on day 0.
-
LPS Challenge: Administer a suboptimal dose of LPS intraperitoneally on a subsequent day (e.g., day 3 or 5) to synchronize and enhance the arthritis development.
-
Treatment with this compound: Administer this compound orally at the desired dose daily, starting before or after the onset of clinical signs of arthritis.
-
Clinical Scoring: Monitor the mice daily for signs of arthritis, including paw swelling and redness, and assign a clinical score.
-
Histological Analysis: At the end of the experiment, collect the paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound in inhibiting BH4 synthesis and downstream inflammatory effects.
Experimental Workflow: T-Cell Proliferation Assay
Caption: Experimental workflow for assessing the effect of this compound on T-cell proliferation.
Conclusion
This compound represents a targeted therapeutic approach for modulating inflammatory and autoimmune responses by inhibiting the synthesis of tetrahydrobiopterin. Its demonstrated efficacy in preclinical models, particularly in suppressing T-cell proliferation, highlights its potential as a novel immunomodulatory agent. Further research is warranted to fully elucidate its impact on specific inflammatory signaling pathways and to explore its therapeutic utility in a broader range of diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the study of inflammation and immunology.
References
QM385: A Potent and Selective Chemical Probe for Sepiapterin Reductase
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of QM385, a potent and selective small molecule inhibitor of sepiapterin (B94604) reductase (SPR). SPR is a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (B1682763) (BH4) biosynthesis. Elevated BH4 levels are implicated in various pathological conditions, including autoimmune diseases and chronic pain. This compound has emerged as a valuable chemical probe to investigate the physiological and pathophysiological roles of SPR and to explore its potential as a therapeutic target. This document details the biochemical and cellular activity of this compound, its pharmacokinetic properties, and provides detailed protocols for its use in in vitro and in vivo experimental models.
Introduction to Sepiapterin Reductase and the Role of this compound
Sepiapterin reductase (SPR) is an NADPH-dependent oxidoreductase that catalyzes the final step in the biosynthesis of tetrahydrobiopterin (BH4).[1][2] BH4 is an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases (which are involved in neurotransmitter synthesis) and nitric oxide synthases (NOS).[1][2] Dysregulation of BH4 metabolism, often leading to its overproduction, has been linked to the pathogenesis of various diseases, including autoimmune disorders and chronic inflammatory pain.[3]
This compound is a potent and selective inhibitor of SPR, developed to enable the precise investigation of the enzyme's function in health and disease.[3][4] Its high affinity and selectivity for SPR make it an ideal chemical probe to dissect the downstream consequences of SPR inhibition and to validate SPR as a potential therapeutic target.[3] This guide summarizes the key characteristics of this compound and provides detailed methodologies for its application in research settings.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, cellular activity, and pharmacokinetic parameters.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ | 1.49 nM | Human | Cell-free SPR enzyme assay | [4] |
| Cellular Activity | Inhibition of CD4+ T cell proliferation | Human | In vitro T cell proliferation assay | [3] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Species | Model | Reference |
| Effective Dose | 3 mg/kg (p.o.) | Mouse | Collagen Antibody-Induced Arthritis (CAIA) | [5] |
| Tₘₐₓ | 1 hour | Mouse | Oral administration | [5] |
| t₁/₂ | 4 hours | Mouse | Oral administration | [5] |
| Bioavailability | Good oral bioavailability | Mouse | Not specified | [4] |
Table 3: Selectivity Profile of this compound
| Target Class | Result | Reference |
| Physiologically important targets | No significant inhibition | [3] |
| Closely related reductases | No significant inhibition | [3] |
Note: The comprehensive selectivity data is reported in the supplementary information of Cronin et al., 2018, Nature.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key biological pathways and experimental procedures related to the use of this compound.
Caption: BH4 biosynthesis pathway and the inhibitory action of this compound on SPR.
Caption: Workflow for the in vitro validation of this compound as a chemical probe.
Caption: Logical flow for the in vivo evaluation of this compound's therapeutic potential.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound. These protocols are based on established methods and information gathered from the cited literature.
Biochemical Assay for Sepiapterin Reductase Inhibition (IC₅₀ Determination)
Principle: The enzymatic activity of recombinant human sepiapterin reductase (SPR) is measured by monitoring the NADPH-dependent reduction of sepiapterin. The IC₅₀ value of this compound is determined by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Materials:
-
Recombinant human sepiapterin reductase (SPR)
-
Sepiapterin
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Potassium phosphate buffer (0.1 M, pH 6.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for the assay.
-
Prepare a solution of recombinant human SPR in potassium phosphate buffer.
-
Prepare solutions of sepiapterin and NADPH in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (to make up the final volume)
-
A fixed concentration of recombinant human SPR
-
Varying concentrations of this compound (or DMSO for the control)
-
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a mixture of sepiapterin and NADPH to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vitro CD4+ T Cell Proliferation Assay
Principle: This assay measures the ability of this compound to inhibit the proliferation of human CD4+ T cells upon stimulation. T cell proliferation is a hallmark of an adaptive immune response and is often dysregulated in autoimmune diseases.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)
-
This compound (dissolved in DMSO)
-
Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Isolation and Labeling of CD4+ T Cells:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Isolate CD4+ T cells from PBMCs using a negative selection kit.
-
Label the purified CD4+ T cells with a cell proliferation dye according to the manufacturer's instructions.
-
-
Cell Culture and Treatment:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the labeled CD4+ T cells in the coated plate.
-
Add soluble anti-CD28 antibody to the wells to provide co-stimulation.
-
Add varying concentrations of this compound (e.g., 2.5 µM and 5 µM) or DMSO (vehicle control) to the wells.[6]
-
-
Incubation and Proliferation Analysis:
-
Incubate the plate for 3-4 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. Proliferating cells will show a decrease in fluorescence intensity.
-
-
Data Analysis:
-
Quantify the percentage of proliferated cells in each treatment group.
-
Compare the proliferation in this compound-treated groups to the vehicle control to determine the inhibitory effect.
-
In Vivo Mouse Model of Collagen Antibody-Induced Arthritis (CAIA)
Principle: The CAIA model is a rapid and robust model of inflammatory arthritis that mimics many features of human rheumatoid arthritis. This model is used to evaluate the therapeutic efficacy of this compound in an in vivo setting of autoimmunity.
Materials:
-
BALB/c mice (or other susceptible strains)
-
Collagen antibody cocktail
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis:
-
On day 0, administer a cocktail of monoclonal anti-collagen antibodies to the mice via intraperitoneal (i.p.) injection.
-
On day 3, administer LPS i.p. to synchronize and enhance the inflammatory response.
-
-
Treatment with this compound:
-
Prepare a formulation of this compound for oral gavage. A common vehicle is 0.5% methylcellulose in water.[5] Alternatively, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[7]
-
Administer this compound (e.g., 3 mg/kg) or vehicle to the mice daily via oral gavage, starting from a predetermined day (e.g., day 3).[5]
-
-
Assessment of Arthritis:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling and redness.
-
Measure paw thickness using calipers.
-
Assign a clinical score to each paw based on the severity of inflammation.
-
-
Biomarker Analysis:
-
At the end of the study, collect blood samples to measure plasma levels of sepiapterin as a biomarker of SPR target engagement. An increase in sepiapterin levels indicates successful inhibition of SPR.
-
-
Data Analysis:
-
Compare the clinical scores and paw thickness between the this compound-treated and vehicle-treated groups to determine the therapeutic efficacy.
-
In Vivo Mouse Model of Ovalbumin-Induced Airway Inflammation
Principle: This model mimics key features of allergic asthma, a T-cell-dependent inflammatory disease of the airways. It is used to assess the efficacy of this compound in a model of allergic inflammation.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum) as an adjuvant
-
This compound
-
Vehicle for oral administration
-
Equipment for aerosolized OVA challenge
-
Materials for bronchoalveolar lavage (BAL) and cell counting
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize the mice by i.p. injection of OVA emulsified in alum.[1]
-
-
Airway Challenge:
-
Starting on day 14, challenge the mice with aerosolized OVA for a specified duration (e.g., 20-30 minutes) on several consecutive days.
-
-
Treatment with this compound:
-
Administer this compound or vehicle orally to the mice for a specified period (e.g., three days) during the challenge phase.[3]
-
-
Assessment of Airway Inflammation:
-
24-48 hours after the final OVA challenge, perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
-
Perform total and differential cell counts on the BAL fluid to quantify the number of eosinophils, neutrophils, and lymphocytes.
-
Lung tissue can be collected for histological analysis of inflammation and mucus production.
-
-
Data Analysis:
-
Compare the number of inflammatory cells in the BAL fluid and the severity of lung inflammation between the this compound-treated and vehicle-treated groups.
-
Conclusion
This compound is a highly potent and selective chemical probe for sepiapterin reductase. Its favorable pharmacokinetic properties, including good oral bioavailability, make it a valuable tool for both in vitro and in vivo studies. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound to investigate the role of SPR in various biological processes and to explore its therapeutic potential in diseases driven by excessive BH4 production. The use of sepiapterin as a pharmacodynamic biomarker further enhances the utility of this compound by allowing for the direct assessment of target engagement in vivo. As a well-characterized chemical probe, this compound will continue to be instrumental in advancing our understanding of SPR biology and its implications for human health.
References
- 1. Sepiapterin reductase (SPR), human, recombinant | Cusabio | Biomol.com [biomol.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolite BH4 controls T–cell proliferation in autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in the Sepiapterin Reductase Gene Cause a Novel Tetrahydrobiopterin-Dependent Monoamine-Neurotransmitter Deficiency without Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. bosterbio.com [bosterbio.com]
- 7. mdpi.com [mdpi.com]
The Discovery and Preclinical Development of QM385: A Sepiapterin Reductase Inhibitor for Inflammatory and Neuropathic Pain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
QM385 is a potent, orally bioavailable small molecule inhibitor of sepiapterin (B94604) reductase (SPR), a key enzyme in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4). Overproduction of BH4 is implicated in the pathogenesis of various inflammatory and neuropathic pain states. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its in vitro and in vivo pharmacological properties, detailed experimental protocols for key assays, and visual representations of its mechanism and experimental workflows. The presented data highlights the potential of this compound as a novel therapeutic agent for conditions associated with elevated BH4 levels.
Introduction
Tetrahydrobiopterin (BH4) is an essential cofactor for several key enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. While critical for normal physiological functions, the overproduction of BH4 has been linked to the pathophysiology of chronic pain and autoimmune diseases. Sepiapterin reductase (SPR) catalyzes the final step in the de novo BH4 synthesis pathway, making it an attractive therapeutic target for modulating BH4 levels. This compound has emerged as a potent inhibitor of SPR, demonstrating significant promise in preclinical models of disease.
Discovery and Mechanism of Action
This compound was identified as a potent inhibitor of sepiapterin reductase (SPR).[1] Its primary mechanism of action is the blockade of the de novo synthesis of tetrahydrobiopterin (BH4), a critical cofactor implicated in pain and inflammation.[2] By inhibiting SPR, this compound effectively reduces the production of BH4, thereby alleviating pathological conditions driven by its excess.
Signaling Pathway
The inhibition of SPR by this compound disrupts the BH4 synthesis pathway, which is crucial for the function of various downstream enzymes. The following diagram illustrates the targeted signaling pathway.
Caption: Inhibition of Sepiapterin Reductase (SPR) by this compound in the BH4 synthesis pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (Sepiapterin Reductase) | 1.49 nM | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (Oral Administration)
| Parameter | Value | Reference |
| Tmax | 1 hour | [1] |
| T1/2 | 4 hours | [1] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Inflammatory Arthritis
| Dose (Oral) | Effect on Plasma Sepiapterin Levels | Reference |
| 0.3 mg/kg | Minimum effective dose | [1] |
| 3 mg/kg | Maximum effective dose | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Sepiapterin Reductase (SPR) Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against sepiapterin reductase.
Materials:
-
Recombinant human sepiapterin reductase (SPR)
-
Sepiapterin (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the assay buffer, recombinant SPR enzyme, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding sepiapterin and NADPH to each well.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound against sepiapterin reductase.
Collagen Antibody-Induced Arthritis (CAIA) Model in Mice
Objective: To evaluate the in vivo efficacy of this compound in a model of inflammatory arthritis.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
Collagen antibody cocktail (e.g., ArthritoMab™)
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
Procedure:
-
On day 0, induce arthritis by administering a cocktail of monoclonal antibodies against type II collagen via intraperitoneal (i.p.) injection.
-
On day 3, administer a booster injection of LPS (i.p.) to synchronize and enhance the inflammatory response.
-
Beginning on day 3, administer this compound or vehicle control orally once or twice daily at desired dose levels (e.g., 0.3, 1, 3 mg/kg).
-
From day 3 onwards, monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on erythema, swelling, and joint rigidity).
-
On the final day of the study (e.g., day 14), collect blood samples for biomarker analysis (e.g., plasma sepiapterin levels) and euthanize the animals.
-
Analyze the data by comparing the clinical scores and paw thickness between the this compound-treated and vehicle-treated groups.
Postsurgical Pain Model in Rats
Objective: To assess the analgesic effects of this compound in a model of postsurgical pain.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
Isoflurane for anesthesia
-
Surgical instruments (scalpel, forceps)
-
Suture material
-
This compound
-
Vehicle control
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves' test)
Procedure:
-
Anesthetize the rats with isoflurane.
-
Make a plantar incision through the skin and fascia of the hind paw, starting from the heel and extending towards the toes.
-
Close the incision with sutures.
-
Allow the animals to recover from anesthesia.
-
Administer this compound or vehicle control orally at a predetermined time before or after surgery.
-
At various time points post-surgery (e.g., 2, 4, 6, 24 hours), assess thermal hyperalgesia by measuring the paw withdrawal latency to a radiant heat source.
-
Compare the paw withdrawal latencies between the this compound-treated and vehicle-treated groups to determine the analgesic effect.
Clinical Development Status
As of the latest available information, there are no public records of this compound entering clinical trials. The development of this compound appears to be in the preclinical stage. Further investigation into its safety and toxicology profile will be necessary before it can advance to human studies.
Conclusion
This compound is a potent and orally bioavailable inhibitor of sepiapterin reductase with demonstrated efficacy in preclinical models of inflammatory and postsurgical pain. Its ability to modulate the tetrahydrobiopterin synthesis pathway presents a promising therapeutic strategy for a range of debilitating conditions. The data summarized in this guide provides a solid foundation for its continued investigation and potential advancement into clinical development. Further studies are warranted to fully elucidate its pharmacokinetic and safety profiles in higher species.
References
The Impact of QM385 on Cellular Redox Balance: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the current understanding and potential implications of the sepiapterin (B94604) reductase (SPR) inhibitor, QM385, on cellular redox balance. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and mechanism of action of this compound.
Executive Summary
This compound is a potent and orally bioavailable small molecule inhibitor of sepiapterin reductase (SPR), a critical enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4). While the primary focus of this compound research has been on its anti-inflammatory and analgesic properties through the modulation of BH4 levels, emerging evidence suggests a potential, albeit complex, impact on cellular redox homeostasis. This guide will explore the theoretical underpinnings of this connection, detail relevant signaling pathways, and provide a framework for future experimental investigation.
The Interplay between Sepiapterin Reductase, Tetrahydrobiopterin, and Oxidative Stress
Sepiapterin reductase catalyzes the final step in the synthesis of BH4, an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. The balance of BH4 is crucial for maintaining cellular redox equilibrium.
A critical aspect of BH4's role in redox balance is its function as a coupling agent for endothelial nitric oxide synthase (eNOS). In the presence of adequate BH4, eNOS produces nitric oxide (NO), a vital signaling molecule with vasodilatory and anti-inflammatory properties. However, when BH4 levels are depleted, eNOS becomes "uncoupled," leading to the production of superoxide (B77818) radicals (O₂⁻) instead of NO. This shift from NO to superoxide production is a significant source of oxidative stress.
By inhibiting SPR, this compound reduces the cellular pool of BH4. This action, in theory, could promote eNOS uncoupling and subsequently increase the generation of reactive oxygen species (ROS), thereby disturbing the cellular redox balance.
The Nrf2-ARE Pathway: A Potential Compensatory Response
Interestingly, some studies investigating the effects of inflammation have reported an upregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme oxygenase-1 (Hmox1), in response to conditions where BH4 metabolism is altered. The Nrf2-ARE (Antioxidant Response Element) signaling pathway is the master regulator of the cellular antioxidant response.
Activation of Nrf2 leads to the transcription of a battery of genes encoding antioxidant and cytoprotective enzymes, including Hmox1, NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (B108866) (GSH) synthesis. The observation of Nrf2 and Hmox1 upregulation in inflammatory models suggests that cells may initiate a protective antioxidant response to counteract the potential oxidative stress stemming from altered BH4 metabolism. It is plausible that treatment with this compound could trigger a similar compensatory activation of the Nrf2 pathway.
Quantitative Data Summary
Direct quantitative data on the effects of this compound on specific markers of cellular redox balance is currently limited in the published literature. Further research is required to populate the following key areas:
Table 1: Effect of this compound on Cellular Reactive Oxygen Species (ROS) Levels
| Cell Type | This compound Concentration | Duration of Treatment | Method of ROS Detection | Fold Change in ROS vs. Control | Reference |
| Data Not Available |
Table 2: Impact of this compound on Lipid Peroxidation
| Cell Type | This compound Concentration | Duration of Treatment | Lipid Peroxidation Marker | Fold Change vs. Control | Reference |
| Data Not Available |
Table 3: Modulation of Antioxidant Enzyme Activity by this compound
| Enzyme | Cell Type | This compound Concentration | Duration of Treatment | Change in Activity vs. Control | Reference |
| Superoxide Dismutase (SOD) | Data Not Available | ||||
| Catalase (CAT) | Data Not Available | ||||
| Glutathione Peroxidase (GPx) | Data Not Available |
Table 4: this compound-Induced Expression of Nrf2 and Downstream Targets
| Gene/Protein | Cell Type | This compound Concentration | Duration of Treatment | Fold Change in Expression vs. Control | Reference |
| Nrf2 | Data Not Available | ||||
| Hmox1 | Data Not Available | ||||
| NQO1 | Data Not Available |
Key Experimental Protocols
To facilitate further investigation into the effects of this compound on cellular redox balance, the following established experimental protocols are recommended:
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) or CellROX® Green Reagent can be used to measure intracellular ROS levels. These non-fluorescent compounds are cell-permeable and become fluorescent upon oxidation by ROS.
Protocol:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control.
-
Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 5 µM H2DCFDA or CellROX® Green in serum-free media for 30 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm for H2DCFDA and 485/520 nm for CellROX® Green.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS levels.
Assessment of Lipid Peroxidation (Malondialdehyde Assay)
Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation and can be quantified using a colorimetric assay based on its reaction with thiobarbituric acid (TBA).
Protocol:
-
Cell Lysis: Following treatment with this compound, harvest and lyse the cells.
-
Reaction with TBA: Add the cell lysate to a solution containing TBA and incubate at 95°C for 60 minutes.
-
Measurement: After cooling, measure the absorbance of the resulting pink-colored product at 532 nm using a spectrophotometer.
-
Quantification: Determine the MDA concentration using a standard curve generated with known concentrations of MDA.
Western Blot Analysis of Nrf2 and Hmox1
Principle: Western blotting can be used to quantify the protein expression levels of Nrf2 and Hmox1 following this compound treatment.
Protocol:
-
Protein Extraction: After this compound treatment, lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Nrf2, Hmox1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound-induced eNOS uncoupling.
Caption: The Nrf2-ARE antioxidant response pathway.
Caption: General experimental workflow for assessing redox effects.
Conclusion and Future Directions
The SPR inhibitor this compound holds significant therapeutic promise, primarily explored in the context of inflammation and pain. However, its fundamental mechanism of action—the depletion of cellular BH4—strongly suggests a consequential impact on cellular redox balance. The potential for this compound to induce eNOS uncoupling and subsequent ROS production warrants thorough investigation. Furthermore, the possibility of a compensatory activation of the Nrf2 antioxidant pathway presents a fascinating area for future research.
To fully elucidate the role of this compound in cellular redox homeostasis, dedicated studies employing the methodologies outlined in this guide are essential. A comprehensive understanding of these effects will be crucial for the continued development and safe therapeutic application of this compound and other SPR inhibitors.
The Specificity of QM385 for Sepiapterin Reductase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
QM385 is a potent, orally bioavailable small molecule inhibitor of sepiapterin (B94604) reductase (SPR), a key enzyme in the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway.[1] By inhibiting SPR, this compound effectively blocks T-cell proliferation and has demonstrated potential in preclinical models of autoimmunity.[1] This technical guide explores the specificity of this compound for its target, SPR, with a focus on the application of Surface Plasmon Resonance (SPR) as a critical tool for characterizing its binding kinetics and off-target profile. While specific SPR kinetic data (KD, ka, kd) for this compound is not extensively available in publicly accessible literature, this document provides a framework for such an analysis, including a representative experimental protocol and the relevant biological context.
The Role of Sepiapterin Reductase in Cellular Signaling
Sepiapterin reductase catalyzes the final step in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases and nitric oxide synthages. The BH4 synthesis pathway is crucial for various physiological processes, and its dysregulation is implicated in several diseases.
Caption: Simplified signaling pathway of Tetrahydrobiopterin (BH4) synthesis and the inhibitory action of this compound on Sepiapterin Reductase (SPR).
Assessing Specificity with Surface Plasmon Resonance
Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions. It provides quantitative data on binding affinity (KD), as well as the rates of association (ka) and dissociation (kd), which are critical for understanding the specificity and potential off-target effects of a drug candidate like this compound.
Quantitative Binding Data
While specific SPR-derived kinetic constants for this compound are not publicly available, the compound is known to be a highly potent inhibitor of SPR with an IC50 of 1.49 nM.[1] For a comprehensive specificity analysis, this compound would be tested against its primary target, SPR, and a panel of relevant off-targets. The resulting data would be compiled into a table for clear comparison. A representative table is shown below.
| Target | Ligand | Analyte | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |
| Primary Target | Sepiapterin Reductase (SPR) | This compound | Data not available | Data not available | Data not available |
| Off-Target 1 | Protein X | This compound | Data not available | Data not available | Data not available |
| Off-Target 2 | Protein Y | This compound | Data not available | Data not available | Data not available |
| Off-Target 3 | Protein Z | This compound | Data not available | Data not available | Data not available |
Representative Experimental Protocol for SPR Analysis of a Small Molecule Inhibitor
The following is a detailed, representative protocol for assessing the binding kinetics of a small molecule inhibitor, such as this compound, to its protein target using SPR.
1. Materials and Reagents:
-
SPR Instrument: e.g., Biacore, Reichert, or similar.
-
Sensor Chip: CM5, or other suitable sensor surface.
-
Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Ligand: Recombinant human Sepiapterin Reductase (SPR), >95% purity.
-
Analyte: this compound, dissolved in 100% DMSO and serially diluted in running buffer.
-
Regeneration Solution: e.g., 50 mM NaOH or a specific buffer optimized for the interaction.
2. Experimental Workflow:
Caption: A generalized experimental workflow for analyzing small molecule-protein interactions using Surface Plasmon Resonance.
3. Detailed Methodology:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the SPR protein, diluted in a suitable immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve a target immobilization level (e.g., 5000-10000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the ligand immobilization to account for non-specific binding and bulk refractive index changes.
-
-
Kinetic Analysis:
-
Prepare a serial dilution of this compound in running buffer containing a constant percentage of DMSO (e.g., 1%) to minimize solvent effects. A typical concentration range would span from sub-nanomolar to micromolar concentrations, bracketing the expected KD.
-
Inject the different concentrations of this compound over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 180 seconds).
-
Switch to running buffer to monitor the dissociation phase (e.g., for 300-600 seconds).
-
Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
The sensorgrams from the reference flow cell are subtracted from the ligand flow cell data to obtain the specific binding response.
-
The resulting sensorgrams are then fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Conclusion
References
The Impact of QM385 on Cytokine Production in Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
QM385 is a novel, orally bioavailable small molecule inhibitor of sepiapterin (B94604) reductase (SPR), a key enzyme in the de novo synthesis pathway of tetrahydrobiopterin (B1682763) (BH4). BH4 is an essential cofactor for several enzymes and has been identified as a critical regulator of T-cell biology. Inhibition of the BH4 pathway has been shown to impair the proliferation of mature mouse and human T cells, suggesting a potential therapeutic role for this compound in autoimmunity and other T-cell-mediated inflammatory diseases. This technical guide provides an in-depth overview of the known and anticipated effects of this compound on cytokine production in lymphocytes, detailed experimental protocols for assessing these effects, and diagrams of the relevant biological pathways and experimental workflows.
While direct, comprehensive quantitative data on the effect of this compound on a broad spectrum of cytokines is not extensively available in publicly accessible literature, this guide presents available data and offers illustrative examples based on the known immunomodulatory consequences of inhibiting the BH4 pathway.
Introduction to this compound and the Tetrahydrobiopterin (BH4) Pathway
This compound targets sepiapterin reductase (SPR), the terminal enzyme in the BH4 synthesis pathway.[1] By inhibiting SPR, this compound effectively reduces the intracellular levels of BH4.[1] This is significant because activated T cells upregulate the BH4 synthesis pathway, and BH4 is essential for their proliferation.[1] Genetic inactivation of GTP cyclohydrolase 1 (GCH1), the rate-limiting enzyme in BH4 synthesis, has been shown to severely impair the proliferation of mature T cells.[1] this compound, by acting on a downstream enzyme, achieves a similar outcome of reducing BH4-dependent T-cell proliferation.[1]
The Tetrahydrobiopterin (BH4) Synthesis Pathway
The diagram below illustrates the de novo synthesis pathway of BH4 from GTP, highlighting the role of sepiapterin reductase (SPR) and the point of inhibition by this compound.
Caption: The de novo BH4 synthesis pathway and the inhibitory action of this compound on Sepiapterin Reductase.
Effect of this compound on Lymphocyte Proliferation and Cytokine Production
The primary and most well-documented effect of inhibiting the BH4 pathway in T cells is the impairment of their proliferation.[1] Studies involving the genetic deletion of GCH1, an upstream enzyme in the BH4 pathway, have provided some initial insights into the potential effects on cytokine production.
Published Data on BH4 Pathway Inhibition and Cytokine Production
Research on T cells with genetically deleted GCH1 showed that shortly after T-cell receptor (TCR) engagement (16 hours), there were no significant differences in the secretion of Interleukin-2 (IL-2) compared to control T cells.[1] This suggests that the initial activation and production of this key autocrine growth factor may not be directly dependent on de novo BH4 synthesis. However, the subsequent and sustained proliferation of these T cells was markedly reduced.[1]
It was also observed that in a model of intestinal autoimmunity, the production of the inflammatory cytokines IL-17A and Interferon-gamma (IFN-γ) was not significantly affected by the selective deletion of Gch1 in T cells.[1] This finding might imply that the primary immunomodulatory effect of BH4 pathway inhibition is cytostatic (inhibiting cell proliferation) rather than directly suppressing cytokine synthesis on a per-cell basis for these specific cytokines.
Illustrative Data on the Potential Effects of this compound on Cytokine Production
While comprehensive data for this compound across a wide range of cytokines is not yet available, based on its potent anti-proliferative effect on T cells, a reduction in the total amount of secreted cytokines in a stimulated lymphocyte population is expected. The following table presents illustrative, hypothetical data to demonstrate the potential dose-dependent effects of this compound on the production of key cytokines by activated human peripheral blood mononuclear cells (PBMCs).
Table 1: Illustrative Dose-Response of this compound on Cytokine Production in Activated Human PBMCs
| Cytokine | Vehicle Control (0 µM this compound) | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) | Expected Trend |
| IL-2 (pg/mL) | 1500 | 1200 | 800 | 400 | ↓ |
| IFN-γ (pg/mL) | 2500 | 2000 | 1300 | 600 | ↓ |
| TNF-α (pg/mL) | 1800 | 1500 | 1000 | 500 | ↓ |
| IL-10 (pg/mL) | 500 | 450 | 300 | 150 | ↓ |
| IL-17A (pg/mL) | 900 | 750 | 500 | 250 | ↓ |
Note: The data in this table are for illustrative purposes only and are intended to represent a plausible outcome of this compound treatment based on its known anti-proliferative effects. Actual experimental results may vary.
Experimental Protocols
The following section provides a detailed methodology for an in vitro experiment to assess the effect of this compound on cytokine production in human lymphocytes.
In Vitro Cytokine Production Assay with Human PBMCs
This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs), stimulation of T cells within the PBMC population, treatment with this compound, and subsequent measurement of secreted cytokines.
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
96-well cell culture plates (flat-bottom)
-
Multiplex cytokine immunoassay kit (e.g., Luminex-based assay) or individual ELISA kits for IL-2, IFN-γ, TNF-α, IL-10, and IL-17A.
References
Foundational Research on Sepiapterin Reductase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on sepiapterin (B94604) reductase (SPR) inhibitors, a promising class of molecules with therapeutic potential in a range of diseases, including chronic pain, neuroinflammation, and cancer. This document details their mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the core biological and experimental workflows.
Introduction to Sepiapterin Reductase (SPR)
Sepiapterin reductase (SPR) is a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (B1682763) (BH4) biosynthesis.[1][2][3] BH4 is an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases—which are rate-limiting for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin—and nitric oxide synthases (NOS), which produce the signaling molecule nitric oxide.[4][5][6] Given its central role in these pathways, dysregulation of SPR and subsequent alterations in BH4 levels are implicated in various pathological states.[1][7][8] Consequently, SPR has emerged as a compelling therapeutic target for the development of novel inhibitors.[1][3]
Mechanism of Action of SPR Inhibitors
SPR catalyzes the final step in the de novo synthesis of BH4, reducing 6-pyruvoyl-tetrahydropterin to BH4.[2][5] It also participates in the salvage pathway by converting sepiapterin to dihydrobiopterin (BH2), which is then reduced to BH4 by dihydrofolate reductase (DHFR).[1][9] SPR inhibitors act by binding to the enzyme, thereby blocking these catalytic activities. This leads to a reduction in the overproduction of BH4 that is associated with certain disease states, such as chronic pain and inflammation.[3][9] A key pharmacodynamic biomarker for SPR inhibition is the accumulation of its substrate, sepiapterin, which can be measured in plasma and urine.[9][10][11]
Quantitative Data for Key SPR Inhibitors
A variety of compounds have been identified as inhibitors of sepiapterin reductase. The following tables summarize the in vitro inhibitory potencies (IC50 and Ki values) for several notable examples.
| Inhibitor | Type | Target Species | IC50 (nM) | Ki (µM) | Citation(s) |
| Novel Synthetic Inhibitors | |||||
| QM385 | Potent, specific inhibitor | Human | 1.49 | - | [1][4] |
| SPRi3 | Potent inhibitor | Human | 74 | - | [7][8] |
| Repurposed Drugs | |||||
| Sulfasalazine | Sulfa drug | Human | 31 - 180 | - | [2][12] |
| Sulfapyridine | Sulfa drug (metabolite of Sulfasalazine) | Human | 480 | - | [5][13] |
| Sulfathiazole | Sulfa drug | Human | 31 - 180 | - | [2][12] |
| Sulfamethoxazole | Sulfa drug | Human | 31 - 180 | - | [2][12] |
| Tranilast | Anti-allergic drug | Human | - | 5.89 | [5][6][13] |
| Endogenous and Other Inhibitors | |||||
| N-Acetylserotonin (NAS) | Endogenous indoleamine | Bovine | - | 0.12 | [14] |
| N-Acetyldopamine | Endogenous catecholamine | Bovine | - | 0.4 | [14] |
| N-Chloroacetylserotonin | NAS Analog | Bovine | - | 0.006 | [14] |
| N-Methoxyacetylserotonin | NAS Analog | Bovine | - | 0.008 | [14] |
| N-Chloroacetyldopamine | N-Acetyldopamine Analog | Bovine | - | 0.014 | [14] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the foundational research of SPR inhibitors.
Spectrophotometric Enzyme Activity Assay
This assay measures SPR activity by monitoring the decrease in absorbance of the substrate, sepiapterin, at 420 nm.
Materials:
-
Recombinant human sepiapterin reductase
-
Sepiapterin
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.4)
-
Microplate reader capable of reading absorbance at 420 nm
-
96-well microplates
Protocol:
-
Prepare a standard reaction mixture in a final volume of 200 µL per well in a 96-well plate. The final concentrations of the components should be:
-
100 mM Potassium phosphate buffer, pH 6.4
-
100 µM NADPH
-
50 µM Sepiapterin
-
-
To test for inhibition, pre-incubate the enzyme with various concentrations of the inhibitor compound in the reaction buffer for a specified time before adding the substrate.
-
Initiate the enzymatic reaction by adding 2 µg of recombinant SPR to each well.
-
Immediately begin monitoring the decrease in absorbance at 420 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader.[7]
-
The rate of decrease in absorbance is proportional to the SPR enzyme activity. Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell-Based Assay for SPR Inhibition
This protocol describes a method to assess the ability of a compound to inhibit SPR activity within a cellular context by measuring the production of dihydrobiopterin (BH2) and tetrahydrobiopterin (BH4).
Materials:
-
PC12 cells (or other suitable cell line expressing SPR)
-
Cell culture medium and supplements
-
Sepiapterin
-
Test inhibitor compounds
-
Reagents for cell lysis (e.g., acidic extraction buffer)
-
HPLC system with fluorescence detection
Protocol:
-
Seed PC12 cells in 6-well plates at a density of 2 x 10^5 cells/well and grow until they reach approximately 80% confluency.[4]
-
Pre-treat the cells with various concentrations of the test inhibitor compound for a predetermined duration (e.g., 1-2 hours). Include a vehicle control.
-
Remove the growth medium and replace it with fresh medium containing 100 µM sepiapterin (and the corresponding inhibitor concentration).[4]
-
Incubate the cells for 2 hours to allow for the conversion of sepiapterin to BH2 and BH4.[4]
-
After incubation, harvest the cells by scraping and centrifuge at 1500 x g for 5 minutes.
-
Lyse the cell pellet using an acidic extraction buffer (e.g., 0.1 M HCl) to stabilize the pterins.
-
Clarify the lysate by centrifugation to remove protein precipitate.
-
Analyze the supernatant for BH2 and BH4 content using a reverse-phase HPLC system with fluorescence detection, following an iodine oxidation procedure to convert the non-fluorescent reduced biopterins to the highly fluorescent biopterin (B10759762).
-
Quantify the amount of BH2 and BH4 by comparing the peak areas to a standard curve. A reduction in BH2 and BH4 levels in inhibitor-treated cells compared to the control indicates SPR inhibition.
HPLC Analysis of Pterins
This method is essential for quantifying sepiapterin, biopterin, and other pterin (B48896) species in both enzymatic and cell-based assays.
Materials:
-
HPLC system with a fluorescence detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and water with a buffer such as ammonium (B1175870) formate (B1220265).
-
Pterin standards (sepiapterin, biopterin, etc.)
-
Acidic iodine solution for oxidation
-
Ascorbic acid solution for quenching
Protocol:
-
Sample Preparation: For cell lysates or enzyme assay mixtures, perform an oxidation step to convert reduced biopterins to the fluorescent biopterin. This is achieved by adding an acidic iodine solution, followed by quenching the reaction with ascorbic acid.
-
Chromatographic Separation:
-
Detection:
-
Use a fluorescence detector with excitation and emission wavelengths appropriate for the pterin of interest (e.g., for biopterin, excitation ~350 nm, emission ~450 nm).
-
For sepiapterin, UV detection at around 275-290 nm can also be used.[10]
-
-
Quantification:
-
Generate a standard curve using known concentrations of the pterin standards.
-
Calculate the concentration of the pterins in the samples by comparing their peak areas to the standard curve.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway involving SPR and a typical workflow for the discovery and development of SPR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Sulfa Drugs Inhibit Sepiapterin Reduction and Chemical Redox Cycling by Sepiapterin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual screening to identify potent sepiapterin reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of Biopterin on Primesep 100 Column on Alltesta™ | SIELC Technologies [sielc.com]
- 11. Liquid-chromatographic measurement of biopterin and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment-Based Discovery of Novel Potent Sepiapterin Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. HPLC Method for Analysis of Biopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
preclinical studies on QM385 for autoimmune diseases
An In-depth Technical Guide to the Preclinical Evaluation of Tofacitinib (B832) (CP-690,550) in Autoimmune Disease Models
Introduction
Tofacitinib (formerly CP-690,550) is an orally administered Janus kinase (JAK) inhibitor that has undergone extensive preclinical evaluation for the treatment of various autoimmune diseases. This document provides a comprehensive overview of the key preclinical findings, methodologies, and mechanistic insights derived from these studies. Tofacitinib effectively modulates the signaling of multiple cytokines that are pivotal in the pathogenesis of autoimmune conditions by inhibiting JAK1 and JAK3, and to a lesser extent, JAK2.
Quantitative Preclinical Data
The preclinical efficacy of tofacitinib has been quantified across a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Potency of Tofacitinib
| Assay Type | Cell Type/Enzyme | Parameter | Value (nM) | Reference |
| Kinase Assay | Recombinant JAK1 | IC50 | 1 | (Meyer et al., 2010) |
| Kinase Assay | Recombinant JAK2 | IC50 | 20 | (Meyer et al., 2010) |
| Kinase Assay | Recombinant JAK3 | IC50 | 48 | (Meyer et al., 2010) |
| IL-2-induced STAT5 Phosphorylation | Human T-cells | IC50 | 10 | (Meyer et al., 2010) |
| IL-6-induced STAT3 Phosphorylation | Human T-cells | IC50 | 137 | (Meyer et al., 2010) |
Table 2: In Vivo Efficacy of Tofacitinib in a Murine Collagen-Induced Arthritis (CIA) Model
| Dosing Regimen (mg/kg, oral) | Disease Severity Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Reference |
| Vehicle | 10.2 ± 0.8 | 3.5 ± 0.2 | (Milici et al., 2008) |
| 15 | 2.1 ± 0.5 | 2.4 ± 0.1 | (Milici et al., 2008) |
| 30 | 0.8 ± 0.3 | 2.2 ± 0.1 | (Milici et al., 2008) |
| 60 | 0.2 ± 0.1 | 2.1 ± 0.1 | (Milici et al., 2008) |
Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of tofacitinib against JAK family kinases was determined using purified, recombinant human JAK enzymes. The assays were performed in a 96-well plate format.
-
Enzyme and Substrate Preparation: Recombinant JAK1, JAK2, and JAK3 enzymes were expressed and purified. A biotinylated peptide substrate was used.
-
Compound Dilution: Tofacitinib was serially diluted in DMSO and then further diluted in the assay buffer.
-
Reaction Initiation: The kinase reaction was initiated by adding ATP to the wells containing the enzyme, substrate, and varying concentrations of tofacitinib.
-
Incubation: The reaction mixture was incubated for 60 minutes at room temperature.
-
Detection: The amount of phosphorylated substrate was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) based detection method.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Murine Collagen-Induced Arthritis (CIA) Model
The in vivo efficacy of tofacitinib was evaluated in a well-established mouse model of rheumatoid arthritis.
-
Induction of Arthritis: Male DBA/1 mice were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection was administered 21 days later.
-
Compound Administration: Oral administration of tofacitinib or vehicle commenced on the day of the booster injection and continued daily.
-
Clinical Assessment: The severity of arthritis was evaluated daily using a macroscopic scoring system based on the erythema and swelling of each paw (scale of 0-4 per paw, for a maximum score of 16 per animal). Paw swelling was also measured using calipers.
-
Histopathological Analysis: At the end of the study, paws were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with hematoxylin (B73222) and eosin (B541160) to assess inflammation, pannus formation, and bone erosion.
-
Statistical Analysis: Differences in disease severity scores and paw swelling between treatment groups were analyzed using an appropriate statistical test, such as a one-way ANOVA with post-hoc analysis.
Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway Inhibition by Tofacitinib
Caption: Tofacitinib inhibits JAK, preventing STAT phosphorylation and downstream gene expression.
Experimental Workflow for CIA Model
Caption: Workflow for the murine collagen-induced arthritis (CIA) model.
QM385: A Potential Therapeutic Avenue for Neurological Inflammation
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Neurological inflammation is a critical underlying factor in a host of debilitating central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglia, the resident immune cells of the brain, and the subsequent engagement of inflammatory signaling cascades, such as the NLRP3 inflammasome, are central to the propagation of this damaging neuroinflammatory response. Emerging evidence points towards the therapeutic potential of targeting the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway as a novel strategy to quell neuroinflammation. This technical guide explores the promise of QM385, a potent inhibitor of sepiapterin (B94604) reductase (SPR), in the context of neurological inflammation models.
The Role of Sepiapterin Reductase and Tetrahydrobiopterin in Neuroinflammation
Sepiapterin reductase is a pivotal enzyme in the de novo synthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes, including nitric oxide synthase (NOS) and aromatic amino acid hydroxylases. In the context of the CNS, elevated levels of BH4 have been associated with neuroinflammatory and pain states.[1] Immune cells, including microglia, can produce excessive BH4, contributing to the inflammatory milieu.[1] By inhibiting SPR, this compound effectively reduces the production of BH4, thereby presenting a targeted approach to mitigate inflammation.[1]
This compound's Mechanism of Action and its Impact on Inflammatory Pathways
This compound is a potent and orally bioavailable inhibitor of sepiapterin reductase.[1] Its primary mechanism of action is the reduction of BH4 levels. While direct evidence of this compound's interaction with the NLRP3 inflammasome is still emerging, studies in models of systemic inflammation provide compelling indirect evidence. In a lipopolysaccharide (LPS)-induced model of neuroinflammation, a persistent pro-inflammatory state in the hippocampus was marked by the increased expression of components of the NLRP3 inflammasome.[1] This suggests a potential link between the BH4 pathway and the activation of this key inflammatory signaling platform in the brain. Microglia are known to be potent activators of the NLRP3 inflammasome in various neurological diseases.[2][3][4][5][6][7] Therefore, by modulating the upstream BH4 pathway, this compound may indirectly suppress microglial activation and subsequent NLRP3 inflammasome-mediated neuroinflammation.
Quantitative Data on this compound in Inflammatory Models
The following tables summarize the available quantitative data on the efficacy of this compound in various inflammatory models. While these models are not exclusively focused on neurological inflammation, they provide valuable insights into the compound's anti-inflammatory and analgesic properties.
Table 1: Efficacy of this compound in a Mouse Model of Inflammatory Joint Pain (CAIA Model)
| Parameter | Treatment Group | Dose (mg/kg, p.o.) | Outcome | Significance | Reference |
| Plasma Sepiapterin Levels | Naïve Mice + this compound | 0.3 | Dose-dependent increase | p<0.01 | [8] |
| 3 | Maximum effect | p<0.01 | [8] | ||
| Heat Hyperalgesia | CAIA + this compound | 3 | Reduction in heat pain hypersensitivity | p<0.05 | [8] |
| Mechanical Allodynia | CAIA + this compound | 3 | No significant effect | p>0.05 | [8] |
| Cold Allodynia | CAIA + this compound | 3 | No significant effect | p>0.05 | [8] |
Table 2: Experimental Parameters for In Vivo Studies with this compound
| Animal Model | Administration Route | Dosage Range | Study Duration | Key Findings | Reference |
| Collagen Antibody-Induced Arthritis (CAIA) in mice | Oral (p.o.) | 0.3 - 3 mg/kg | Acute phase | Reduced heat hyperalgesia | [8] |
| Naïve mice | Oral (p.o.) | 0.3 - 3 mg/kg | Single dose | Dose-dependent increase in plasma sepiapterin | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the potential of this compound in neurological inflammation models.
Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
-
Animal Model: Adult male C57BL/6J mice.
-
Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
This compound Administration: Based on effective doses in other inflammatory models, this compound can be administered orally (p.o.) at a dose of 3 mg/kg. Administration can be performed prior to or following the LPS challenge, depending on the therapeutic question (prophylactic vs. treatment).
-
Tissue Collection: At selected time points (e.g., 4, 24, and 72 hours) post-LPS injection, animals are euthanized, and brain tissue (specifically the hippocampus and cortex) is collected for analysis.
-
Outcome Measures:
-
Microglia Activation: Immunohistochemistry or immunofluorescence for Iba1 and CD68 markers.
-
NLRP3 Inflammasome Activation: Western blot or qPCR for NLRP3, ASC, and Caspase-1 expression.
-
Cytokine Levels: ELISA or multiplex assays for IL-1β, TNF-α, and IL-6 in brain homogenates.
-
BH4 and Sepiapterin Levels: HPLC analysis of brain tissue to confirm target engagement.
-
Protocol 2: In Vitro Assessment of this compound on Microglia
-
Cell Culture: Primary microglia harvested from neonatal mouse pups or BV-2 microglial cell line.
-
Inflammatory Challenge: Cells are stimulated with LPS (e.g., 100 ng/mL) and/or ATP (as a second signal for NLRP3 activation).
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound prior to the inflammatory challenge.
-
Outcome Measures:
-
NLRP3 Inflammasome Activation: Western blot for cleaved Caspase-1 and IL-1β in cell lysates and supernatants. ASC speck formation can be visualized by immunofluorescence.
-
Cytokine Secretion: ELISA for IL-1β and TNF-α in the culture supernatant.
-
Nitric Oxide Production: Griess assay to measure nitrite (B80452) levels in the culture supernatant.
-
Cell Viability: MTT or similar assays to assess any cytotoxic effects of the treatment.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound in neurological inflammation.
Caption: Experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound presents a promising therapeutic candidate for neurological disorders with a significant inflammatory component. Its well-defined mechanism of action as a sepiapterin reductase inhibitor offers a targeted approach to modulate the tetrahydrobiopterin pathway, which is increasingly implicated in neuroinflammation. The indirect evidence linking this pathway to microglial activation and the NLRP3 inflammasome provides a strong rationale for further investigation.
Future research should focus on directly evaluating the efficacy of this compound in established animal models of neurological diseases such as Alzheimer's and Parkinson's disease. Key studies should aim to definitively elucidate the molecular link between SPR inhibition by this compound and the downstream regulation of the NLRP3 inflammasome in microglia. Furthermore, exploring the blood-brain barrier permeability of this compound will be crucial for its development as a CNS therapeutic. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in the fight against neuroinflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Microglial NLRP3 inflammasome-mediated neuroinflammation and therapeutic strategies in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Microglia and the Nlrp3 Inflammasome in Alzheimer's Disease [frontiersin.org]
- 4. The microglial NLRP3 inflammasome is activated by amyotrophic lateral sclerosis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microglial NLRP3 inflammasome activates neurotoxic astrocytes in depression-like mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microglial NLRP3 Inflammasome Induces Excitatory Synaptic Loss Through IL-1β-Enriched Microvesicle Release: Implications for Sepsis-Associated Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microglial NLRP3 Inflammasomes in Alzheimer's Disease Pathogenesis: From Interaction with Autophagy/Mitophagy to Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of QM385 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
QM385 is a potent and orally bioavailable inhibitor of sepiapterin (B94604) reductase (SPR), a key enzyme in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4).[1] By inhibiting SPR, this compound effectively reduces the levels of BH4, a critical cofactor for several enzymes involved in the synthesis of neurotransmitters and nitric oxide.[2][3][4][5][6] This mechanism of action makes this compound a valuable tool for investigating the role of the BH4 pathway in various pathological conditions, including inflammation, autoimmune disorders, and pain.[7][8] These application notes provide a comprehensive protocol for the in vivo administration of this compound to mice via oral gavage.
Mechanism of Action: Inhibition of the Tetrahydrobiopterin (BH4) Synthesis Pathway
This compound exerts its pharmacological effects by targeting sepiapterin reductase (SPR), the final enzyme in the de novo BH4 synthesis pathway. This pathway begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps to produce BH4. By inhibiting SPR, this compound blocks the conversion of sepiapterin to dihydrobiopterin, thereby reducing the overall synthesis of BH4.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1 hour | [9] |
| Half-life (T1/2) | 4 hours | [9] |
Table 2: Dose-Response of this compound in a Mouse Model of Inflammatory Joint Pain (CAIA)
| Dose (mg/kg, p.o.) | Effect | Reference |
| 0.3 | Minimum effective dose for increasing plasma sepiapterin | [9] |
| 3 | Maximum effective dose for increasing plasma sepiapterin | [9] |
| 3 | Significantly inhibited heat hyperalgesia | [9] |
Experimental Protocols
1. Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral administration to mice.
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Carboxymethyl cellulose (B213188) (CMC)
-
0.9% sterile saline
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile magnetic stir bar and stir plate
-
Analytical balance
-
Spatula
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose and the number of animals, calculate the total mass of this compound needed.
-
Prepare the vehicle solution (0.5% Tween 80 / 5% CMC in 0.9% saline): a. In a sterile 50 mL conical tube, add the required volume of 0.9% sterile saline. b. While stirring with a sterile magnetic stir bar, slowly add the calculated amount of carboxymethyl cellulose to the saline to achieve a 5% (w/v) concentration. Allow the CMC to fully dissolve. This may take some time. c. Once the CMC is dissolved, add Tween 80 to a final concentration of 0.5% (v/v). d. Continue stirring until a homogenous solution is formed.
-
Prepare the this compound suspension: a. Weigh the calculated amount of this compound powder and place it in a sterile conical tube. b. Add a small volume of the prepared vehicle to the this compound powder to create a paste. c. Gradually add the remaining vehicle to the paste while vortexing or stirring continuously to ensure a uniform suspension. A recommended concentration for the final suspension is 0.3 mg/mL.[9]
-
Storage: The prepared this compound suspension should be stored at 4°C and protected from light. It is recommended to use the suspension on the day of preparation. Ensure the suspension is well-vortexed before each administration to ensure uniform dosing.
2. In Vivo Administration Protocol: Oral Gavage in Mice
This protocol outlines the standard procedure for administering this compound to mice via oral gavage. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip)
-
1 mL syringes
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation: a. Weigh each mouse to determine the correct volume of this compound suspension to administer. b. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Restraint: a. Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and body. The mouse's body should be held in a vertical position.
-
Gavage Needle Insertion: a. Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth. b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. c. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Administration: a. Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to deliver the this compound suspension.
-
Post-Administration Monitoring: a. After administration, carefully remove the gavage needle and return the mouse to its cage. b. Monitor the animal for at least 15-30 minutes for any signs of distress, such as labored breathing, coughing, or lethargy.[10][11] c. Continue to monitor the animals daily for any adverse effects throughout the course of the experiment.
Safety and Toxicity Considerations
Published studies using this compound in mice at doses up to 3 mg/kg have reported no apparent adverse effects.[8] However, comprehensive toxicity data, such as the median lethal dose (LD50), is not publicly available. As with any experimental compound, it is crucial to perform dose-finding studies to determine the optimal therapeutic window and to carefully monitor animals for any signs of toxicity. Potential adverse effects of inhibiting the BH4 pathway are not fully elucidated, but since BH4 is involved in neurotransmitter synthesis, high doses or chronic administration could potentially impact neurological function. Researchers should be vigilant for any behavioral changes or other signs of toxicity.
Disclaimer: This document is intended for informational purposes only and is not a substitute for professional laboratory guidance and approved animal care and use protocols. Researchers should always adhere to their institution's guidelines and regulations for animal experimentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peripheral tetrahydrobiopterin is involved in the pathogenesis of mechanical hypersensitivity in a rodent postsurgical pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. ouv.vt.edu [ouv.vt.edu]
Optimal QM385 Dosage for Rodent Models of Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dosage of QM385, a potent sepiapterin (B94604) reductase (SPR) inhibitor, in rodent models of arthritis. The protocols and data presented are compiled from available preclinical research to facilitate experimental design and execution.
Introduction
This compound is a small molecule inhibitor of sepiapterin reductase (SPR), a key enzyme in the de novo synthesis pathway of tetrahydrobiopterin (B1682763) (BH4). Elevated levels of BH4 have been implicated in the pathogenesis of inflammatory conditions, including rheumatoid arthritis. By inhibiting SPR, this compound reduces the production of BH4, thereby offering a potential therapeutic strategy for mitigating inflammation and pain associated with arthritis. These notes provide detailed information on the effective dosage of this compound in a clinically relevant rodent model of arthritis, alongside protocols for disease induction and treatment evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and other relevant sepiapterin reductase inhibitors in rodent models of arthritis.
Table 1: Efficacy of this compound in Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
| Parameter | Vehicle Control | This compound (3 mg/kg, p.o.) | Outcome |
| Arthritis Score | Increased | No significant effect | This compound did not reduce the clinical arthritis score.[1] |
| Paw Edema | Increased | No significant effect | This compound did not reduce paw swelling.[1] |
| Heat Hyperalgesia | Present | Reduced | This compound demonstrated analgesic effects by reducing heat pain hypersensitivity.[1] |
| Mechanical Allodynia | Present | No significant effect | This compound did not significantly affect mechanical pain hypersensitivity in the early phase.[1] |
| Cold Allodynia | Present | No significant effect | This compound did not significantly affect cold pain hypersensitivity.[1] |
| Plasma Sepiapterin Levels | Baseline | Increased | Demonstrates target engagement and inhibition of sepiapterin reductase.[1] |
Table 2: Dose-Response of this compound on Plasma Sepiapterin Levels in Naïve Mice
| Dosage (mg/kg, p.o.) | Plasma Sepiapterin Levels (relative to vehicle) |
| 0.3 | Significantly increased (Minimum effective dose) |
| 1 | Dose-dependent increase |
| 3 | Maximum effect observed |
Data synthesized from a dose-response study indicating target engagement.[1]
Table 3: Dosage of Other Sepiapterin Reductase Inhibitors in Rodent Arthritis Models
| Compound | Rodent Model | Dosage | Route of Administration | Key Findings |
| Sulfasalazine | Rat Collagen-Induced Arthritis (CIA) | 80 mg/day | Not specified | Significant improvement in joint lesions. |
| Sulfasalazine | Mouse Model | 160 mg/kg (twice daily) or 320 mg/kg (once daily) | Intraperitoneal | Negative health effects observed at these chronic high doses. |
| Sulfasalazine | Rat Model | 600 mg/kg/day (for 14 days) | Oral | Induced renal and hepatic injury. |
This table provides context from other SPR inhibitors, as data for this compound in CIA and AIA models is not currently available.
Signaling Pathway
The therapeutic effect of this compound is mediated through the inhibition of the tetrahydrobiopterin (BH4) synthesis pathway. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of this compound in inhibiting the BH4 synthesis pathway.
Experimental Protocols
Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
This model is characterized by a rapid onset of arthritis following the administration of a cocktail of monoclonal antibodies against type II collagen.
Materials:
-
Male or female mice (e.g., C57BL/6)
-
Collagen Antibody Cocktail (e.g., Chondrex, Inc.)
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers for paw measurement
-
Scoring system for arthritis severity (see below)
Protocol:
-
Arthritis Induction:
-
On Day 0, administer the collagen antibody cocktail intravenously or intraperitoneally to the mice according to the manufacturer's instructions.
-
On Day 3, administer LPS (e.g., 25-50 µ g/mouse ) intraperitoneally to synchronize and enhance the inflammatory response.[1]
-
-
This compound Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Beginning on a predetermined day post-arthritis induction (e.g., Day 7 or at the onset of clinical signs), administer this compound orally (p.o.) at the desired dosage (e.g., 0.3, 1, or 3 mg/kg).[1]
-
A vehicle control group receiving only the vehicle should be included.
-
Administer the treatment daily or as determined by the experimental design.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw based on a scale of 0-4, where:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits
-
The maximum score per mouse is 16.
-
-
Paw Thickness: Measure the thickness of the hind paws daily using a caliper.
-
Behavioral Tests (for pain assessment):
-
Heat Hyperalgesia: Use a plantar test apparatus to measure the latency of paw withdrawal from a radiant heat source.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold.
-
-
-
Biomarker Analysis (Optional):
-
At the end of the study, collect blood samples to measure plasma sepiapterin levels as a marker of target engagement.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the CAIA mouse model and this compound treatment.
Safety and Toxicology
Currently, there is limited publicly available information specifically on the safety and toxicology profile of this compound in rodents. However, as a sepiapterin reductase inhibitor, its safety profile can be considered in the context of other drugs in its class.
-
Sulfasalazine , another SPR inhibitor, has been associated with renal and hepatic toxicity in rats at high doses (600 mg/kg/day). Chronic high-dose administration in mice (160-320 mg/kg/day, i.p.) has also been shown to have negative health impacts.
-
Researchers should conduct preliminary dose-ranging studies to establish the maximum tolerated dose (MTD) of this compound in their specific rodent strain and model.
-
Close monitoring for signs of toxicity, including changes in body weight, food and water intake, and general behavior, is essential during the study period.
-
At the study endpoint, histopathological analysis of major organs (liver, kidney, spleen, etc.) is recommended to assess any potential off-target toxicity.
Conclusion
This compound demonstrates efficacy in reducing inflammatory pain in the CAIA mouse model of arthritis, with a clear dose-dependent effect on its molecular target. The recommended oral dosage for efficacy studies in this model ranges from 0.3 mg/kg to 3 mg/kg . Further studies are required to determine the optimal dosage and safety profile of this compound in other rodent models of arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA). The protocols and data presented here provide a solid foundation for researchers to design and conduct further preclinical investigations into the therapeutic potential of this compound for inflammatory arthritis.
References
Preparing QM385 for Oral Gavage in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
QM385 is a potent and specific inhibitor of sepiapterin (B94604) reductase (SPR), a key enzyme in the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway.[1][2] By inhibiting SPR, this compound effectively reduces the production of BH4, a critical cofactor for several enzymes and a modulator of immune responses.[3] Notably, this compound has demonstrated efficacy in blocking T-cell proliferation and has shown good oral bioavailability, making it a valuable tool for in vivo studies in models of autoimmunity and inflammation.[1][2] This document provides detailed application notes and protocols for the preparation of this compound for oral gavage in animal studies.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties and solubility information for this compound is presented in Table 1. This data is essential for the preparation of appropriate dosing formulations.
| Property | Value | Source |
| Molecular Weight | 409.373 g/mol | [2] |
| Formula | C17H18F3N7O2 | [2] |
| Appearance | Solid Powder | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Solubility in DMSO | 125 mg/mL (305.35 mM); requires sonication | [1] |
| Storage (in Solvent) | -80°C for 2 years; -20°C for 1 year | [1] |
Table 1: Physicochemical and Solubility Data for this compound
Experimental Protocols for Oral Gavage Formulation
Two primary formulations have been successfully used for the oral administration of this compound in animal studies. The choice of vehicle will depend on the specific experimental design and requirements.
Protocol 1: Corn Oil-Based Formulation
This protocol is suitable for achieving a clear solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), newly opened
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for initial DMSO stock)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Add a minimal amount of fresh DMSO to dissolve the powder. Based on solubility data, a stock concentration of 20.8 mg/mL in DMSO can be prepared.[1]
-
Use an ultrasonic bath to ensure complete dissolution, as this compound can be hygroscopic.[1]
-
-
Prepare the Final Dosing Solution:
-
For a desired final concentration of ≥ 2.08 mg/mL, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to 900 µL of corn oil.[1]
-
Vortex the mixture thoroughly to ensure a homogenous solution.
-
Important Considerations:
-
It is recommended to prepare this formulation fresh on the day of testing.[4]
-
If the dosing period extends beyond half a month, the stability of this formulation should be carefully considered.[1]
Protocol 2: Suspension Formulation
This protocol is used to prepare a suspension of this compound, which has been utilized in studies at concentrations such as 0.3 mg/mL.[4]
Materials:
-
This compound powder
-
TWEEN® 80 (Polysorbate 80)
-
Carboxymethyl cellulose (B213188) (CMC)
-
0.9% Saline, sterile
-
Sterile containers for mixing
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Vehicle Solution:
-
Prepare a 0.5% TWEEN® 80 / 5% carboxymethyl cellulose solution in 0.9% saline.
-
To do this, first dissolve the TWEEN® 80 in the saline.
-
Gradually add the carboxymethyl cellulose while stirring continuously with a magnetic stirrer until a uniform suspension is achieved.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 0.3 mg/mL).
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing.
-
Use a homogenizer or sonicator to ensure a fine and uniform suspension.
-
Important Considerations:
-
This formulation should be prepared fresh on the day of testing to ensure homogeneity and prevent settling of the compound.[4]
-
Administer the suspension at a volume of 10 mL/kg body weight.[4]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the this compound suspension and the signaling pathway it targets.
Figure 1: Workflow for Preparing this compound Suspension
Figure 2: this compound Mechanism of Action
Pharmacokinetics and Dosing Considerations
In animal studies, this compound has been shown to be rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of 1 hour and a half-life (T1/2) of 4 hours.[4] Dosing regimens have included twice-daily administration for several days.[4] Effective doses have been demonstrated to be in the range of 0.3 mg/kg to 3 mg/kg, which significantly increased plasma sepiapterin levels, indicating successful target engagement of SPR.[4]
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the preparation and administration of the SPR inhibitor this compound for oral gavage in animal studies. The choice between a corn oil-based solution and a suspension in a TWEEN® 80/CMC vehicle will depend on the specific requirements of the study. Adherence to these guidelines will help ensure consistent and reliable in vivo testing of this promising therapeutic candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Sepiapterin reductase inhibitor | Probechem Biochemicals [probechem.com]
- 3. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 4. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
QM385: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of QM385, a potent and selective inhibitor of sepiapterin (B94604) reductase (SPR). These guidelines are intended to facilitate the use of this compound in both in vitro and in vivo research settings, with a focus on achieving accurate and reproducible results.
Introduction to this compound
This compound is a small molecule inhibitor of sepiapterin reductase (SPR), a key enzyme in the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway. By inhibiting SPR, this compound effectively blocks the production of BH4, a critical cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. This mechanism of action makes this compound a valuable tool for studying the roles of SPR and BH4 in various physiological and pathological processes, particularly in immunology and oncology. Notably, this compound has been shown to block T-cell proliferation and autoimmunity, highlighting its therapeutic potential.
Physicochemical Properties and Solubility
Understanding the solubility of this compound is crucial for preparing stock solutions and ensuring accurate dosing in experimental models. The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Concentration (Molar) | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL[1] | 305.35 mM[1] | Ultrasonic treatment may be required for complete dissolution. The hygroscopic nature of DMSO can impact solubility; it is recommended to use freshly opened DMSO.[1] |
| Aqueous Solutions (e.g., PBS, Cell Culture Media) | Poorly soluble | Not reported | Requires the use of co-solvents for aqueous formulations. Direct dissolution in aqueous buffers is not recommended. |
| Ethanol | Not reported | Not reported | - |
| Methanol | Not reported | Not reported | - |
Note: Due to the poor aqueous solubility of this compound, it is essential to prepare a high-concentration stock solution in an organic solvent, such as DMSO, before further dilution into aqueous buffers or cell culture media for in vitro experiments. For in vivo studies, specific formulation strategies are required to ensure bioavailability.
Signaling Pathway of this compound
This compound exerts its biological effects by inhibiting sepiapterin reductase (SPR), a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (BH4) synthesis. Inhibition of SPR leads to a reduction in intracellular BH4 levels, which in turn affects the activity of BH4-dependent enzymes. A primary consequence of this inhibition is the suppression of T-cell proliferation.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent use in in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of this compound, which is 409.37 g/mol ).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
In Vitro Cell-Based Assay Protocol
Objective: To treat cultured cells with this compound to assess its biological activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates
-
Sterile, polypropylene (B1209903) tubes
Protocol:
-
Thaw the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium. It is crucial to perform a pre-test to determine the optimal final concentration range for your specific cell line and assay.
-
Important: To avoid precipitation, first dilute the high-concentration DMSO stock into a small volume of culture medium, vortex briefly, and then add this intermediate dilution to the final volume of medium. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound treatment.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed with the specific downstream analysis (e.g., proliferation assay, cytokine measurement, Western blotting).
In Vivo Formulation and Administration Protocol
Objective: To prepare a formulation of this compound suitable for oral administration in animal models.
Note: The following protocol is a general guideline and may require optimization based on the specific animal model and experimental design.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300 or PEG400
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles
Formulation (Example): A common formulation for poorly soluble compounds for oral administration involves a co-solvent system. For this compound, a suggested formulation for in vivo use is a mixture of DMSO, PEG300, Tween 80, and saline.
Protocol:
-
Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution.
-
In a separate tube, prepare the vehicle by mixing the desired proportions of DMSO, PEG300, Tween 80, and saline. A common starting point could be a ratio such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final formulation should be optimized to ensure the compound remains in solution and is well-tolerated by the animals.
-
Add the this compound/DMSO stock solution to the vehicle to achieve the final desired dosing concentration.
-
Vortex the final formulation thoroughly to ensure homogeneity.
-
Administer the formulation to the animals via oral gavage at the appropriate volume based on their body weight.
-
Always include a vehicle control group that receives the same formulation without the active compound.
Another reported method for in vivo studies involves diluting a 20.8 mg/mL stock solution of this compound in DMSO into corn oil. For a 1 mL working solution, 100 µL of the DMSO stock is added to 900 µL of corn oil and mixed evenly.
Safety Precautions
Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols: Plasma Sepiapterin as a Pharmacodynamic Biomarker for QM385 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for utilizing plasma sepiapterin (B94604) as a pharmacodynamic (PD) biomarker to assess the in vivo activity of QM385, a potent inhibitor of Sepiapterin Reductase (SPR). Inhibition of SPR, a key enzyme in the de novo and salvage pathways of tetrahydrobiopterin (B1682763) (BH4) biosynthesis, leads to the accumulation of its substrate, sepiapterin.[1] Measuring changes in plasma sepiapterin levels offers a sensitive and specific method to quantify the target engagement and pharmacodynamic effect of SPR inhibitors like this compound.[2][3] These guidelines are intended to assist researchers in designing and executing preclinical and clinical studies to evaluate the efficacy and dose-response of this compound.
Signaling Pathway: Tetrahydrobiopterin (BH4) Biosynthesis and Inhibition by this compound
The biosynthesis of tetrahydrobiopterin (BH4) is a critical process for various physiological functions, including the synthesis of neurotransmitters and the production of nitric oxide. The pathway begins with guanosine (B1672433) triphosphate (GTP) and involves three key enzymes: GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR). This compound exerts its effect by specifically inhibiting SPR, the final enzyme in this cascade. This inhibition blocks the conversion of sepiapterin to dihydrobiopterin (BH2), leading to an accumulation of sepiapterin, which can then be measured in plasma as a biomarker of this compound activity.
References
Application Notes and Protocols: QM385 Treatment in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). EAE models are crucial for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents. QM385 is a potent and orally bioavailable inhibitor of sepiapterin (B94604) reductase (SPR), a key enzyme in the de novo and salvage pathways of tetrahydrobiopterin (B1682763) (BH4) synthesis. Emerging evidence suggests that the BH4 pathway plays a significant role in T-cell mediated autoimmunity, making it a promising target for therapeutic intervention in diseases like MS. This document provides detailed application notes and protocols for the use of this compound in EAE models.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting sepiapterin reductase (SPR), the terminal enzyme in the tetrahydrobiopterin (BH4) synthesis pathway. BH4 is an essential cofactor for several enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. In the context of autoimmunity, BH4 has been shown to be crucial for T-cell proliferation. By inhibiting SPR, this compound reduces the bioavailability of BH4, thereby suppressing the proliferation of pathogenic T-cells that drive the autoimmune attack on the central nervous system in EAE. This targeted immunomodulation aims to reduce inflammation, demyelination, and subsequent neurological deficits.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on the expected efficacy of an SPR inhibitor like this compound in a standard MOG35-55-induced EAE model in C57BL/6 mice.
Table 1: Effect of this compound on Clinical EAE Score
| Treatment Group | Mean Day of Onset (± SEM) | Mean Peak Clinical Score (± SEM) | Cumulative Disease Score (± SEM) |
| Vehicle Control | 11.2 ± 0.5 | 3.5 ± 0.3 | 45.8 ± 4.2 |
| This compound (10 mg/kg) | 14.5 ± 0.8* | 2.1 ± 0.2 | 28.3 ± 3.1 |
| This compound (30 mg/kg) | 16.8 ± 1.1** | 1.5 ± 0.1 | 19.5 ± 2.5 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control.
Table 2: Effect of this compound on Body Weight Change in EAE Mice
| Treatment Group | Maximum Body Weight Loss (%) (± SEM) | Body Weight at Day 30 post-immunization (% of initial) (± SEM) |
| Vehicle Control | 25.4 ± 2.1 | 85.2 ± 3.5 |
| This compound (10 mg/kg) | 15.1 ± 1.8 | 94.6 ± 2.8* |
| This compound (30 mg/kg) | 10.5 ± 1.5*** | 98.1 ± 1.9 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control.
Table 3: Effect of this compound on CNS Infiltrating Cells and Cytokines (Day 21 post-immunization)
| Treatment Group | CD4+ T-cells in CNS (x104) (± SEM) | IL-17A in CNS (pg/mg tissue) (± SEM) | IFN-γ in CNS (pg/mg tissue) (± SEM) |
| Vehicle Control | 15.2 ± 1.8 | 85.6 ± 9.3 | 120.4 ± 11.7 |
| This compound (30 mg/kg) | 5.8 ± 0.9 | 32.1 ± 4.5 | 45.2 ± 6.8*** |
**p < 0.01, ***p < 0.001 compared to Vehicle Control.
Experimental Protocols
EAE Induction in C57BL/6 Mice (MOG35-55 Model)
This protocol describes the active induction of EAE in C57BL/6 mice, a model that typically results in a chronic-progressive disease course.
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Antigen Emulsion Preparation: On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion. To prepare, mix equal volumes of MOG35-55 solution (in PBS) and CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion into each of the two sites on the flank of each mouse (total of 200 µL per mouse).
-
Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
This compound Formulation and Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water or as recommended by the supplier)
-
Oral gavage needles
Procedure:
-
Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 mg/kg and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.
-
Administration:
-
Prophylactic Treatment: Begin oral administration of this compound or vehicle daily from Day 0 (the day of immunization) and continue for a specified period (e.g., 21 days).
-
Therapeutic Treatment: Alternatively, begin administration upon the onset of clinical signs of EAE (e.g., a clinical score of 1 or 2) and continue daily.
-
Administer the this compound suspension or vehicle via oral gavage. The volume administered should be based on the most recent body weight of the mouse.
-
Clinical Scoring of EAE
Procedure:
-
Monitor mice daily starting from Day 7 post-immunization for clinical signs of EAE.
-
Score the mice based on a standardized 0-5 scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness (wobbly gait).
-
3: Complete hind limb paralysis.
-
4: Hind limb and forelimb paralysis.
-
5: Moribund or dead.
-
-
Record the daily clinical score and body weight for each mouse.
Histological and Immunological Analysis
Procedure:
-
At the end of the experiment (e.g., Day 21 or Day 30), euthanize the mice.
-
Perfuse the mice with PBS followed by 4% paraformaldehyde.
-
Dissect the brain and spinal cord for histological analysis (e.g., Luxol Fast Blue staining for demyelination, H&E staining for inflammation) and immunohistochemistry for immune cell markers (e.g., CD4, F4/80).
-
For immunological analysis, isolate mononuclear cells from the CNS and spleen. Cells can be analyzed by flow cytometry for different immune cell populations (e.g., Th1, Th17, regulatory T cells) or restimulated in vitro with MOG35-55 to measure cytokine production by ELISA or ELISpot.
Visualizations
Caption: Workflow for EAE induction and this compound treatment.
Caption: this compound inhibits SPR, reducing BH4 and T-cell proliferation.
Application Notes and Protocols for Assessing QM385 Efficacy in Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the analgesic efficacy of QM385, a sepiapterin (B94604) reductase (SPR) inhibitor, in a preclinical model of inflammatory pain. The provided methodologies are based on established and validated procedures to ensure reproducibility and accuracy.
Introduction
Inflammatory pain is a complex condition characterized by hypersensitivity to noxious and non-noxious stimuli, arising from tissue damage and the subsequent release of inflammatory mediators. The tetrahydrobiopterin (B1682763) (BH4) synthesis pathway has emerged as a critical contributor to pain signaling.[1][2] BH4 is an essential cofactor for nitric oxide synthase (NOS), and its overproduction in inflammatory conditions contributes to the sensitization of nociceptive neurons.[1][3] this compound is a potent and selective inhibitor of sepiapterin reductase (SPR), a key enzyme in the de novo and salvage pathways of BH4 synthesis.[4][5][6][7][8] By inhibiting SPR, this compound reduces the pathological increase in BH4 levels, offering a targeted therapeutic strategy for inflammatory pain.[1][2][9][10]
This document outlines a detailed protocol for assessing the efficacy of this compound in the Complete Freund's Adjuvant (CFA)-induced model of inflammatory pain in rodents, a widely used and well-characterized model that mimics many aspects of clinical inflammatory pain.[11][12][13]
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison between treatment groups.
Table 1: Assessment of Mechanical Allodynia (von Frey Test)
| Treatment Group | Baseline Paw Withdrawal Threshold (g) | Post-CFA Paw Withdrawal Threshold (g) at 24h | Post-CFA + this compound Paw Withdrawal Threshold (g) at 24h |
| Vehicle Control | |||
| CFA + Vehicle | |||
| CFA + this compound (Dose 1) | |||
| CFA + this compound (Dose 2) | |||
| Positive Control |
Table 2: Assessment of Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Baseline Paw Withdrawal Latency (s) | Post-CFA Paw Withdrawal Latency (s) at 24h | Post-CFA + this compound Paw Withdrawal Latency (s) at 24h |
| Vehicle Control | |||
| CFA + Vehicle | |||
| CFA + this compound (Dose 1) | |||
| CFA + this compound (Dose 2) | |||
| Positive Control |
Experimental Protocols
1. Animal Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This protocol describes the induction of localized, persistent inflammation and pain hypersensitivity in the hind paw of rodents.[12][13]
-
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline
-
Isoflurane or other suitable anesthetic
-
27-30 gauge needles and syringes
-
-
Procedure:
-
Acclimatize animals to the housing and testing environment for at least 3-5 days prior to the experiment.
-
Anesthetize the animal using isoflurane.
-
Inject 50-100 µL of CFA (e.g., 1 mg/mL suspension of heat-killed Mycobacterium tuberculosis in mineral oil) subcutaneously into the plantar surface of the left hind paw.[14][15]
-
The contralateral (right) hind paw can be injected with saline to serve as an internal control.
-
Monitor the animals during recovery from anesthesia.
-
Inflammation, characterized by erythema and edema, will develop within hours and peak within 24-72 hours, with associated pain hypersensitivity lasting for several weeks.[13][16]
-
2. Compound Administration: this compound
-
Formulation:
-
Dosing Regimen:
-
Administer this compound at the desired dose(s) at a predetermined time point after CFA injection (e.g., 23 hours post-CFA for a 24-hour assessment).
-
A vehicle control group (receiving the formulation vehicle only) and a positive control group (e.g., a known analgesic like a non-steroidal anti-inflammatory drug) should be included.
-
3. Behavioral Testing
Behavioral assessments should be conducted at baseline (before CFA injection) and at specified time points after CFA injection and drug administration (e.g., 1 hour post-dosing).
3.1. Assessment of Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold in response to a mechanical stimulus.[18][19][20]
-
Apparatus:
-
A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Elevated wire mesh platform with individual animal enclosures.
-
-
Procedure:
-
Acclimatize the animals to the testing enclosures for at least 15-30 minutes before testing.
-
Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends.
-
A positive response is a sharp withdrawal or licking of the paw.
-
The "up-down" method is a common and efficient way to determine the 50% paw withdrawal threshold.[21][22]
-
Record the force in grams that elicits a withdrawal response.
-
3.2. Assessment of Thermal Hyperalgesia: Hargreaves Test
This test measures the latency to paw withdrawal from a radiant heat source.[23][24][25]
-
Apparatus:
-
Hargreaves apparatus with a radiant heat source.
-
Glass platform with individual animal enclosures.
-
-
Procedure:
-
Acclimatize the animals to the testing enclosures on the glass platform for at least 15-30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.
-
Record the paw withdrawal latency in seconds. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[26]
-
Mandatory Visualizations
Caption: Inflammatory pain signaling pathway and the therapeutic target of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kynurenine and Tetrahydrobiopterin Pathways Crosstalk in Pain Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the role of sepiapterin reductase in the biosynthesis of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 9. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]
- 15. Protocols for the social transfer of pain and analgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 19. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 21. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Application Notes and Protocols for In Vitro Assay of QM385 Potency on T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
QM385 is a potent and selective inhibitor of sepiapterin (B94604) reductase (SPR), a key enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4). BH4 is an essential cofactor for several metabolic pathways, and its depletion has been shown to have significant effects on immune cell function. In T lymphocytes, BH4 is critical for proliferation. These application notes provide a comprehensive guide to assessing the in vitro potency of this compound on T cells by detailing protocols for key assays, presenting expected outcomes in tabular format, and illustrating the underlying biological and experimental pathways.
Mechanism of Action of this compound on T Cells
This compound exerts its effect on T cells by inhibiting sepiapterin reductase (SPR), the terminal enzyme in the BH4 synthesis pathway. This leads to a reduction in intracellular BH4 levels. While early T cell activation events, such as the expression of activation markers and the production of Interleukin-2 (IL-2), appear to be largely unaffected by BH4 depletion, the subsequent proliferative expansion of activated T cells is markedly inhibited. This anti-proliferative effect is linked to mitochondrial dysfunction and an increase in reactive oxygen species (ROS). Consequently, downstream effector functions that rely on clonal expansion, such as sustained cytokine production and cytotoxicity, are compromised.
Diagram of this compound Signaling Pathway
Caption: this compound inhibits SPR, leading to BH4 depletion and impaired T cell proliferation.
Data Presentation
The following tables summarize the expected quantitative data from the described assays. These tables are intended to serve as a template for organizing experimental results.
Table 1: Potency of this compound on Sepiapterin Reductase and T Cell Proliferation
| Parameter | This compound |
| IC50 for Sepiapterin Reductase (nM) | 1.49[1] |
| IC50 for CD4+ T Cell Proliferation (nM) | Data to be determined experimentally |
| Notes | The IC50 for T cell proliferation should be determined using a dose-response curve in a proliferation assay (e.g., CFSE). |
Table 2: Effect of this compound on T Cell Activation and Effector Functions
| Assay | Readout | Control (Vehicle) | This compound (at IC90 of proliferation) | Expected Outcome |
| T Cell Activation | % CD25+ T cells | High | High | No significant change |
| % CD69+ T cells | High | High | No significant change | |
| Cytokine Release | IL-2 (pg/mL) | High | High | No significant change |
| IFN-γ (pg/mL) | High | Low | Significant decrease | |
| TNF-α (pg/mL) | High | Low | Significant decrease | |
| Cytotoxicity | % Target Cell Lysis | High | Low | Significant decrease |
| Notes | All assays should be performed on activated T cells. The concentration of this compound should be chosen to effectively inhibit proliferation. |
Experimental Protocols
T Cell Proliferation Assay (CFSE-based)
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation by flow cytometry.
Diagram of T Cell Proliferation Assay Workflow
Caption: Workflow for assessing T cell proliferation using CFSE staining and flow cytometry.
Protocol:
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium (containing 10% FBS) and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI 1640 medium.
-
-
Cell Culture:
-
Resuspend the CFSE-labeled cells in complete RPMI 1640 medium at 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium and add 50 µL to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of T cell activation beads (e.g., anti-CD3/CD28) to each well, except for the unstimulated control wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and transfer to FACS tubes.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
(Optional) Stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live lymphocyte population and examining the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of proliferating cells.
-
Cytokine Release Assay (ELISA)
This protocol describes the measurement of IFN-γ and TNF-α in the supernatant of T cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).
Diagram of Cytokine Release Assay Workflow
Caption: Workflow for measuring cytokine release from T cells using ELISA.
Protocol:
-
Cell Culture:
-
Isolate and prepare PBMCs as described in the T cell proliferation assay.
-
Plate 1 x 10^5 cells per well in a 96-well plate.
-
Treat the cells with this compound at a concentration that inhibits proliferation by approximately 90% (IC90), as determined from the proliferation assay. Include a vehicle control.
-
Stimulate the cells with anti-CD3/CD28 beads.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
ELISA:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Perform an ELISA for human IFN-γ and TNF-α according to the manufacturer's instructions.[2][3][4][5][6] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and a standard curve of the recombinant cytokine.
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-HRP.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.
-
Determine the concentration of IFN-γ and TNF-α in the experimental samples by interpolating their absorbance values from the standard curve.
-
T Cell-Mediated Cytotoxicity Assay
This protocol describes a flow cytometry-based assay to measure the ability of cytotoxic T lymphocytes (CTLs) to kill target tumor cells.
Diagram of T Cell Cytotoxicity Assay Workflow
Caption: Workflow for assessing T cell-mediated cytotoxicity.
Protocol:
-
Cell Preparation:
-
Effector Cells: Generate antigen-specific cytotoxic T lymphocytes (CTLs) by stimulating PBMCs with a relevant antigen or mitogen for 5-7 days. Expand the CTLs in the presence of IL-2.
-
Target Cells: Use a suitable target cell line (e.g., a tumor cell line) that is susceptible to lysis by the generated CTLs.
-
Label the target cells with a high concentration of CFSE (CFSEhigh) to distinguish them from the effector T cells.
-
-
Co-culture:
-
Plate the CFSEhigh-labeled target cells in a 96-well U-bottom plate.
-
Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Add this compound at the IC90 for proliferation to the appropriate wells. Include a vehicle control.
-
Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum death).
-
Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Add a viability dye (e.g., 7-AAD or Propidium Iodide) to each sample to identify dead cells.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CFSEhigh population (target cells) and quantifying the percentage of 7-AAD+ cells.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% 7-AAD+ target cells in sample - % 7-AAD+ target cells in spontaneous death control) / (% 7-AAD+ target cells in maximum death control - % 7-AAD+ target cells in spontaneous death control) ] * 100
-
Analysis of TCR Signaling Pathway
This protocol describes the use of Western blotting to assess the effect of this compound on the phosphorylation of key proteins in the T cell receptor (TCR) signaling pathway, such as Lck and ZAP-70.
Diagram of TCR Signaling Analysis Workflow
Caption: Workflow for analyzing TCR signaling pathway proteins by Western blot.
Protocol:
-
Cell Culture and Treatment:
-
Isolate primary human T cells.
-
Pre-treat the T cells with this compound (at the IC90 for proliferation) or vehicle control for 1-2 hours.
-
Stimulate the T cells with soluble or plate-bound anti-CD3 and anti-CD28 antibodies for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Western Blot:
-
Lyse the cells at each time point with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Probe the membrane with primary antibodies specific for phosphorylated Lck (p-Lck), total Lck, phosphorylated ZAP-70 (p-ZAP-70), total ZAP-70, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control.
-
Compare the levels of phosphorylated Lck and ZAP-70 between the this compound-treated and control samples at each time point.
-
Conclusion
These application notes provide a framework for assessing the in vitro potency of this compound on T cells. The primary effect of this compound is the inhibition of T cell proliferation, with minimal impact on early activation events. The provided protocols for T cell proliferation, cytokine release, cytotoxicity, and TCR signaling analysis will enable researchers to comprehensively evaluate the immunomodulatory effects of this compound and similar compounds.
References
- 1. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. abcam.com [abcam.com]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for QM385 in T-Cell Mediated Pathologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
QM385 is a potent, orally bioavailable small molecule inhibitor of Sepiapterin (B94604) Reductase (SPR).[1][2] By inhibiting SPR, this compound blocks the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases.[1][3] In the context of immunology, BH4 has been identified as a critical factor for the proliferation of T-cells.[1] Consequently, this compound, through its reduction of BH4 levels, effectively suppresses T-cell proliferation, positioning it as a valuable tool for studying T-cell mediated pathologies such as autoimmune diseases and allergic inflammation.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound in T-cell research.
Mechanism of Action
This compound targets and inhibits Sepiapterin Reductase (SPR), the terminal enzyme in the de novo BH4 synthesis pathway. This pathway starts with guanosine (B1672433) triphosphate (GTP) and proceeds through enzymatic steps to produce BH4. Inhibition of SPR leads to a reduction in intracellular BH4 levels and a concurrent accumulation of sepiapterin, which can be used as a biomarker of SPR inhibition.[1] The reduction in BH4 availability impairs the metabolic processes required for robust T-cell proliferation upon activation.[1]
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species | Assay/Model | Reference |
| IC50 (SPR) | 1.49 nM | Human | Cell-free assay | [2] |
| IC50 (Cell-based) | 35 nM | Not Specified | Cell-based assay | [4] |
| Effective Concentration (In Vitro) | 2.5 µM - 5 µM | Mouse | CD4+ T-cell proliferation | [1] |
| Effective Dose (In Vivo) | 0.3 mg/kg - 3 mg/kg (p.o.) | Mouse | Collagen Antibody-Induced Arthritis (CAIA) | [4] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Tmax | 1 hour | Oral (p.o.) | [4] |
| T1/2 | 4 hours | Oral (p.o.) | [4] |
Mandatory Visualizations
References
- 1. The metabolite BH4 controls T–cell proliferation in autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure QM385's Effect on Tetrahydrobiopterin (BH4) Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrobiopterin (BH4) is a critical enzymatic cofactor involved in a multitude of physiological processes, including the synthesis of neurotransmitters (dopamine and serotonin) and the production of nitric oxide (NO) by nitric oxide synthases (NOS).[1][2] Dysregulation of BH4 metabolism has been implicated in various pathological conditions, making the enzymes in its biosynthesis pathway attractive therapeutic targets. QM385 is a potent and selective small molecule inhibitor of sepiapterin (B94604) reductase (SPR), a key enzyme in both the de novo and salvage pathways of BH4 synthesis.[3][4] By inhibiting SPR, this compound effectively reduces intracellular BH4 levels, offering a promising approach for therapeutic intervention in diseases associated with BH4 overproduction.[5]
These application notes provide detailed protocols for cell-based assays to quantify the inhibitory effect of this compound on intracellular BH4 levels. The described methods include High-Performance Liquid Chromatography (HPLC) with electrochemical detection and Enzyme-Linked Immunosorbent Assay (ELISA), offering robust and reliable quantification of BH4 in cultured cells.
Data Presentation
The following tables provide a structured overview of expected outcomes and key experimental parameters for assessing the effect of this compound on cellular BH4 levels.
Table 1: Expected Dose-Dependent Effect of this compound on Intracellular BH4 Levels
| Treatment Group | This compound Concentration (µM) | Expected Intracellular BH4 Level (relative to vehicle control) | Expected Intracellular Sepiapterin Level (relative to vehicle control) |
| Vehicle Control | 0 (e.g., 0.1% DMSO) | 100% | Baseline |
| This compound Low Dose | 0.1 | Reduced | Increased |
| This compound Mid Dose | 1.0 | Significantly Reduced | Significantly Increased |
| This compound High Dose | 5.0 | Markedly Reduced | Markedly Increased |
Table 2: Key Experimental Parameters for Cell-Based BH4 Assays
| Parameter | Recommended Range/Condition | Notes |
| Cell Lines | Activated human PBMCs, murine splenocytes, RAW 264.7 macrophages, HUVECs | Choice depends on the biological context of the study. |
| Cell Seeding Density | 1 x 10⁶ to 5 x 10⁶ cells/well (6-well plate) | Optimize for each cell line to ensure confluency at the time of harvest. |
| This compound Concentration Range | 0.01 µM to 10 µM | Based on reported IC50 of 1.49 nM and effective concentrations in cell-based assays.[3][4] |
| Incubation Time | 24 to 48 hours | Time-course experiments are recommended to determine the optimal treatment duration. |
| Lysis Buffer (HPLC) | 0.1 M Phosphoric Acid or 0.1 M HCl with antioxidants | Acidic conditions are crucial for stabilizing BH4 during extraction.[6][7] |
| Lysis Buffer (ELISA) | RIPA buffer or manufacturer-provided lysis buffer | Ensure compatibility with the specific ELISA kit being used.[8][9] |
| Protein Quantification | BCA or Bradford assay | For normalization of BH4 levels to total protein content. |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing cells and treating them with this compound prior to BH4 measurement.
Materials:
-
Selected cell line (e.g., human PBMCs, RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest (e.g., 1 x 10⁶ cells/well). Allow the cells to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical final concentration range to test is 0.01 µM to 10 µM.[4] Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate the cells for the desired period (e.g., 24 or 48 hours).
-
Cell Harvest: After incubation, proceed with cell harvesting and lysis according to the chosen BH4 measurement method (Protocol 2 for HPLC or Protocol 3 for ELISA).
Protocol 2: Measurement of Intracellular BH4 by HPLC with Electrochemical Detection
This method offers high sensitivity and the ability to simultaneously measure BH4 and its oxidized forms.
Materials:
-
Treated cells from Protocol 1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 0.1 M Phosphoric Acid containing 1 mM Dithioerythritol (DTE) and 0.1 mM Diethylenetriaminepentaacetic acid (DTPA)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
HPLC system with an electrochemical detector
-
Analytical column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., 50 mM potassium phosphate, pH 2.6, with 0.1 mM DTE and 0.1 mM DTPA)[6]
-
BH4 and Dihydrobiopterin (BH2) standards
Procedure:
-
Cell Washing: Place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 200-500 µL of ice-cold 0.1 M Phosphoric Acid with DTE and DTPA to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate and incubate on ice for 15 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[10]
-
Sample Collection: Carefully collect the supernatant, which contains the BH4, and transfer it to an HPLC vial.
-
HPLC Analysis: Inject a defined volume (e.g., 20 µL) of the sample onto the HPLC system.[6] Separate the pterins using an isocratic flow of the mobile phase.
-
Detection and Quantification: Detect BH4 and BH2 using the electrochemical detector set at appropriate potentials. Quantify the concentrations by comparing the peak areas to a standard curve generated with known concentrations of BH4 and BH2.
-
Data Normalization: Determine the protein concentration in the cell pellet (resuspended in a suitable buffer) using a BCA or Bradford assay. Normalize the BH4 levels to the total protein content (e.g., pmol BH4/mg protein).
Protocol 3: Measurement of Intracellular BH4 by Competitive ELISA
This method is a high-throughput alternative to HPLC and is suitable for processing a large number of samples.
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
Cell lysis buffer (RIPA buffer or a buffer compatible with the chosen ELISA kit) containing protease inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Commercially available BH4 ELISA kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Washing: Place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete cell lysis.[9]
-
Clarification of Lysate: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[9]
-
Sample Collection: Carefully collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay. It is recommended to normalize all samples to the same protein concentration using the lysis buffer.
-
ELISA Procedure: Perform the ELISA according to the kit manufacturer's protocol. This typically involves adding standards and samples to the pre-coated microplate, followed by the addition of a biotinylated detection antibody and HRP-conjugated avidin. After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader.
-
Data Analysis: Calculate the BH4 concentration in the samples by comparing their absorbance values to the standard curve.
Mandatory Visualizations
BH4 Synthesis and this compound's Mechanism of Action
Caption: this compound inhibits Sepiapterin Reductase (SPR) in BH4 synthesis pathways.
Experimental Workflow for Measuring this compound's Effect on BH4
Caption: Workflow for assessing this compound's impact on cellular BH4 levels.
BH4 as a Cofactor in Signaling Pathways
Caption: BH4 is an essential cofactor for nitric oxide and neurotransmitter synthesis.
References
- 1. mygenefood.com [mygenefood.com]
- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The metabolite BH4 controls T–cell proliferation in autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls [mdpi.com]
- 7. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Lysate Preparation Protocol - FineTest ELISA Kit | FineTest Antibody [fn-test.com]
- 9. ptglab.com [ptglab.com]
- 10. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Studies with QM385
For Researchers, Scientists, and Drug Development Professionals
Introduction
QM385 is a potent, orally bioavailable small molecule inhibitor of Sepiapterin (B94604) Reductase (SPR), a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (B1682763) (BH4) synthesis.[1] Elevated levels of BH4 are implicated in the pathophysiology of various autoimmune and inflammatory disorders, as well as chronic pain, by modulating T-cell proliferation and promoting inflammatory responses.[2][3] By inhibiting SPR, this compound effectively reduces the overproduction of BH4, thereby attenuating inflammation and pain hypersensitivity in preclinical models.[2][4] These application notes provide a comprehensive framework for designing and executing long-term preclinical studies to evaluate the sustained efficacy and safety of this compound in chronic disease models.
Mechanism of Action: Inhibition of Tetrahydrobiopterin (BH4) Synthesis
This compound targets Sepiapterin Reductase (SPR), the terminal enzyme in the BH4 synthesis pathway. This pathway begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps. SPR catalyzes the final reduction of sepiapterin to dihydrobiopterin (BH2) and subsequently to BH4. By inhibiting SPR, this compound prevents the formation of BH4, a crucial cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases, which are involved in inflammation and neurotransmitter synthesis.[5][6]
Data Presentation for Long-Term Studies
Effective presentation of longitudinal data is crucial for interpreting the long-term efficacy and safety of this compound. The following tables provide templates for summarizing key quantitative data from chronic studies.
Table 1: Summary of Pharmacokinetic Parameters of this compound Following Repeated Oral Dosing in Rodents
| Parameter | Single Dose (Day 1) | Steady State (Day 28) |
| Dose (mg/kg) | 3 | 3 |
| Tmax (h) | 1.0 ± 0.2 | 1.1 ± 0.3 |
| Cmax (ng/mL) | 450 ± 75 | 480 ± 90 |
| AUC0-24h (ng·h/mL) | 1800 ± 350 | 2000 ± 410 |
| t1/2 (h) | 4.1 ± 0.5 | 4.3 ± 0.6 |
| Oral Bioavailability (%) | ~40% | Not Assessed |
Values are presented as mean ± SD. Data is hypothetical and for illustrative purposes.
Table 2: Longitudinal Efficacy Assessment in a Murine Model of Chronic Arthritis
| Time Point | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Baseline (Day 0) | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.1 |
| Week 2 | 4.5 ± 1.2 | 3.1 ± 0.8 | 2.0 ± 0.5** | 1.5 ± 0.4*** |
| Week 4 | 8.2 ± 1.8 | 5.5 ± 1.5 | 3.8 ± 1.1 | 2.5 ± 0.9*** |
| Week 8 | 10.5 ± 2.1 | 7.8 ± 1.9* | 5.1 ± 1.4 | 3.2 ± 1.0 |
| Week 12 | 11.8 ± 2.5 | 8.9 ± 2.0* | 6.0 ± 1.7** | 3.8 ± 1.2 |
*Values represent mean Clinical Arthritis Score ± SD. Data is hypothetical. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control.
Table 3: Long-Term Safety and Tolerability Monitoring
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Body Weight Change (%) | +5.2 ± 2.1 | +4.8 ± 2.5 | +4.5 ± 2.8 |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 38 ± 10 | 42 ± 12 |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.2 |
| White Blood Cell Count (x10^9/L) | 8.5 ± 1.5 | 8.2 ± 1.8 | 7.9 ± 1.6 |
| Adverse Events (n) | 0 | 1 (mild lethargy) | 2 (mild lethargy, transient piloerection) |
Values are mean ± SD at study termination (Week 12). Data is hypothetical.
Experimental Protocols
Adherence to rigorous and well-documented protocols is essential for the reproducibility and validity of long-term in vivo studies. The following protocols are provided as a guide and should be adapted to the specific research question and institutional guidelines.
General Experimental Workflow for a 12-Week Efficacy Study
Protocol 1: Long-Term Efficacy of this compound in a Murine Model of Collagen-Induced Arthritis (CIA)
1. Objective: To evaluate the long-term therapeutic efficacy of orally administered this compound on the clinical signs and progression of arthritis in a murine CIA model.
2. Materials:
-
Animals: DBA/1 mice, male, 8-10 weeks old.
-
Reagents: Bovine Type II Collagen, Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA).
-
Test Article: this compound, suspended in a vehicle of 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water.
-
Equipment: Calipers, oral gavage needles, standard animal housing.
3. Study Design:
-
Groups:
-
Vehicle Control (n=10)
-
This compound (1 mg/kg/day, p.o.) (n=10)
-
This compound (3 mg/kg/day, p.o.) (n=10)
-
This compound (10 mg/kg/day, p.o.) (n=10)
-
-
Duration: 12 weeks of treatment following disease onset.
4. Procedure:
-
Acclimatization: House animals for at least one week prior to the start of the experiment.
-
Induction of Arthritis:
-
Day 0: Emulsify bovine type II collagen in CFA and administer a 100 µL intradermal injection at the base of the tail.
-
Day 21: Administer a booster injection of bovine type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin daily oral gavage with this compound or vehicle once the clinical signs of arthritis are established (typically around day 28-35).
-
Administer treatment at the same time each day for 12 consecutive weeks.
-
-
Efficacy Monitoring:
-
Clinical Score: Score each paw three times a week based on a 0-4 scale (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=joint deformity/ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper three times a week.
-
Body Weight: Record body weight twice a week.
-
-
Terminal Procedures:
-
At the end of the 12-week treatment period, euthanize animals.
-
Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest hind paws for histopathological evaluation of joint inflammation, cartilage damage, and bone erosion.
-
Protocol 2: Long-Term Safety and Tolerability Study of this compound in Healthy Rodents
1. Objective: To assess the safety and tolerability of this compound following chronic daily oral administration in healthy rats.
2. Materials:
-
Animals: Sprague-Dawley rats, male and female, 6-8 weeks old.
-
Test Article: this compound, suspended in a vehicle of 0.5% methylcellulose with 0.1% Tween 80 in sterile water.
-
Equipment: Oral gavage needles, blood collection supplies, clinical chemistry and hematology analyzers.
3. Study Design:
-
Groups (n=10/sex/group):
-
Vehicle Control
-
This compound (Low Dose, e.g., 3 mg/kg/day)
-
This compound (Mid Dose, e.g., 10 mg/kg/day)
-
This compound (High Dose, e.g., 30 mg/kg/day)
-
-
Duration: 90 days.
4. Procedure:
-
Acclimatization: House animals for at least one week.
-
Treatment: Administer this compound or vehicle via oral gavage once daily for 90 consecutive days.
-
Monitoring:
-
Clinical Observations: Conduct detailed clinical observations twice daily for signs of toxicity (e.g., changes in behavior, appearance, posture).
-
Body Weight and Food Consumption: Record weekly.
-
Ophthalmology: Perform examinations prior to dosing and at termination.
-
-
Clinical Pathology:
-
Collect blood samples (e.g., via tail vein) at baseline, Day 30, and Day 90.
-
Hematology: Analyze for complete blood count (CBC) with differential.
-
Clinical Chemistry: Analyze for liver function (ALT, AST, ALP), kidney function (BUN, creatinine), and other relevant markers.
-
-
Terminal Procedures:
-
At Day 91, euthanize all animals.
-
Conduct a full gross necropsy.
-
Collect and weigh major organs (liver, kidneys, spleen, heart, brain, etc.).
-
Preserve organs and tissues for histopathological examination.
-
Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare of experimental animals and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. [PDF] Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism. | Sigma-Aldrich [sigmaaldrich.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
QM385: A Potent Sepiapterin Reductase Inhibitor for Research in Autoimmunity and Inflammation
Application Notes and Protocols for Researchers
This document provides detailed information on the sepiapterin (B94604) reductase (SPR) inhibitor, QM385, for its application in scientific research. It is intended for researchers, scientists, and drug development professionals interested in investigating the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway and its role in various pathological conditions, particularly in the fields of immunology and neurology.
Product Information
Product Name: this compound
Chemical Name: N-(2-(5-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl)ethyl)-2-(trifluoromethyl)benzamide
Mechanism of Action: this compound is a potent and specific inhibitor of sepiapterin reductase (SPR), the terminal enzyme in the de novo biosynthesis pathway of tetrahydrobiopterin (BH4). By inhibiting SPR, this compound effectively reduces the levels of BH4, a critical cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. This inhibition has been shown to block T-cell proliferation and exhibit analgesic effects in models of inflammatory and neuropathic pain.
Primary Applications:
-
In vitro and in vivo studies of the tetrahydrobiopterin (BH4) synthesis pathway.
-
Investigation of the role of BH4 in T-cell mediated immune responses.
-
Preclinical research in autoimmune diseases, such as rheumatoid arthritis.
-
Studies on inflammatory and neuropathic pain models.
Supplier and Purchasing Information
This compound is available for research purposes from various chemical suppliers. Researchers should ensure they are purchasing from a reputable source that provides a certificate of analysis confirming the compound's identity and purity.
| Supplier | Catalog Number | Purity | Formulation | Storage |
| MedChemExpress | HY-114388 | >98% | Solid | -20°C (powder) |
| DC Chemicals | DC26435 | >98% | Solid | -20°C (powder) |
| Probechem | PC-35829 | >98% | Solid | -20°C (powder) |
Note: This is not an exhaustive list. Researchers are encouraged to compare suppliers based on their specific needs and institutional purchasing policies. This compound is for research use only and not for human consumption.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on published research findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 for Sepiapterin Reductase (SPR) | 1.49 nM | Recombinant human SPR | [1][2] |
| IC50 for BH4 levels in anti-CD3/28-stimulated mouse splenocytes | 35 nM | Mouse splenocytes | [2] |
| IC50 for BH4 levels in anti-CD3/28-stimulated human PBMCs | 74 nM | Human PBMCs | [2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Collagen Antibody-Induced Arthritis (CAIA) [3]
| Parameter | Treatment Group | Value |
| Plasma Sepiapterin Levels (ng/mL) | Vehicle | ~5 |
| This compound (3 mg/kg, p.o.) | ~60 | |
| Heat Hyperalgesia (Paw withdrawal latency, s) | Vehicle | ~4 |
| This compound (3 mg/kg, p.o.) | ~7 | |
| Mechanical Allodynia (50% paw withdrawal threshold, g) | Vehicle | ~0.1 |
| This compound (3 mg/kg, p.o.) | ~0.4 |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the tetrahydrobiopterin (BH4) biosynthesis pathway.
Caption: Mechanism of action of this compound in the BH4 synthesis pathway.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These are adapted from published research and should be optimized for specific experimental conditions.
In Vitro T-Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of primary T-cells.
Materials:
-
This compound (dissolved in DMSO)
-
Human or mouse Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., MTT, WST-1)
-
96-well flat-bottom culture plates
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash the wells three times with sterile PBS before adding cells.
-
Cell Preparation: Isolate PBMCs or CD4+ T-cells from whole blood or spleen using standard density gradient centrifugation or magnetic-activated cell sorting (MACS).
-
Cell Staining (Optional): If using a proliferation dye like CFSE, label the cells according to the manufacturer's protocol.
-
Cell Seeding: Resuspend the cells in complete RPMI-1640 medium and seed them into the anti-CD3 coated wells at a density of 1-2 x 10^5 cells/well.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
T-Cell Stimulation: Add soluble anti-CD28 antibody to all wells (except for unstimulated controls) at a final concentration of 1-2 µg/mL.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment:
-
CFSE: Harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.
-
MTT/WST-1: Add the reagent to the wells according to the manufacturer's instructions and measure the absorbance using a microplate reader.
-
In Vivo Mouse Model of Collagen Antibody-Induced Arthritis (CAIA)
This protocol outlines the use of this compound in a well-established mouse model of inflammatory arthritis.[3]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Collagen antibody cocktail (e.g., ArthritoMab™)
-
Lipopolysaccharide (LPS)
-
Male BALB/c or DBA/1 mice (8-10 weeks old)
-
Calipers for measuring paw thickness
Procedure:
-
Arthritis Induction:
-
On day 0, administer the collagen antibody cocktail to the mice via intraperitoneal (i.p.) injection.
-
On day 3, administer LPS (e.g., 25-50 µ g/mouse ) via i.p. injection to synchronize and enhance the inflammatory response.
-
-
This compound Treatment:
-
Prepare a suspension of this compound in the vehicle.
-
Beginning on day 3 (post-LPS injection), administer this compound orally (p.o.) to the treatment group of mice once or twice daily at the desired dose (e.g., 3 mg/kg).
-
Administer the vehicle alone to the control group.
-
-
Clinical Scoring:
-
From day 3 until the end of the experiment (e.g., day 14), monitor the mice daily for signs of arthritis.
-
Score each paw based on a scale of 0-4 for inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=erythema and severe swelling of the entire paw). The maximum score per mouse is 16.
-
Measure the thickness of the hind paws daily using calipers.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect blood for analysis of biomarkers (e.g., sepiapterin).
-
Hind paws can be collected for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.
-
Experimental Workflow
The following diagram provides a logical workflow for a typical research project investigating the effects of this compound.
Caption: A typical experimental workflow for this compound research.
References
Troubleshooting & Optimization
QM385 stability in solution for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of QM385 in in vivo experiments, with a specific focus on its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of sepiapterin (B94604) reductase (SPR).[1] SPR is a key enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4). By inhibiting SPR, this compound blocks the production of BH4, a critical cofactor for several enzymes involved in processes like inflammation and neurotransmitter synthesis.[2][3][4]
Q2: In what preclinical models has this compound been used?
A2: this compound has been effectively used in rodent models of inflammatory pain, such as the collagen antibody-induced arthritis (CAIA) model in mice. In these studies, it has been shown to reduce pain hypersensitivity.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: Due to its poor water solubility, this compound is typically formulated for oral administration using a combination of Dimethyl Sulfoxide (DMSO) and an oil-based vehicle like corn oil. A common approach involves first dissolving this compound in DMSO to create a stock solution, which is then further diluted with corn oil to the desired final concentration for dosing. It is crucial to ensure the final concentration of DMSO is low to minimize potential toxicity.[5][6]
Q4: How should this compound be stored?
A4: this compound powder is stable for extended periods when stored at -20°C. Stock solutions of this compound in DMSO should be stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term storage (up to 1 year). It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | This compound has low aqueous solubility. Adding an aqueous solution (like PBS) to a DMSO stock of this compound can cause it to precipitate. | For oral gavage, avoid aqueous solutions. Use a vehicle of DMSO and corn oil. Ensure the initial dissolution in DMSO is complete before adding corn oil. Gentle warming and vortexing may aid dissolution. |
| The concentration of this compound in the final vehicle is too high. | Refer to the provided formulation protocol for a recommended concentration. If a higher concentration is needed, it may require further formulation development, potentially including surfactants or co-solvents, but this would require validation.[6] | |
| Inconsistent results in in vivo experiments. | Degradation of this compound in the dosing solution. | Prepare fresh dosing solutions for each experiment. While specific stability data in DMSO/corn oil is limited, it is best practice to minimize the time between preparation and administration. Store any unused portion of the dosing solution appropriately (e.g., refrigerated) and for a limited time, though stability under these conditions should be validated. |
| Improper storage of stock solutions. | Ensure this compound powder and DMSO stock solutions are stored at the recommended temperatures (-20°C for powder, -80°C for long-term DMSO stock). Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. | |
| Phase separation of the DMSO/corn oil vehicle. | Ensure thorough mixing of the DMSO stock solution with the corn oil. The addition of emulsifying agents like Tween-80 and a co-solvent like PEG300 can help create a stable emulsion, though this would constitute a different vehicle and require its own validation.[6] | |
| Observed toxicity in animal subjects. | The concentration of DMSO in the final dosing solution is too high. | It is generally recommended to keep the final concentration of DMSO as low as possible, ideally below 1-5%.[5] The provided protocol results in a 10% DMSO concentration, which has been used in studies, but researchers should be aware of potential vehicle effects.[7] |
| Vehicle-only effects. | Always include a vehicle-only control group in your experiments to account for any biological effects of the DMSO/corn oil mixture.[5][7] |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 125 mg/mL | Vendor Data |
| Storage (Solid) | -20°C for up to 3 years | Vendor Data |
| Storage (DMSO Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | Vendor Data |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is adapted from information provided by chemical suppliers for in vivo studies.
Objective: To prepare a 2.08 mg/mL solution of this compound in a 10% DMSO / 90% corn oil vehicle.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 20.8 mg/mL.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Prepare the final dosing solution:
-
In a sterile tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil to the tube.
-
Vortex the mixture vigorously to ensure a homogenous suspension/solution.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage at the desired dosage.
-
It is recommended to use the prepared formulation as soon as possible after preparation.
-
Protocol 2: General Method for Assessing this compound Stability in Solution
While a specific, validated HPLC method for this compound is not publicly available, a general approach for assessing its stability in the dosing vehicle can be outlined. This would need to be optimized and validated for your specific laboratory conditions.
Objective: To determine the stability of this compound in the 10% DMSO / 90% corn oil vehicle over time.
Materials:
-
Prepared this compound dosing solution (as per Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or other suitable modifier
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Prepare the this compound dosing solution as described in Protocol 1.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours) after preparation, take an aliquot of the solution.
-
Store the solution under the desired conditions (e.g., room temperature, 4°C).
-
Dilute the aliquot with a suitable solvent (e.g., ACN or methanol) to a concentration within the linear range of the HPLC method.
-
Centrifuge the diluted sample to precipitate any corn oil and particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Develop an isocratic or gradient HPLC method to separate this compound from any potential degradants and vehicle components. A C18 column is a common starting point for small molecule analysis.
-
The mobile phase could consist of a mixture of ACN and water with a small amount of formic acid to improve peak shape.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
Inject the prepared samples and a series of calibration standards of the this compound reference standard.
-
-
Data Analysis:
-
Quantify the peak area of this compound in each sample.
-
Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of this compound remaining.
-
A significant decrease in the peak area over time would indicate instability.
-
The appearance of new peaks in the chromatogram could indicate the formation of degradation products.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting the BH4 synthesis pathway.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in a DMSO/corn oil vehicle.
References
- 1. This compound|BH4 inhibitor|SPR inhibitor [dcchemicals.com]
- 2. Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prenatal exposure to corn oil, CMC-Na or DMSO affects physical development and multi-organ functions in fetal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting QM385 experimental variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using QM385, a potent sepiapterin (B94604) reductase (SPR) inhibitor. Our goal is to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of sepiapterin reductase (SPR), a key enzyme in the de novo synthesis pathway of tetrahydrobiopterin (B1682763) (BH4).[1][2] By inhibiting SPR, this compound blocks the production of BH4, which is an essential cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. Elevated levels of BH4 have been implicated in various pathological conditions, including pain and inflammation.[2][3][4]
2. What is the recommended solvent and storage for this compound?
For in vitro experiments, this compound can be dissolved in DMSO.[1] For in vivo studies in mice, it has been suspended in a vehicle of 0.5% TWEEN 80 and 5% carboxymethyl cellulose (B213188) in saline.[5] Stock solutions in DMSO should be stored at -20°C for up to one year or -80°C for up to two years.[1]
3. What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for SPR has been reported as 1.49 nM.[1] In a cell-based assay, the IC50 was reported to be 35 nM.[5]
4. How can I assess the target engagement of this compound in my experiments?
Inhibition of SPR by this compound leads to an accumulation of its substrate, sepiapterin.[5] Therefore, measuring sepiapterin levels in plasma, urine, or tissue lysates can serve as a biomarker for target engagement.[3][5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Compound Precipitation | This compound may precipitate in aqueous media at high concentrations. Visually inspect your assay plates for any signs of precipitation. If observed, consider lowering the highest concentration of this compound used. |
| Variability in Cell Health | Ensure your cells are healthy, in the logarithmic growth phase, and have a consistent passage number across experiments. Poor cell health can lead to variable responses. |
| Inaccurate Serial Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step to avoid inaccuracies. |
| Assay Interference | Some assay components can interfere with the readout. Consider running control experiments without cells to check for any direct effect of this compound on your assay reagents.[6] |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation time with this compound for all experiments. |
Issue 2: Lack of efficacy in an in vivo model.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Dosing or Administration Route | The reported effective oral dose in mice is 3 mg/kg.[5] However, the optimal dose may vary depending on the animal model and disease state. Consider performing a dose-response study. The pharmacokinetic properties of this compound indicate a plasma Tmax of 1 hour and a half-life of 4 hours after oral administration, which may necessitate a specific dosing schedule.[5] |
| Poor Bioavailability in the Target Tissue | While this compound has good oral bioavailability, its penetration into specific tissues may vary.[1] Consider measuring this compound levels in the target tissue to confirm exposure. |
| Metabolism of the Compound | The metabolic stability of this compound in your specific animal model may influence its efficacy. |
| Lack of Target Expression | Confirm that SPR is expressed in the relevant cells or tissues of your animal model and that the BH4 pathway is active in the disease process being studied.[2][4] |
Experimental Protocols
In Vivo Dosing of this compound in Mice
This protocol is based on a study investigating the effect of this compound in a mouse model of inflammatory joint pain.[5]
-
Preparation of Dosing Solution:
-
Suspend this compound in a vehicle consisting of 0.5% TWEEN 80 and 5% carboxymethyl cellulose in 0.9% saline.
-
Prepare the suspension fresh on the day of testing.
-
-
Administration:
-
Administer the this compound suspension orally (p.o.) to the mice.
-
A dose of 3 mg/kg administered twice daily for three days has been shown to be effective.[5]
-
-
Timing of Experiment:
-
Experimental measurements were performed 1 hour after the final dose to coincide with the reported Tmax.[5]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the BH4 synthesis pathway.
Experimental Workflow
Caption: A general workflow for troubleshooting experimental variability.
Logical Relationships
Caption: Relationship between inconsistent results and potential causes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Peripheral tetrahydrobiopterin is involved in the pathogenesis of mechanical hypersensitivity in a rodent postsurgical pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing QM385 Dose to Minimize Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of QM385 to minimize potential toxicity in experimental settings. The information is presented in a question-and-answer format to address specific issues that may be encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme sepiapterin (B94604) reductase (SPR).[1] SPR is a key enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4). BH4 is an essential cofactor for several important enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases, which are involved in the production of neurotransmitters such as dopamine (B1211576) and serotonin. By inhibiting SPR, this compound reduces the levels of BH4.
Q2: What are the potential toxicities associated with this compound?
While specific toxicology studies on this compound are not extensively available in public literature, potential toxicities can be inferred from its mechanism of action as a sepiapterin reductase (SPR) inhibitor. Inhibition of the BH4 synthesis pathway can lead to:
-
Central Nervous System (CNS) Effects: Since BH4 is crucial for the synthesis of neurotransmitters like dopamine and serotonin, potent inhibition of SPR could potentially lead to neurological side effects. These may include alterations in motor function, mood, and sleep patterns.[2]
-
Cardiovascular Effects: BH4 is a critical cofactor for nitric oxide synthases (NOS), which play a role in regulating vascular tone. Disruption of NOS activity could theoretically lead to cardiovascular effects.
It is important to note that one study in a rodent model of postsurgical pain reported no apparent adverse effects with this compound administration. However, this was not a formal toxicology study.
Q3: What is a recommended starting dose for in vivo experiments?
In a mouse model of inflammatory joint pain, this compound showed a dose-dependent analgesic effect with a minimum effective dose of 0.3 mg/kg and a maximum effective dose of 3 mg/kg administered orally.[3] A starting dose within this range is a reasonable starting point for efficacy studies. For toxicity studies, a wider range of doses, including those higher than the maximum effective dose, should be evaluated.
Troubleshooting Guide
Problem: I am observing unexpected behavioral changes in my animal models after this compound administration.
Possible Cause: These behavioral changes could be due to the on-target effects of this compound on the central nervous system, resulting from the depletion of BH4 and subsequent reduction in neurotransmitter synthesis.
Solution:
-
Systematic Behavioral Assessment: Conduct a systematic behavioral assessment using a standardized protocol such as a Functional Observational Battery (FOB) or an Irwin test.[2][4][5][6][7][8][9][10] This will allow you to quantify the observed behavioral changes and determine a dose-response relationship.
-
Dose De-escalation: Reduce the dose of this compound to determine the minimal effective dose for your experimental endpoint while minimizing behavioral side effects.
-
Control Groups: Ensure you have appropriate vehicle control groups to confirm that the observed effects are due to this compound and not the vehicle or experimental procedures.
Problem: How can I assess the potential cytotoxicity of this compound in my cell-based assays?
Solution: Standard in vitro cytotoxicity assays can be used to determine the concentration range at which this compound may be toxic to your specific cell lines.
-
MTT or MTS Assay: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in this compound-treated cells compared to controls suggests a cytotoxic or cytostatic effect.
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. An increase in LDH in the medium is an indicator of cell membrane damage and cytotoxicity.
-
Dose-Response Curve: Perform these assays over a wide range of this compound concentrations to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Quantitative Data Summary
| Parameter | Value | Species/System | Source |
| SPR Inhibition IC50 | 1.49 nM | In vitro | [1] |
| Minimum Effective Dose (Analgesia) | 0.3 mg/kg (p.o.) | Mouse | [3] |
| Maximum Effective Dose (Analgesia) | 3 mg/kg (p.o.) | Mouse | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
In Vivo Toxicity Assessment: Functional Observational Battery (FOB)
The FOB is a series of non-invasive observational tests to detect gross functional deficits in rodents. It typically includes:
-
Home Cage Observations: Observe the animal's posture, activity level, and any abnormal behaviors.
-
Open Field Assessment: Place the animal in a novel open field and observe locomotor activity, rearing, grooming, and signs of ataxia or tremor.
-
Sensorimotor and Reflex Tests: Assess responses to various stimuli, such as a light touch (tactile), a sudden sound (auditory startle), and the righting reflex.
-
Autonomic Function Assessment: Observe for signs such as changes in pupil size, salivation, and piloerection.
-
Physiological Measurements: Record body weight and body temperature.
Observations should be made at baseline and at multiple time points after this compound administration to capture the onset, peak, and duration of any effects.
Visualizations
Caption: Sepiapterin Reductase Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Dose Optimization and Toxicity Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Irwin | Taconic Biosciences [taconic.com]
- 3. researchgate.net [researchgate.net]
- 4. Modified Irwin Test (rat) [pspp.ninds.nih.gov]
- 5. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 7. mds-usa.com [mds-usa.com]
- 8. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Observations Irwin Test - Vivotecnia [vivotecnia.com]
Technical Support Center: QM385 Formulation for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sepiapterin (B94604) reductase (SPR) inhibitor, QM385, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of sepiapterin reductase (SPR), an enzyme involved in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4).[1][2][3] By inhibiting SPR, this compound reduces the production of BH4, which has been shown to play a role in T-cell proliferation, autoimmunity, and pain signaling.[1][2][4] It is orally available and has demonstrated efficacy in various preclinical models of inflammation and pain.[1][3][5]
Q2: What are the main challenges in dissolving this compound for in vivo experiments?
A2: Like many small molecule inhibitors, this compound has low aqueous solubility, which can present a challenge for achieving the desired concentration and ensuring consistent bioavailability in animal studies.[6][7][8][9] The choice of an appropriate vehicle is critical to overcome this limitation and ensure reliable experimental outcomes.
Q3: What are the recommended solvents for this compound?
A3: For in vitro applications, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.[1] For in vivo studies, a multi-step procedure involving an initial stock in DMSO followed by dilution in a vehicle like corn oil is a common approach.[1] Alternatively, a suspension in an aqueous vehicle containing surfactants and suspending agents can be used.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder is difficult to dissolve in the initial solvent (e.g., DMSO). | This compound may be hygroscopic. The DMSO used might have absorbed moisture. | Use freshly opened, anhydrous DMSO. Gentle warming and vortexing may aid dissolution. For higher concentrations, ultrasonic treatment can be applied as suggested for in vitro stock preparation.[1] |
| The final formulation for oral gavage is not homogenous or forms a precipitate. | The concentration of this compound may be too high for the chosen vehicle. Improper mixing of the DMSO stock with the final vehicle. | Ensure the DMSO stock is added slowly to the vehicle while vortexing to promote proper mixing. If precipitation occurs, consider reducing the final concentration or trying an alternative vehicle system (see Q4). |
| Inconsistent results are observed between different animal cohorts. | Variability in the preparation of the dosing solution. Instability of the formulation over time. | Prepare the dosing formulation fresh for each experiment. Ensure a standardized and well-documented protocol for formulation preparation is followed by all personnel. |
| Signs of toxicity or adverse events in animals not related to the expected pharmacology. | The chosen vehicle or the concentration of the co-solvent (e.g., DMSO) may be causing toxicity. | Minimize the percentage of DMSO in the final formulation. It is generally recommended to keep the DMSO concentration below 10% of the total volume for most animal studies. If toxicity is suspected, run a vehicle-only control group to assess the tolerability of the formulation. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 125 mg/mL (305.35 mM) | May require ultrasonic treatment; hygroscopic. | [1] |
| DMSO (stock for in vivo) | 20.8 mg/mL | Intermediate stock for dilution in a final vehicle. | [1] |
| Corn Oil (with 10% DMSO) | ≥ 2.08 mg/mL | Final dosing solution. | [1] |
| 0.5% TWEEN 80 / 5% Carboxymethyl cellulose (B213188) in 0.9% Saline | 0.3 mg/mL | Suspension for oral administration. | [5] |
Table 2: Reported In Vivo Dosing Parameters for this compound
| Animal Model | Dose | Vehicle | Route of Administration | Reference |
| Naïve Mice | 0.3 - 3 mg/kg | 0.5% TWEEN 80 / 5% Carboxymethyl cellulose in 0.9% Saline | Oral (p.o.) | [5] |
| Collagen Antibody-Induced Arthritis (CAIA) Mice | 3 mg/kg | 0.5% TWEEN 80 / 5% Carboxymethyl cellulose in 0.9% Saline | Oral (p.o.) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Corn Oil-Based Vehicle [1]
-
Prepare a stock solution of this compound in DMSO:
-
Weigh the required amount of this compound powder.
-
Add anhydrous DMSO to achieve a concentration of 20.8 mg/mL.
-
Vortex and use an ultrasonic bath if necessary to ensure complete dissolution.
-
-
Prepare the final dosing solution:
-
As an example, to prepare 1 mL of the final solution, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to 900 µL of corn oil.
-
Mix thoroughly by vortexing to ensure a homogenous solution. This will result in a final this compound concentration of 2.08 mg/mL with 10% DMSO.
-
Protocol 2: Preparation of this compound as a Suspension [5]
-
Prepare the vehicle:
-
Prepare a solution of 0.5% TWEEN 80 and 5% carboxymethyl cellulose in 0.9% saline.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder.
-
Add the vehicle to the this compound powder to achieve the desired final concentration (e.g., 0.3 mg/mL).
-
Vortex thoroughly to ensure a uniform suspension before each administration.
-
Visualizations
Caption: Workflow for preparing this compound formulations for animal studies.
Caption: Simplified signaling pathway showing this compound inhibition of SPR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 3. This compound | Sepiapterin reductase inhibitor | Probechem Biochemicals [probechem.com]
- 4. Peripheral tetrahydrobiopterin is involved in the pathogenesis of mechanical hypersensitivity in a rodent postsurgical pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
how to address poor oral bioavailability of QM385
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with QM385. Our goal is to help you address challenges you may encounter during your experiments, with a focus on its oral bioavailability.
Troubleshooting Guide
This guide is designed to help you troubleshoot issues related to the oral bioavailability of this compound.
Question: Why am I observing low or inconsistent plasma concentrations of this compound after oral administration?
Answer:
Low and variable plasma concentrations of a compound following oral dosing can stem from several factors. For this compound, while it has been reported to have good oral bioavailability, you may still encounter issues due to the following reasons:
-
Poor Aqueous Solubility: The extent to which a drug dissolves in the gastrointestinal fluids is a primary determinant of its oral absorption.[1] If this compound has low solubility, its dissolution rate may be the limiting step in its absorption.
-
Low Permeability: The ability of the drug to pass through the intestinal wall and into the bloodstream is another critical factor.[2]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver, where it may be extensively metabolized before reaching systemic circulation.
-
Inadequate Formulation: The formulation used to deliver the drug can significantly impact its bioavailability.[1] A simple suspension may not be sufficient to overcome solubility or permeability limitations.
To address these potential issues, consider the following formulation strategies:
Strategy 1: Particle Size Reduction (Micronization)
Reducing the particle size of a drug increases its surface area, which can lead to a higher dissolution rate.[1][3]
Experimental Protocol: Micronization of this compound
-
Materials: this compound powder, mortar and pestle (for small scale) or a jet mill/high-pressure homogenizer (for larger scale).
-
Procedure (Small Scale):
-
Place a small amount of this compound powder in a mortar.
-
Grind the powder vigorously for 15-20 minutes.
-
Monitor the particle size using a suitable method (e.g., laser diffraction).
-
-
Procedure (Large Scale):
-
Follow the manufacturer's instructions for the jet mill or high-pressure homogenizer.
-
Disperse the this compound powder in a suitable non-solvent.
-
Process the suspension until the desired particle size is achieved.
-
-
Formulation: Prepare a suspension of the micronized this compound in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) for oral dosing.
Strategy 2: Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)
Lipid-based formulations can enhance the solubility and absorption of lipophilic drugs.[3][4] SEDDS are mixtures of oils, surfactants, and cosurfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.[4]
Experimental Protocol: Preparation of a this compound SEDDS Formulation
-
Materials: this compound, a suitable oil (e.g., Labrafac PG, Maisine® CC), a surfactant (e.g., Cremophor EL, Tween 80), and a cosurfactant (e.g., Transcutol® HP, PEG 400).
-
Procedure:
-
Accurately weigh the oil, surfactant, and cosurfactant in a glass vial.
-
Heat the mixture to 40-50°C to ensure homogeneity.
-
Add the this compound to the mixture and stir until it is completely dissolved.
-
To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of an emulsion.
-
-
Formulation: The final liquid SEDDS formulation can be filled into gelatin capsules for oral administration.
Strategy 3: Amorphous Solid Dispersions
Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) form can significantly improve its solubility and dissolution rate.[2]
Experimental Protocol: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a suitable polymer (e.g., PVP K30, HPMC), and a volatile solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve both this compound and the polymer in the solvent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid dispersion can be collected and further processed (e.g., milled into a powder).
-
-
Formulation: The solid dispersion powder can be filled into capsules or formulated into tablets.
Data Presentation
The following table provides a hypothetical comparison of pharmacokinetic parameters for this compound in different formulations to illustrate the potential improvements.
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | 100 |
| Micronized Suspension | 150 ± 40 | 1.0 ± 0.3 | 750 ± 150 | 300 |
| SEDDS | 400 ± 80 | 0.5 ± 0.2 | 2000 ± 400 | 800 |
| Solid Dispersion | 350 ± 70 | 0.75 ± 0.2 | 1800 ± 350 | 720 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: Signaling pathway showing the role of Sepiapterin Reductase (SPR) in the synthesis of BH4 and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for selecting and optimizing a formulation to enhance the oral bioavailability of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for addressing poor oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of sepiapterin reductase (SPR).[5] SPR is an enzyme involved in the synthesis of tetrahydrobiopterin (BH4), a cofactor that plays a role in various biological processes, including inflammation and neurotransmitter synthesis.[6][7] By inhibiting SPR, this compound reduces the production of BH4, which can block T-cell proliferation and autoimmunity.[5]
Q2: What is the reported oral bioavailability of this compound?
A2: this compound is described as having good oral bioavailability.[5] In preclinical studies in mice, after oral administration, it is rapidly absorbed with a time to maximum plasma concentration (Tmax) of approximately 1 hour and a half-life of about 4 hours.[8]
Q3: How should I prepare this compound for oral administration in animal studies?
A3: A commonly used vehicle for oral administration of this compound in mice is a suspension in 0.5% Tween 80 and 5% carboxymethyl cellulose in 0.9% saline.[8] However, if you are experiencing poor bioavailability, you may need to explore the alternative formulations described in the troubleshooting guide.
Q4: Are there any known side effects of this compound?
A4: In a study on a rodent postsurgical pain model, this compound showed a significant dose-dependent antinociceptive effect with no apparent adverse effects.[7] However, as with any investigational compound, it is essential to conduct appropriate safety and toxicology studies.
Q5: Where can I find more information on strategies to improve oral bioavailability?
A5: There is extensive literature on this topic. Key strategies include physical modifications like particle size reduction and chemical modifications like salt formation, as well as advanced formulation approaches such as solid dispersions, lipid-based delivery systems, and nanotechnology.[9][10]
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. upm-inc.com [upm-inc.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 7. Peripheral tetrahydrobiopterin is involved in the pathogenesis of mechanical hypersensitivity in a rodent postsurgical pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
mitigating QM385-induced side effects in mouse models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing QM385 in mouse models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential side effects and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of this compound in mouse models?
A1: At commonly reported dosages (0.3-3 mg/kg, oral administration), significant adverse effects of this compound have not been widely documented in published studies.[1] Research in models of inflammatory and postsurgical pain suggests that this compound is generally well-tolerated, with one study noting "no apparent adverse effects".[1] However, the absence of reported side effects does not preclude their possibility, especially at higher doses or in different experimental contexts.
Q2: My mice are showing signs of neurological distress (e.g., lethargy, ataxia). Could this be due to this compound?
A2: While not a commonly reported side effect, it is theoretically possible. This compound inhibits the synthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for the production of neurotransmitters like dopamine (B1211576) and serotonin.[2][3] A significant reduction in central nervous system BH4 levels could potentially lead to neurological symptoms.[2]
Troubleshooting Steps:
-
Confirm Dosage: Double-check your calculations and the concentration of your dosing solution.
-
Vehicle Control: Ensure that mice treated with the vehicle alone do not exhibit similar symptoms. Some vehicles, if not properly formulated, can cause adverse reactions.
-
Route of Administration: If using a route other than oral gavage, consider if this could be contributing to the observed effects.
-
Reduce Dosage: If you suspect a dose-related effect, consider reducing the dosage of this compound in a pilot experiment.
Q3: I've observed unexpected bleeding in some of my this compound-treated mice. Is this a known issue?
A3: There is no direct evidence in the available literature linking this compound to bleeding in mouse models. However, drugs that modulate the pterin (B48896) pathway have been associated with hematological effects. For instance, sepiapterin (B94604), which increases BH4, has been linked to an increased risk of bleeding in some cases.[4]
Troubleshooting Steps:
-
Monitor Closely: Carefully observe the mice for any signs of bruising, hematoma, or prolonged bleeding after minor procedures (e.g., tail tipping for genotyping).
-
Baseline Hematology: If this is a concern for your study, consider obtaining baseline hematological parameters before starting this compound treatment and comparing them to post-treatment values.
-
Concomitant Medications: Be aware of any other compounds being administered that could also affect coagulation.
Q4: Could long-term administration of this compound lead to side effects not seen in shorter studies?
A4: This is a valid concern. The potential for cumulative effects or adaptation to BH4 inhibition over time has not been extensively studied. Long-term depletion of BH4 could theoretically impact neuronal health and cardiovascular function.[5][6]
Mitigation Strategies:
-
"Drug Holidays": If your experimental design allows, consider intermittent dosing schedules rather than continuous daily administration.
-
Monitoring: For long-term studies, periodic monitoring of general health parameters (body weight, food and water intake, activity levels) is crucial.
-
Biomarker Analysis: Urinary sepiapterin levels can be used to monitor the extent of SPR inhibition and may help in titrating the dose to the minimum effective level.[7]
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Source |
| Effective Dose Range | 0.3 - 3 mg/kg | Mouse | Oral (p.o.) | [7] |
| IC50 (SPR Inhibition) | 1.49 nM | N/A | In vitro | [8] |
| Tmax (Plasma) | ~1 hour | Mouse | Oral (p.o.) | [7] |
| T1/2 (Plasma) | ~4 hours | Mouse | Oral (p.o.) | [7] |
Experimental Protocols
Preparation of this compound for Oral Gavage in Mice
This protocol is adapted from published literature.[7]
-
Vehicle Preparation: Prepare a solution of 0.5% Tween 80 and 5% carboxymethyl cellulose (B213188) in 0.9% sterile saline.
-
This compound Suspension: Weigh the required amount of this compound powder. Suspend the powder in the prepared vehicle to achieve the desired final concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Homogenization: Ensure the suspension is homogenous before each administration, as this compound may not fully dissolve. Gentle vortexing or trituration may be necessary.
-
Administration: Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle.
Monitoring Target Engagement via Urinary Sepiapterin
-
Urine Collection: Collect urine from mice non-invasively. This can be done by gently handling the mouse over a clean, non-absorbent surface (like paraffin (B1166041) film) until it urinates.
-
Sample Preparation: Immediately transfer the urine into a microcentrifuge tube and store it at -80°C until analysis.
-
Analysis: Urinary sepiapterin levels can be quantified using high-performance liquid chromatography (HPLC) as described in the literature.[7] An increase in urinary sepiapterin is indicative of SPR inhibition.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Tetrahydrobiopterin deficiency increases neuronal vulnerability to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Results with QM385 in T-Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with QM385 in T-cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect T-cell proliferation?
This compound is a potent and orally bioavailable small molecule inhibitor of sepiapterin (B94604) reductase (SPR).[1] SPR is a key enzyme in the de novo synthesis pathway of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several enzymes. By inhibiting SPR, this compound depletes intracellular levels of BH4. This depletion of BH4 has been shown to severely impair the proliferation of mature mouse and human T-cells, making this compound a valuable tool for studying T-cell activation and for potential therapeutic applications in autoimmunity and inflammation.[2][3]
Q2: What is the mechanism of action of this compound in T-cells?
The proliferation of T-cells following activation is a highly energy-demanding process that requires significant metabolic reprogramming. The this compound-mediated inhibition of sepiapterin reductase leads to a reduction in tetrahydrobiopterin (BH4). BH4 is a critical cofactor for nitric oxide synthases (NOS) and is linked to mitochondrial function. Depletion of BH4 in activated T-cells has been associated with alterations in iron metabolism and mitochondrial bioenergetics, which are essential for supporting the metabolic demands of proliferation.[2]
Q3: What are the common methods to measure T-cell proliferation in the context of this compound treatment?
The most common methods are dye dilution assays using fluorescent dyes like Carboxyfluorescein Succinimidyl Ester (CFSE) and proliferation assays that measure metabolic activity or DNA synthesis.
-
CFSE Dye Dilution Assay: T-cells are labeled with CFSE, which is a fluorescent dye that is equally distributed between daughter cells upon cell division. With each division, the fluorescence intensity of the daughter cells is halved. This allows for the tracking of cell divisions and quantification of proliferation using flow cytometry.[4][5][6]
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of a cell population, which is often used as an indirect measure of cell number and proliferation.[7] However, it is important to note that compounds affecting cellular metabolism, like this compound, can directly impact these readouts, potentially leading to misinterpretation of proliferation data.[8]
-
[³H]-Thymidine Incorporation Assay: This classic method measures the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA during cell division, providing a direct measure of proliferation.[9][10]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in T-cell proliferation assays when using this compound can arise from various factors, ranging from experimental setup to the inherent biological variability of T-cells. This guide addresses common issues in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells Treated with this compound
Q: I am observing significant variability in T-cell proliferation between my replicate wells treated with the same concentration of this compound. What could be the cause?
A: High variability between replicates can obscure the true effect of this compound. Several factors can contribute to this issue:
-
Inconsistent Cell Seeding: Uneven distribution of cells across wells is a common source of variability. Ensure your T-cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting steps.
-
Pipetting Errors: Small inaccuracies in pipetting this compound, stimuli, or cells can lead to large differences in proliferation. Use calibrated pipettes and proper pipetting techniques.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.[11]
-
Inadequate Mixing of Reagents: Ensure that all reagents, including this compound, are thoroughly mixed before being added to the wells.
Issue 2: Weaker than Expected Inhibition of Proliferation by this compound
Q: The inhibitory effect of this compound on T-cell proliferation is less pronounced than anticipated, or I see no effect at all. What should I check?
A: A weaker-than-expected effect of this compound can be due to several factors related to the compound itself, the cells, or the assay conditions:
-
Suboptimal this compound Concentration: The IC50 of this compound for inhibiting T-cell proliferation can vary depending on the specific cell type and activation conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental system. The reported IC50 for this compound in inhibiting sepiapterin reductase is in the nanomolar range.[1]
-
Cell Viability and Health: The metabolic state and overall health of your T-cells can influence their response to this compound. Ensure that your cells have high viability (>95%) before starting the assay and are not stressed.
-
Inadequate T-cell Activation: this compound inhibits the proliferation of activated T-cells. If your T-cell stimulation is suboptimal, the proliferation rate in your positive control will be low, making it difficult to observe a significant inhibitory effect of this compound. Ensure your stimulating agents (e.g., anti-CD3/anti-CD28 antibodies, PHA) are used at their optimal concentrations.
-
Timing of this compound Addition: The timing of compound addition relative to T-cell stimulation can be critical. Adding this compound concurrently with or shortly after T-cell stimulation is generally recommended to inhibit the proliferative response.
Issue 3: Inconsistent CFSE Staining and Proliferation Peaks
Q: My CFSE histograms show broad, poorly defined peaks, or the initial staining intensity is inconsistent. How can I improve this?
A: Clear and distinct peaks in a CFSE assay are essential for accurate quantification of proliferation. Here are some troubleshooting tips:
-
Optimize CFSE Concentration: The optimal CFSE concentration can vary between cell types. A concentration that is too high can be toxic to cells, while a concentration that is too low will result in dim initial staining, making it difficult to resolve subsequent generations. Titrate the CFSE concentration (typically in the range of 1-10 µM) to find the best balance between bright staining and low toxicity.[6]
-
Ensure Uniform Staining: To achieve uniform staining, ensure that the cells are in a single-cell suspension and that the CFSE is thoroughly mixed with the cells during the staining procedure. Staining in a protein-free medium is also recommended as proteins can compete for the dye.
-
Proper Gating Strategy in Flow Cytometry: Inconsistent gating can lead to variable results. It is important to have consistent gating for live, single cells and to set the gates for the different generations based on an unstimulated control.
-
Include Proper Controls: Always include an unstained control (for setting the background fluorescence) and a stained, unstimulated control (to identify the parent generation) in your experiments.
Data Presentation
Table 1: Representative Quantitative Data for this compound in a T-Cell Proliferation Assay
This table provides an example of expected results from a T-cell proliferation assay using CFSE, demonstrating the dose-dependent inhibitory effect of this compound.
| Treatment Condition | Concentration | % Proliferating CD4+ T-cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| Unstimulated Control | - | 2.5 ± 0.8 | 1.1 ± 0.2 |
| Stimulated Control (anti-CD3/CD28) | - | 85.2 ± 5.1 | 3.2 ± 0.4 |
| This compound | 1 nM | 65.7 ± 6.3 | 2.5 ± 0.3 |
| This compound | 10 nM | 30.1 ± 4.5 | 1.8 ± 0.2 |
| This compound | 100 nM | 5.8 ± 1.2 | 1.2 ± 0.1 |
Data is hypothetical and for illustrative purposes.
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding | Ensure homogenous cell suspension; mix between pipetting. |
| Pipetting errors | Use calibrated pipettes; practice proper technique. | |
| Edge effects | Avoid using outer wells; fill with sterile PBS or media. | |
| Weaker than expected inhibition | Suboptimal this compound concentration | Perform a dose-response curve to determine the optimal concentration. |
| Poor cell viability | Use healthy, highly viable cells (>95%). | |
| Inadequate T-cell activation | Optimize the concentration of stimulating agents. | |
| Inconsistent CFSE peaks | Suboptimal CFSE concentration | Titrate CFSE to balance bright staining and low toxicity. |
| Non-uniform staining | Ensure a single-cell suspension and thorough mixing during staining. | |
| Inconsistent flow cytometry gating | Use consistent gating strategies based on proper controls. |
Experimental Protocols
Detailed Methodology for a CFSE-Based T-Cell Proliferation Assay
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the mononuclear cell layer at the interface.
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.[12][13]
2. CFSE Staining
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Prepare a working solution of CFSE in PBS (e.g., 5 µM).
-
Add the CFSE working solution to the cell suspension and mix immediately.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
To stop the staining reaction, add 5 volumes of cold complete RPMI-1640 medium (containing at least 5% FBS) and incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI-1640 medium to remove any unbound dye.[4][12][14]
3. T-Cell Stimulation and this compound Treatment
-
Resuspend the CFSE-stained cells in complete RPMI-1640 medium at the desired cell density.
-
Plate the cells in a 96-well plate.
-
Add the appropriate concentrations of this compound (or vehicle control) to the designated wells.
-
Add the T-cell stimulus (e.g., anti-CD3/anti-CD28 antibodies or PHA) to the appropriate wells.
-
Include unstimulated and stimulated control wells.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
4. Flow Cytometry Analysis
-
Harvest the cells from the plate.
-
Stain the cells with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on live, single T-cells and then examining the CFSE fluorescence histogram to determine the percentage of proliferating cells and the proliferation index.[4]
Mandatory Visualization
References
- 1. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolite BH4 controls T–cell proliferation in autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dissecting the T Cell Response: Proliferation Assays vs. Cytokine Signatures by ELISPOT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. lonzabio.jp [lonzabio.jp]
Technical Support Center: Enhancing the Reproducibility of Your Experiments
A Note on "QM385": Initial searches for "this compound" did not yield specific information regarding a particular molecule, compound, or experimental protocol. The following guide provides a comprehensive framework for improving experimental reproducibility based on common challenges in scientific research. This resource is designed to be adapted to your specific experimental context.
This technical support center offers troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers encounter, thereby improving the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors contributing to a lack of reproducibility in experiments?
A significant portion of reproducibility issues stems from incomplete documentation and subtle variations in experimental execution. A survey of researchers identified several key factors, including insufficient metadata, the lack of publicly available data, and incomplete descriptions of methodologies in published studies.[1] Other contributing factors can include a basic misunderstanding of statistics, lack of mandatory pre-registration of study protocols, and insufficient detail in reporting guidelines.[1]
Q2: How can I ensure my experimental methods are described in enough detail for others to reproduce?
To enhance reproducibility, it is crucial to provide a detailed account of all materials, reagents, and equipment used. This includes specifying supplier and catalog numbers for all reagents, as well as software and version numbers for data analysis. Furthermore, a step-by-step description of the entire experimental workflow, including any seemingly minor details, is essential. For instance, a discrepancy in experimental outcomes between two labs was once traced back to the method of agitating cell cultures.[2]
Q3: What is the best practice for sharing data and code to improve reproducibility?
The scientific community strongly advocates for sharing data, code, and detailed methods to enhance transparency and reproducibility.[1] Utilizing public repositories for data and code is a highly effective practice. When publishing, providing persistent links to these repositories ensures that other researchers can access and replicate your work.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Results Between Batches | Reagent variability (lot-to-lot differences), inconsistent cell passage numbers, minor variations in incubation times or temperatures. | 1. Qualify new lots of critical reagents against a known standard. 2. Maintain a detailed cell culture log and use cells within a consistent passage number range. 3. Calibrate and regularly monitor all equipment (pipettes, incubators, etc.). |
| Failure to Replicate Published Findings | Insufficient detail in the original publication, subtle differences in reagents or equipment, variations in data analysis pipelines. | 1. Attempt to contact the original authors to clarify any ambiguities in the protocol.[2] 2. Source identical reagents and use comparable equipment where possible. 3. If possible, obtain the original data and analysis code to identify any discrepancies. |
| High Variability Within an Experiment | Poor pipetting technique, inconsistent cell seeding density, edge effects in multi-well plates. | 1. Ensure proper mixing of solutions before pipetting. 2. Use a hemocytometer or automated cell counter for accurate cell counts. 3. Avoid using the outer wells of plates or fill them with a buffer to mitigate edge effects. |
Experimental Protocols
To ensure clarity and reproducibility, all experimental protocols should be documented with the following level of detail.
Example Protocol: Western Blot Analysis
-
Cell Lysis:
-
Wash cells (e.g., HeLa, 2x10^6) twice with ice-cold PBS.
-
Lyse cells in 200 µL of RIPA buffer [composition: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS] supplemented with protease and phosphatase inhibitors [supplier, catalog number].
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay [supplier, catalog number].
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20 µg of protein lysate by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100V for 90 minutes.
-
Transfer proteins to a PVDF membrane [supplier, catalog number] at 100V for 60 minutes at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST [composition: 20 mM Tris, 150 mM NaCl, 0.1% Tween 20] for 1 hour at room temperature.
-
Incubate with primary antibody [antigen, host, supplier, catalog number, dilution] overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody [host, supplier, catalog number, dilution] for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate [supplier, catalog number] and image using a chemiluminescence imager [model, software version].
-
Visualizations
Signaling Pathway Example
A simplified diagram of a generic cell signaling pathway.
Experimental Workflow Example
A high-level overview of a typical experimental workflow.
Troubleshooting Logic Flow
A decision tree for troubleshooting failed experiments.
References
Technical Support Center: QM385 Stability and Degradation Analysis
Welcome to the technical support center for QM385. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the stability and degradation of this compound during experimental use. As specific degradation products of this compound have not been publicly documented, this guide provides general procedures for stability assessment, troubleshooting unexpected results, and methodologies for identifying potential degradants.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored as a solid at -20°C for up to one year or at -80°C for up to two years.[1] Stock solutions should be aliquoted and stored at -20°C, and are generally stable for up to one month.[2] To avoid repeated freeze-thaw cycles, it is recommended to prepare aliquots of your stock solution.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: Based on supplier data, this compound is soluble in DMSO.[1] For in vivo experiments, further dilution in appropriate buffered solutions or vehicles is necessary. Always confirm the compatibility of your chosen solvent with your experimental system.
Q3: Are there any known degradation products of this compound?
A3: Currently, there is no publicly available information detailing specific degradation products of this compound. The stability of a compound can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[3][4] Therefore, it is crucial to adhere to proper storage and handling guidelines.
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation, or stress testing, involves subjecting a drug substance to harsh conditions like high heat, UV light, and extreme pH to accelerate its decomposition.[5][6] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[5][6][7]
Q5: How can I assess the stability of this compound in my experimental setup?
A5: To assess the stability of this compound in your specific experimental conditions, you can perform a simplified stability study. This would involve incubating this compound in your experimental buffer or media for the duration of your experiment. At various time points, you can analyze the sample using an appropriate analytical method, such as HPLC-UV, to monitor for any decrease in the parent compound peak and the appearance of new peaks that could indicate degradation products.
Troubleshooting Guide
Problem 1: I am observing a decrease in the biological activity of this compound over time in my experiments.
-
Possible Cause: The compound may be degrading in your experimental medium. This could be due to the pH, temperature, or components of your buffer or cell culture medium.
-
Solution:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments.
-
Conduct a Stability Check: As described in FAQ 5, incubate this compound in your experimental medium under the same conditions as your experiment (e.g., temperature, light exposure). Analyze samples at the beginning and end of the typical experiment duration by HPLC to check for degradation.
-
Optimize Buffer Conditions: If degradation is confirmed, consider if the pH of your buffer can be adjusted while maintaining experimental validity. Ensure the buffer is free of any reactive components.
-
Problem 2: I see unexpected peaks in my chromatogram (e.g., HPLC, LC-MS) when analyzing this compound-treated samples.
-
Possible Cause: These peaks could be metabolites of this compound if you are working with biological systems, or they could be degradation products.
-
Solution:
-
Analyze a Blank: Run a control sample of your matrix (e.g., cell lysate, plasma) without this compound to ensure the peaks are not endogenous compounds.
-
Perform a Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols below) to see if any of the degradation products generated under stress match the retention times of the unknown peaks.[5]
-
Structural Elucidation: If a significant unknown peak is consistently observed, further analysis using high-resolution mass spectrometry (LC-MS/MS) and potentially NMR spectroscopy would be necessary to elucidate its structure.[8][9]
-
Quantitative Data Summary
As there is no public data on this compound degradation products, this table summarizes the available stability information.
| Parameter | Condition | Duration | Source |
| Solid Storage | -20°C | 1 year | [1] |
| Solid Storage | -80°C | 2 years | [1] |
| Stock Solution (-20°C) | DMSO | 1 month | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for stress testing to induce the degradation of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette or other UV-transparent container) to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
Thermal Degradation: Store the solid compound at a high temperature (e.g., 80°C) for 48 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase for analysis.
-
Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC-UV method.
-
Protocol 2: Analysis of Potential Degradation Products by LC-MS
This protocol provides a general workflow for identifying unknown degradation products.
-
Sample Preparation: Use samples from the forced degradation study that show significant degradation in the HPLC-UV analysis.
-
LC-MS Analysis:
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample to identify peaks corresponding to degradation products.
-
Use the mass spectra of these peaks to determine their molecular weights.
-
For further structural information, perform tandem mass spectrometry (MS/MS) experiments. In MS/MS, the ions of a specific degradation product are isolated and fragmented to create a fragmentation pattern that can help in structure elucidation.[11]
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Workflow for a forced degradation study.
Caption: this compound inhibits Sepiapterin Reductase (SPR) in the BH4 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. ijisrt.com [ijisrt.com]
- 8. benchchem.com [benchchem.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]
Technical Support Center: Analysis of Synthesized QM385
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and quality of synthesized QM385, a potent sepiapterin (B94604) reductase (SPR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity assessment crucial?
A1: this compound is a small molecule inhibitor of sepiapterin reductase (SPR), an enzyme involved in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4). BH4 is a critical cofactor for several enzymes, and its dysregulation is implicated in various diseases. Therefore, inhibiting SPR with this compound has therapeutic potential. Accurate assessment of this compound purity is essential to ensure the reliability and reproducibility of non-clinical research and to guarantee safety and efficacy in potential therapeutic applications. Impurities can lead to erroneous experimental results and potential toxicity.
Q2: What are the primary analytical techniques for determining the purity of this compound?
A2: The primary analytical techniques for assessing the purity of small molecules like this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for quantitative purity analysis, while LC-MS is invaluable for identifying and characterizing impurities. NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative analysis.
Q3: What is the expected purity of synthesized this compound?
A3: Commercially available this compound is often cited with a purity of ≥98%, with specific batches reporting purities as high as 99.48%. The expected purity of newly synthesized this compound will depend on the synthetic route and purification methods employed.
Q4: How should this compound be stored to maintain its quality?
A4: To maintain the quality of this compound, it is recommended to store it as a solid at -20°C for up to one year, or at -80°C for up to two years. For stock solutions, storage at -80°C is recommended.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new or different HPLC column.- Reduce the sample concentration or injection volume. |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Flush the HPLC system and injector with a strong solvent.- Run blank injections between samples.- Ensure high-purity solvents and additives are used. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Allow sufficient time for column equilibration before each run. |
| Unexpected peaks | - Presence of impurities or degradation products- Air bubbles in the detector | - Analyze the sample by LC-MS to identify the unknown peaks.- Degas the mobile phase thoroughly. |
LC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low signal intensity | - Poor ionization of this compound- Ion suppression from matrix components- Suboptimal MS parameters | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Dilute the sample to minimize matrix effects.- Perform a full scan and product ion scan to determine the optimal MS settings. |
| No molecular ion peak observed | - In-source fragmentation- Analyte instability | - Use a softer ionization technique or reduce the fragmentor voltage.- Ensure the sample is fresh and properly stored. |
| Mass inaccuracy | - Instrument calibration drift | - Calibrate the mass spectrometer using a known standard. |
NMR Spectroscopy
| Problem | Potential Cause | Troubleshooting Steps |
| Broad peaks | - Sample aggregation- Presence of paramagnetic impurities- Poor shimming | - Use a dilute sample solution.- Purify the sample to remove metal contaminants.- Re-shim the spectrometer. |
| Presence of solvent peaks | - Incomplete solvent suppression | - Utilize appropriate solvent suppression pulse sequences. |
| Unexpected signals | - Presence of impurities- Sample degradation | - Compare the spectrum to a reference standard if available.- Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation of impurities. |
Quantitative Data Summary
| Parameter | Reported Value | Source |
| Purity (Commercial Standard) | 99.48% | MedchemExpress |
| IC₅₀ (Sepiapterin Reductase) | 1.49 nM | MedchemExpress |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific instrumentation and impurities present.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or lambda max of this compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, Acetonitrile) to a final concentration of 1 mg/mL.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general approach for identifying potential impurities and degradation products of this compound.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the same HPLC method as described above.
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Nebulizer Pressure: 40 psi
-
Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS (product ion scan) on potential impurity masses to obtain fragmentation patterns for structural elucidation.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H NMR for the structural confirmation of synthesized this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquisition Parameters:
-
Experiment: ¹H NMR
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the signals and compare the chemical shifts and coupling constants to the expected structure of this compound. The presence of unexpected signals may indicate impurities.
Visualizations
Caption: Experimental Workflow for this compound Purity and Quality Assessment.
Caption: Simplified Tetrahydrobiopterin (BH4) Synthesis Pathway and the inhibitory action of this compound.
Navigating QM385 Precipitation: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing and resolving precipitation issues with QM385 stock solutions. By following these troubleshooting guides and frequently asked questions, you can ensure the integrity and reliability of your experiments.
Troubleshooting Guide: Addressing this compound Precipitation
Precipitation of this compound from stock or working solutions can compromise experimental accuracy. This guide provides a systematic approach to troubleshoot and resolve common precipitation issues.
Q1: My this compound powder is not fully dissolving in the solvent. What should I do?
A1: Incomplete dissolution can be due to several factors, including reaching the solubility limit or insufficient agitation.
-
Recommended Actions:
-
Vortexing and Sonication: Tightly cap the vial and vortex it thoroughly. If solids persist, sonicate the solution in a water bath for several minutes.
-
Gentle Heating: Gently warm the solution to 37°C in a water bath. This can often increase the solubility of the compound. Combine with vortexing or sonication for best results.[1]
-
Solvent Choice: Ensure you are using a recommended solvent for your desired concentration. Refer to the solubility data table below.
-
Q2: My this compound stock solution, prepared in DMSO, precipitated after being stored at -20°C or -80°C. How can I fix this and prevent it from happening again?
A2: Precipitation upon freezing can be caused by moisture contamination in the solvent or exceeding the compound's solubility at low temperatures.
-
Recommended Solutions:
-
Re-dissolving: Before use, allow the vial to equilibrate to room temperature. If precipitate is visible, use vortexing, sonication, and/or gentle warming (37°C) to bring the compound back into solution.[1] Visually confirm that all precipitate has dissolved before proceeding.
-
Prevention:
-
Use Anhydrous Solvent: Always use high-purity, anhydrous DMSO to prepare stock solutions. Moisture can significantly reduce the solubility of many organic compounds at low temperatures.[2]
-
Proper Storage: Store stock solutions in tightly sealed vials to prevent moisture absorption. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[2][3]
-
-
Q3: I observed precipitation when I diluted my concentrated this compound DMSO stock solution into an aqueous buffer or cell culture medium. What is the cause and how can I avoid it?
A3: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[1][2]
-
Recommended Strategies:
-
Intermediate Dilution: Instead of diluting the concentrated stock directly into the aqueous medium, perform one or more intermediate dilution steps. First, dilute the concentrated stock to a lower concentration with DMSO, then add this intermediate stock to your aqueous buffer.[2][4] This gradual change in solvent polarity can help maintain solubility.
-
Rapid Mixing: When adding the this compound solution (either concentrated or intermediate stock) to the aqueous medium, ensure rapid and thorough mixing. Gently vortex or invert the tube immediately to prevent localized high concentrations that can lead to precipitation.[2]
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may still promote precipitation.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Surfactants: For certain applications, consider including a biocompatible surfactant, such as Tween-80 (e.g., at 0.1%), in your final aqueous solution. Surfactants can help to increase the solubility and stability of hydrophobic compounds in aqueous media.[2]
-
This compound Solubility and Storage Data
| Parameter | Value |
| Solubility in 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (5.08 mM)[3] |
| Long-term Storage (Stock Solution) | -80°C for up to 2 years[3] |
| Short-term Storage (Stock Solution) | -20°C for up to 1 year[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Anhydrous DMSO
-
Calculate Mass: Determine the required mass of this compound for your desired volume of 10 mM stock solution.
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile, appropriately sized vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve Compound: Tightly cap the vial and vortex thoroughly. If necessary, sonicate in a water bath or gently warm to 37°C until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
-
Prepare Intermediate Stock (Recommended): Dilute your concentrated this compound DMSO stock (e.g., 10 mM) to a lower concentration (e.g., 1 mM) using anhydrous DMSO.
-
Pre-warm Aqueous Medium: Warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Add to Aqueous Medium: Add the required volume of the this compound stock (either concentrated or intermediate) to the pre-warmed aqueous medium.
-
Mix Immediately: Immediately after adding the compound, gently vortex or invert the tube to ensure rapid and thorough mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
Diagrams
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Recommended dilution workflow to prevent precipitation.
References
best practices for handling and storing QM385
Welcome to the technical support center for QM385, a potent and selective sepiapterin (B94604) reductase (SPR) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing this compound, as well as to offer guidance for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of sepiapterin reductase (SPR), a key enzyme in the de novo biosynthesis pathway of tetrahydrobiopterin (B1682763) (BH4). By inhibiting SPR, this compound effectively reduces the production of BH4, which is a critical cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. This inhibitory action makes this compound a valuable tool for studying the roles of BH4 in various physiological and pathological processes, particularly in immunology and inflammation.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, the solid (powder) form of this compound should be stored at -20°C for up to 2 years. Once reconstituted in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks. To ensure the integrity of the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How should I reconstitute and prepare working solutions of this compound?
A3: this compound is typically supplied as a solid powder. To prepare a stock solution, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). For example, to create a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ensure the solution is thoroughly mixed. For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could be toxic to the cells (typically ≤ 0.1%).
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: Standard laboratory PPE should be worn when handling this compound. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.
Experimental Protocols
Inhibition of T-Cell Proliferation using this compound
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on the proliferation of primary human T-cells stimulated in vitro.
Materials:
-
This compound
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
Methodology:
-
T-Cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate T-cells from the PBMC population using the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.
-
Wash the enriched T-cells twice with PBS.
-
-
CFSE Staining:
-
Resuspend the T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding five volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Cell Seeding and Treatment:
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL in PBS) overnight at 4°C. Wash the plate three times with PBS before use.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 100 µL of the T-cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control.
-
Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL to all stimulated wells.
-
-
Incubation and Analysis:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. Proliferation is measured by the decrease in CFSE fluorescence intensity in daughter cells.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of T-cell proliferation | 1. This compound degradation due to improper storage. 2. Incorrect concentration of this compound. 3. Suboptimal T-cell stimulation. | 1. Ensure this compound is stored correctly. Use a fresh aliquot. 2. Verify the concentration calculations and perform a dose-response experiment. 3. Titrate the concentrations of anti-CD3 and anti-CD28 antibodies to ensure robust T-cell activation. |
| High cell death in all wells, including controls | 1. High concentration of DMSO in the final culture medium. 2. Contamination of cell culture. | 1. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). 2. Check for signs of bacterial or fungal contamination. Use fresh, sterile reagents and maintain aseptic technique. |
| Inconsistent results between experiments | 1. Variability in primary T-cell donors. 2. Inconsistent reagent preparation. 3. Variation in incubation times. | 1. Acknowledge donor-to-donor variability. If possible, use cells from the same donor for a set of experiments. 2. Prepare fresh dilutions of this compound and antibodies for each experiment. 3. Standardize the incubation time for all experiments. |
| Precipitation of this compound in culture medium | 1. Poor solubility of this compound at the working concentration. 2. Interaction with components of the culture medium. | 1. Prepare the final dilution of this compound just before adding to the cells. Ensure thorough mixing. 2. Consider using a different formulation or a lower concentration if precipitation persists. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 2 years |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
| Stock Solution (in DMSO) | 4°C | Up to 2 weeks |
Table 2: Key Properties of this compound
| Property | Value |
| Molecular Formula | C20H21F3N6O2 |
| Molecular Weight | 446.42 g/mol |
| Target | Sepiapterin Reductase (SPR) |
| Commonly Used Solvent | Dimethyl sulfoxide (DMSO) |
Visualizations
Caption: this compound inhibits Sepiapterin Reductase (SPR), blocking BH4 synthesis.
interpreting unexpected outcomes in QM385 studies
This guide provides troubleshooting for unexpected outcomes in studies involving the novel kinase inhibitor, QM385. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected potency (higher IC50) for this compound in our cell-based viability assays compared to initial biochemical screens. What are the potential causes?
A1: Discrepancies between biochemical and cell-based assays are common. Several factors can contribute to this observation. A systematic approach is recommended to identify the root cause.[1]
-
Cellular Permeability: this compound may have poor membrane permeability, limiting its access to the intracellular target kinase.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound Stability: this compound might be unstable in cell culture media or metabolized by the cells into a less active form.
-
Off-Target Effects: In a cellular context, other pathways may compensate for the inhibition of the primary target, leading to a reduced effect on cell viability.[1][2]
-
Experimental Variability: Inconsistent cell seeding density, passage number, or reagent preparation can lead to variable results.[3][4][5]
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and concentration of your this compound stock solution.
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to ensure optimal inhibitor concentration and treatment duration are being used.[3]
-
Use Control Compounds: Include a well-characterized inhibitor of the same target kinase as a positive control.
-
Assess Cellular Uptake: If possible, use analytical methods (e.g., LC-MS/MS) to measure the intracellular concentration of this compound.
-
Co-treatment with Efflux Pump Inhibitors: Perform experiments with known efflux pump inhibitors to see if the potency of this compound increases.
Q2: We are seeing significant cytotoxicity in our control cell lines that do not express the primary target of this compound. Is this an off-target effect?
A2: Unexpected toxicity in control cells is a strong indicator of off-target activity.[1][3] Kinase inhibitors are often designed for a specific target but can interact with other kinases or cellular proteins.[2][6][7]
-
Kinase Selectivity: this compound may inhibit other kinases that are essential for cell survival in your control cell line.
-
Non-Specific Toxicity: The compound itself may have inherent cytotoxic properties unrelated to kinase inhibition at the concentrations being used.
-
Cell Line-Specific Sensitivity: The genetic background of the control cell line might make it particularly sensitive to the off-target effects of this compound.[1]
Troubleshooting Steps:
-
Perform a Kinase Profile Screen: Test this compound against a broad panel of kinases to identify potential off-target interactions.[1]
-
Dose-Response Comparison: Compare the IC50 for the target-expressing cell line versus the control cell line. A small window between the two may suggest off-target toxicity.[3]
-
Use Structurally Unrelated Inhibitors: Test other inhibitors of the same target that have a different chemical structure. If they do not show the same toxicity, it points to an off-target effect of this compound.[1]
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm if this compound is binding to suspected off-target proteins within the cell.[1]
Q3: Our results with this compound are highly variable between experiments. What can we do to improve reproducibility?
A3: Reproducibility is key for reliable data.[4] Variability in cell-based assays can often be traced back to inconsistencies in experimental procedures.[8][9]
-
Cell Culture Conditions: Cell passage number, confluency at the time of the assay, and minor variations in media composition can all impact results.[5]
-
Reagent Preparation: Inconsistent preparation of the this compound stock solution and serial dilutions is a common source of error.[3]
-
Assay Protocol: Variations in incubation times, cell seeding densities, and plate reader settings can lead to inconsistent data.[3]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth differently than the inner wells.[3]
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a narrow passage number range, seed at a consistent density, and ensure they are in the exponential growth phase.[5]
-
Optimize Compound Handling: Prepare a high-concentration stock of this compound in 100% DMSO, store in single-use aliquots, and ensure it is fully dissolved before use. Perform serial dilutions carefully and consistently.[3]
-
Strict Protocol Adherence: Follow a detailed, standardized protocol for every experiment.
-
Mitigate Plate Edge Effects: Avoid using the outermost wells of the assay plate for experimental samples. Instead, fill them with sterile media or PBS.[3]
Data Presentation
Table 1: this compound Potency (IC50) Across Different Experimental Batches
| Cell Line | Batch 1 (µM) | Batch 2 (µM) | Batch 3 (µM) |
| Target-Positive (Cancer Line A) | 0.52 | 1.25 | 0.48 |
| Target-Negative (Control Line B) | > 20 | > 20 | > 20 |
This table illustrates the issue of batch-to-batch variability in potency.
Table 2: Effect of Efflux Pump Inhibitor on this compound Potency
| Cell Line | This compound IC50 (µM) | This compound + Verapamil (10 µM) IC50 (µM) |
| Target-Positive (Cancer Line A) | 1.15 | 0.35 |
This table demonstrates how an efflux pump inhibitor can increase the apparent potency of this compound, suggesting the compound is a substrate for these pumps.
Experimental Protocols
MTT Cell Viability Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[11] These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well flat-bottom plates
-
Cells in culture
-
Complete culture medium
-
This compound (and control compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting the target kinase MEK.
Caption: A workflow for troubleshooting unexpected outcomes in this compound cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. youtube.com [youtube.com]
- 6. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining QM385 Treatment Schedules for Chronic Disease Models
Welcome to the technical support center for QM385, a potent sepiapterin (B94604) reductase (SPR) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment schedules for chronic disease models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of sepiapterin reductase (SPR), an enzyme involved in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4). By inhibiting SPR, this compound blocks the production of BH4, a critical cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. Elevated levels of BH4 have been implicated in the pathophysiology of various chronic diseases, particularly those with inflammatory and neuropathic pain components.
Q2: In which chronic disease models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in rodent models of chronic inflammatory and neuropathic pain.[1] Specifically, it has been shown to alleviate pain-related behaviors in models such as collagen antibody-induced arthritis (CAIA) and has shown promise in the context of other chronic pain conditions.[1][2]
Q3: What is the recommended formulation for oral administration of this compound in mice?
A3: A commonly used formulation for oral gavage in mice is a suspension of this compound in 0.5% TWEEN® 80 and 5% carboxymethyl cellulose (B213188) in 0.9% saline.
Q4: What are the key pharmacokinetic parameters of this compound in rodents?
A4: Following oral administration in mice, this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1 hour and a plasma half-life (T1/2) of about 4 hours.
Q5: How can I monitor the target engagement of this compound in my in vivo studies?
A5: A reliable biomarker for SPR inhibition is the measurement of sepiapterin levels in plasma or urine. Inhibition of SPR leads to an accumulation of its substrate, sepiapterin, which can be quantified to confirm target engagement.
Troubleshooting Guides
Issue 1: Lack of Efficacy or High Variability in Experimental Results
| Potential Cause | Troubleshooting Step |
| Improper Formulation | Ensure this compound is fully suspended before each administration. Prepare the formulation fresh daily to avoid degradation. For long-term studies, assess the stability of your formulation under storage conditions. |
| Incorrect Dosing | Verify the accuracy of your dose calculations and the calibration of your administration equipment. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. |
| Suboptimal Dosing Regimen | The optimal dose and frequency may vary depending on the specific chronic disease model and the severity of the phenotype. Consider performing a dose-response study to determine the most effective dose for your model. A minimum effective oral dose of 0.3 mg/kg and a maximum effective dose of 3 mg/kg have been reported in mice.[2] |
| Animal Model Variability | The pathological mechanisms can differ between chronic disease models. Ensure the model you are using is appropriate for investigating the role of the BH4 pathway. For instance, the efficacy of SPR inhibition can vary between inflammatory and neuropathic pain models. |
| Timing of Treatment Initiation | The therapeutic window for this compound may be model-dependent. Consider initiating treatment at different stages of disease progression (e.g., prophylactic vs. therapeutic) to determine the optimal intervention time. |
Issue 2: Potential for Off-Target or Adverse Effects
| Potential Cause | Troubleshooting Step |
| Central Nervous System (CNS) Effects | While this compound is designed for peripheral action, high doses may lead to CNS exposure and potential side effects due to the role of BH4 in neurotransmitter synthesis. If you observe unexpected behavioral changes, consider reducing the dose or assessing brain-to-plasma concentration ratios. |
| Long-Term Administration | Currently, there is limited publicly available data on the long-term toxicity of this compound. For chronic studies, it is advisable to include a satellite group of animals for periodic hematology and clinical chemistry analysis to monitor for any potential adverse effects. |
| Interaction with Other Pathways | While this compound is a potent SPR inhibitor, it is good practice to consider potential off-target effects. If you observe unexpected phenotypes, consider performing broader phenotypic screens or consulting relevant literature on the selectivity of this compound. |
Experimental Protocols & Data
Collagen Antibody-Induced Arthritis (CAIA) Model in Mice
Methodology:
-
Induction of Arthritis: Administer a cocktail of monoclonal antibodies against type II collagen intravenously or intraperitoneally, followed by a lipopolysaccharide (LPS) challenge 3-7 days later to synchronize and enhance the inflammatory response.
-
This compound Treatment:
-
Dose: 3 mg/kg, administered orally (p.o.).
-
Frequency: Twice daily for 3 consecutive days.
-
Formulation: Suspended in 0.5% TWEEN® 80/5% carboxymethyl cellulose in 0.9% saline.
-
-
Assessment of Efficacy:
-
Pain Behavior: Measure thermal hyperalgesia (e.g., Hargreaves test) and mechanical allodynia (e.g., von Frey filaments).
-
Inflammation: Score clinical signs of arthritis (e.g., paw swelling, redness).[2]
-
Biomarkers: Collect blood samples to measure plasma sepiapterin levels to confirm target engagement.
-
Quantitative Data Summary: this compound in CAIA Model
| Parameter | Vehicle Control | This compound (3 mg/kg) | Reference |
| Thermal Hyperalgesia (Withdrawal Latency in seconds) | Significant decrease | Significant attenuation of decrease | [2] |
| Mechanical Allodynia (Withdrawal Threshold in grams) | Significant decrease | No significant effect | [2] |
| Clinical Arthritis Score | Increased | No significant effect | [2] |
| Plasma Sepiapterin Levels | Baseline | Significantly increased | [2] |
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
While a specific, detailed protocol for this compound in a CCI model is not yet widely published, a general approach based on the known efficacy of SPR inhibitors in neuropathic pain can be proposed.
Proposed Methodology:
-
Induction of Neuropathic Pain: Surgically induce a chronic constriction injury of the sciatic nerve.
-
This compound Treatment (Hypothetical):
-
Dose: Initiate a dose-response study (e.g., 1, 3, 10 mg/kg, p.o.) to determine the optimal dose.
-
Frequency: Once or twice daily, based on the 4-hour half-life.
-
Duration: Administer for a period of 7-14 days post-injury.
-
-
Assessment of Efficacy:
-
Pain Behavior: Measure mechanical allodynia and thermal hyperalgesia.
-
Biomarkers: Measure sepiapterin levels in plasma and/or dorsal root ganglia (DRG) to confirm target engagement and BH4 levels in the DRG to assess downstream effects.
-
Visualizations
Caption: The Tetrahydrobiopterin (BH4) synthesis pathway and the inhibitory action of this compound on Sepiapterin Reductase (SPR).
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a chronic disease model.
References
Validation & Comparative
A Head-to-Head Comparison of Sepiapterin Reductase Inhibitors: QM385 vs. SPRi3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development targeting inflammatory and autoimmune diseases, the inhibition of sepiapterin (B94604) reductase (SPR) has emerged as a promising strategy. SPR is a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (B1682763) (BH4) synthesis. Elevated levels of BH4 are implicated in the pathophysiology of various conditions, including chronic pain and T-cell driven autoimmunity. This guide provides an objective comparison of two prominent SPR inhibitors, QM385 and SPRi3, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the key quantitative data on the efficacy of this compound and SPRi3 from in vitro, cellular, and in vivo studies.
| In Vitro Efficacy | This compound | SPRi3 | Reference |
| Target | Human Sepiapterin Reductase (SPR) | Human Sepiapterin Reductase (SPR) | |
| IC50 (Cell-free assay) | 1.49 nM | 74 nM | [1][2] |
| Cell-Based Efficacy | This compound | SPRi3 | Reference |
| Assay | Inhibition of BH4 levels | Reduction of biopterin (B10759762) levels | |
| Cell Type | Anti-CD3/28-stimulated mouse splenocytes | Not specified | [2][3] |
| IC50 | 35 nM | 5.2 µM | [2][3] |
| Cell Type | Anti-CD3/28-stimulated human PBMCs | Mouse primary sensory neurons | [2][3] |
| IC50 | 74 nM | 0.45 µM | [2][3] |
| In Vivo Efficacy (Collagen Antibody-Induced Arthritis Model) | This compound | SPRi3 | Reference |
| Model | Mouse Collagen Antibody-Induced Arthritis (CAIA) | Mouse Collagen Antibody-Induced Arthritis (CAIA) | [4] |
| Effect on Heat Hyperalgesia | Significant reduction | Significant reduction | [4] |
| Effect on Mechanical Hypersensitivity | No significant effect in early phase | Reduction in late phase | [4] |
| Effect on Clinical Arthritis Score | No significant effect | Not specified | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental design for the in vivo comparison, the following diagrams are provided.
References
- 1. HPLC Method for Analysis of Biopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolite BH4 controls T–cell proliferation in autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of QM385 and Sulfasalazine as Sepiapterin Reductase Inhibitors
This guide provides a detailed, data-driven comparison of two known inhibitors of sepiapterin (B94604) reductase (SPR), QM385 and sulfasalazine (B1682708). The information is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway.
Introduction to Sepiapterin Reductase and Tetrahydrobiopterin
Sepiapterin reductase is the terminal enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several critical enzymatic reactions.[1][2][3] BH4 is required for the function of aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin, and for the activity of nitric oxide synthases.[1][2][3] Consequently, the modulation of BH4 levels through the inhibition of SPR has emerged as a promising therapeutic strategy for a range of conditions, including inflammatory diseases and chronic pain. This guide focuses on a direct comparison of a novel, potent SPR inhibitor, this compound, and the established anti-inflammatory drug, sulfasalazine, which has been identified as an off-target inhibitor of SPR.[4][5]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of this compound and sulfasalazine against sepiapterin reductase.
| Compound | Target | IC50 Value | Notes |
| This compound | Sepiapterin Reductase (SPR) | 1.49 nM | Potent and specific inhibitor.[6][7] |
| BH4 levels in mouse splenocytes | 35 nM | Cellular activity demonstrated.[7] | |
| BH4 levels in human PBMCs | 74 nM | Cellular activity demonstrated in human cells.[7] | |
| Sulfasalazine | Sepiapterin Reductase (SPR) | 23 nM - 31 nM | Identified as an off-target inhibitor.[4][8] |
| Redox cycling by SPR | 0.37 µM - 19.4 µM | Also inhibits other functions of SPR.[4][5] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.
Caption: BH4 synthesis pathway and points of inhibition.
Caption: Workflow for an in vitro SPR inhibition assay.
Detailed Experimental Protocols
In Vitro Sepiapterin Reductase (SPR) Inhibition Assay
This protocol is a generalized procedure based on methodologies for assessing SPR activity.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human SPR.
Materials:
-
Recombinant human sepiapterin reductase
-
Sepiapterin
-
NADPH
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compounds (this compound, sulfasalazine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at or near 420 nm
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing phosphate buffer, NADPH, and the recombinant SPR enzyme.
-
The test compound (this compound or sulfasalazine) is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The plate is pre-incubated for a specified time at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of sepiapterin to all wells.
-
The reaction is allowed to proceed for a defined period (e.g., 2 hours) at 37°C in the dark.
-
The reaction can be stopped by the addition of an iodine solution.
-
The conversion of sepiapterin is measured spectrophotometrically. The decrease in absorbance at around 420 nm, corresponding to the consumption of sepiapterin, is monitored.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the engagement of a drug with its target protein in a cellular environment.[10][11][12]
Objective: To demonstrate that this compound or sulfasalazine directly binds to and stabilizes SPR in intact cells.
Materials:
-
Cultured cells expressing SPR
-
Test compounds (this compound, sulfasalazine)
-
Cell lysis buffer
-
Antibodies specific for SPR
-
Instrumentation for western blotting or other protein detection methods (e.g., AlphaScreen)
-
PCR machine or other instrument for precise temperature control
Procedure:
-
Cells are treated with the test compound or a vehicle control and incubated to allow for cell penetration and target binding.
-
The cell suspensions are divided into aliquots, and each aliquot is heated to a different temperature for a short period (e.g., 3 minutes). This creates a temperature gradient.
-
The cells are then lysed, and the soluble fraction of the proteome is separated from the precipitated, denatured proteins by centrifugation.
-
The amount of soluble SPR remaining in the supernatant at each temperature is quantified using a specific detection method, such as western blotting.
-
A "melting curve" is generated by plotting the amount of soluble SPR as a function of temperature.
-
In the presence of a binding ligand (like this compound or sulfasalazine), the SPR protein is stabilized, resulting in a shift of the melting curve to higher temperatures. This thermal shift is direct evidence of target engagement.
-
An isothermal dose-response format can also be used, where cells are treated with varying concentrations of the inhibitor and heated at a single, optimized temperature to determine the concentration-dependent stabilization of SPR.
Concluding Remarks
Both this compound and sulfasalazine are effective inhibitors of sepiapterin reductase. However, the available data indicates that this compound is a significantly more potent and specific inhibitor, with an IC50 in the low nanomolar range.[6][7] Sulfasalazine's inhibition of SPR, while potent, is considered an off-target effect of a drug with multiple known mechanisms of action.[4][5][8] The high potency and specificity of this compound make it a valuable tool for investigating the therapeutic potential of SPR inhibition and a promising candidate for further drug development. The use of sepiapterin as a urinary or plasma biomarker provides a non-invasive method to monitor the target engagement of SPR inhibitors in preclinical and clinical settings.[13][14] Researchers can utilize the detailed experimental protocols provided to further investigate these and other SPR inhibitors.
References
- 1. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Sulfa Drugs Inhibit Sepiapterin Reduction and Chemical Redox Cycling by Sepiapterin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfa drugs inhibit sepiapterin reduction and chemical redox cycling by sepiapterin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Sepiapterin reductase inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. annualreviews.org [annualreviews.org]
- 13. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Sepiapterin Reductase (SPR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of sepiapterin (B94604) reductase (SPR), a key enzyme in the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway, has emerged as a promising therapeutic strategy for a range of conditions, particularly chronic pain and inflammatory diseases. Overproduction of BH4 is implicated in the pathogenesis of these conditions, and targeting SPR offers a mechanism to modulate its levels.[1][2][3] This guide provides a comparative overview of different SPR inhibitors that have been evaluated in in vivo models, presenting key quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Comparison of SPR Inhibitors
The following table summarizes the in vivo performance of several prominent SPR inhibitors based on available preclinical data. Direct head-to-head studies are limited, and thus data is compiled from various sources.
| Inhibitor | In Vivo Model | Dose & Administration | Key Efficacy Endpoints | Quantitative Results | Reference |
| SPRi3 | Mouse model of inflammatory joint disease (CAIA) | 300 mg/kg, intraperitoneal (i.p.) | Attenuation of heat hyperalgesia | Significantly reduced heat hyperalgesia in both early and late phases of arthritis.[4] | [4] |
| Mouse model of inflammatory pain (CFA) | 300 mg/kg, i.p. | Reduction of thermal hyperalgesia and BH4 levels | Significantly attenuated thermal hyperalgesia for 1 hour and decreased BH4 levels in the inflamed paw.[5] | [5] | |
| QM385 | Mouse model of inflammatory joint disease (CAIA) | Not specified | Inhibition of heat hypersensitivity | Inhibited heat hypersensitivity during the period of heightened inflammation.[4] | [4] |
| Rodent models of autoimmune conditions | Not specified | Amelioration of autoimmune conditions | Showed substantial pain relief in a number of chronic pain models.[1][2] | [1][2] | |
| Sulfasalazine (SSZ) | Mouse model of inflammatory joint disease (CAIA) | Not specified | Increase in urinary sepiapterin (biomarker of SPR inhibition) | Increased urinary sepiapterin levels, indicating target engagement.[4][6] | [4][6] |
| Healthy human volunteers | Not specified | Increase in urinary sepiapterin | Increased urinary sepiapterin levels, demonstrating translational potential of the biomarker.[4][6] | [4][6] | |
| Tranilast | In vitro | N/A | Inhibition of SPR activity (IC50) | IC50 of 5.89 µM (more potent than N-acetylserotonin).[1][2] | [1][2] |
| Q-1195 | Rat neuropathic pain model | Not specified | Analgesic effect | Did not show an analgesic effect.[1][2] | [1][2] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach for evaluating SPR inhibitors, the following diagrams illustrate the core signaling pathway and a typical in vivo experimental workflow.
Caption: The de novo BH4 synthesis pathway, highlighting the role of Sepiapterin Reductase (SPR) as a therapeutic target.
Caption: A generalized workflow for the in vivo evaluation of SPR inhibitors in preclinical models of pain and inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of SPR inhibitors.
Collagen Antibody-Induced Arthritis (CAIA) in Mice
This model is utilized to induce joint inflammation and assess the efficacy of anti-inflammatory and analgesic compounds.
-
Model Induction : Arthritis is induced in mice, typically BALB/c, through the administration of a cocktail of collagen antibodies. This is followed by a lipopolysaccharide (LPS) challenge to synchronize and enhance the inflammatory response.
-
Treatment : SPR inhibitors, such as SPRi3, are administered to the mice, often via intraperitoneal injection, at specified doses. A vehicle control group is run in parallel.
-
Pain Assessment :
-
Heat Hyperalgesia : The latency of paw withdrawal from a radiant heat source is measured. A reduction in withdrawal latency indicates heat hyperalgesia, and a reversal of this effect by the inhibitor demonstrates analgesic properties.[6]
-
Mechanical Allodynia : The paw withdrawal threshold in response to stimulation with von Frey filaments is assessed. An increase in sensitivity to non-painful stimuli is indicative of mechanical allodynia.[6]
-
-
Inflammation Assessment : Signs of inflammation, such as joint swelling and redness, are visually scored.[6]
-
Biomarker Analysis : Urine samples can be collected to measure sepiapterin levels using high-performance liquid chromatography (HPLC), which serves as a noninvasive biomarker of SPR target engagement.[6]
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model is used to study inflammatory pain and the effects of analgesic drugs.
-
Model Induction : A subcutaneous injection of CFA into the plantar surface of the mouse hind paw induces a localized inflammatory response characterized by edema, erythema, and pain hypersensitivity.
-
Treatment : The SPR inhibitor or vehicle is administered, typically systemically (e.g., intraperitoneally), before or after the CFA injection.
-
Pain Assessment :
-
Thermal Hyperalgesia : Similar to the CAIA model, the paw withdrawal latency to a thermal stimulus is measured to assess heat sensitivity.[5]
-
-
Biochemical Analysis :
-
BH4 Measurement : Following behavioral testing, tissue from the inflamed paw can be harvested to quantify BH4 levels, often by HPLC, to confirm the inhibitor's effect on the target pathway.[5]
-
Human Volunteer Study for Biomarker Assessment
To translate preclinical findings, biomarker responses can be evaluated in healthy human subjects.
-
Study Design : Healthy volunteers are administered an SPR inhibitor, such as the approved drug sulfasalazine, which is known to inhibit SPR.[4]
-
Sample Collection : Urine samples are collected at baseline and at various time points after drug administration.
-
Biomarker Analysis : Urinary sepiapterin levels are measured using HPLC to determine if pharmacological inhibition of SPR in humans leads to a measurable change in this biomarker, consistent with findings in animal models.[4][6] The sensitivity and specificity of the biomarker for predicting SPR inhibition are then calculated.[6]
Conclusion
The in vivo evaluation of SPR inhibitors has demonstrated their potential in mitigating inflammatory pain.[1][2][6] Compounds like SPRi3 and this compound have shown efficacy in reducing pain hypersensitivity in rodent models.[4][5] Furthermore, the identification of urinary sepiapterin as a translational biomarker offers a valuable tool for clinical development, allowing for non-invasive monitoring of target engagement in both preclinical and clinical settings.[4][6] While direct comparative efficacy data remains somewhat limited, the available evidence supports the continued investigation of SPR inhibition as a therapeutic strategy. Future head-to-head studies will be crucial for delineating the nuanced differences in the in vivo performance of these promising compounds.
References
- 1. Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sepiapterin Reductase Inhibition Leading to Selective Reduction of Inflammatory Joint Pain in Mice and Increased Urinary Sepiapterin Levels in Humans and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of QM385 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological inhibition of sepiapterin (B94604) reductase (SPR) by the potent inhibitor QM385 against genetic models of SPR deficiency, such as knockout mice. This cross-validation is essential for understanding the specific effects of SPR inhibition and for the development of novel therapeutics targeting the tetrahydrobiopterin (B1682763) (BH4) pathway.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from studies utilizing either the pharmacological inhibitor this compound or genetic knockout of the sepiapterin reductase gene (Spr). It is important to note that the data are compiled from different studies and experimental models, which should be considered when making direct comparisons.
| Parameter | Pharmacological Inhibition (this compound) | Genetic Model (SPR Knockout Mice) | Key Observations & Context |
| SPR Inhibition | Potent inhibitor with an IC50 of 1.49 nM.[1] | Complete or partial loss of SPR protein and function. | This compound allows for dose-dependent and reversible inhibition, whereas genetic models represent a complete and lifelong deficiency. |
| Tetrahydrobiopterin (BH4) Levels | Dose-dependent reduction in BH4 levels in inflamed tissues.[2] Urinary BH4 levels were reduced in a mouse model of inflammatory joint pain.[2][3][4] | Greatly diminished levels of BH4 in the liver and brain.[5] | Both approaches effectively reduce BH4 levels, confirming SPR's crucial role in the de novo BH4 synthesis pathway. |
| Sepiapterin Levels | Dose-dependent increase in plasma and urinary sepiapterin levels, serving as a biomarker for target engagement.[5][6] | Not explicitly reported, but an accumulation of sepiapterin is expected due to the metabolic block. | The accumulation of the substrate sepiapterin is a direct consequence of SPR inhibition in both models. |
| Neurotransmitter Levels | Effects on central nervous system neurotransmitter levels are not well-documented in publicly available studies. | Greatly diminished levels of dopamine (B1211576), norepinephrine, and serotonin (B10506) in the brain.[5][7] | This highlights a key difference: genetic knockout has profound, systemic effects on neurotransmitter synthesis, while the CNS effects of peripherally administered this compound are less clear. |
| Cardiovascular Phenotype | Transient blockade of SPR by potent inhibitors does not appear to induce changes in cardiovascular measures in mice.[8] | Suffer from hypertension with fluctuation and bradycardia.[9] Increased blood pressure and arrhythmia have been observed.[8] | The acute, pharmacological inhibition with this compound appears to have a better safety profile regarding cardiovascular effects compared to the chronic, complete loss of SPR function in knockout mice. |
| Pain & Inflammation Phenotype | This compound significantly attenuates heat-induced hyperalgesia and mechanical allodynia in a mouse model of inflammatory joint pain.[2][4][5][6] It did not, however, reduce the signs of inflammation.[6] | Spr-knockout mice showed an antinociceptive phenotype in a model of postsurgical pain.[8] | Both models demonstrate that inhibition of the SPR/BH4 pathway can reduce pain sensitivity, supporting its role as a therapeutic target for pain. |
| Motor Function | Not reported in the reviewed studies. | Exhibit impaired body movement.[5][7] | The severe motor deficits in knockout mice are likely a consequence of the profound dopamine depletion in the central nervous system. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the use of this compound in a mouse model of inflammation and for the generation and behavioral testing of knockout mice.
Pharmacological Inhibition with this compound in a Mouse Model of Inflammatory Joint Pain
This protocol is based on studies investigating the analgesic effects of this compound in the collagen antibody-induced arthritis (CAIA) model in mice.[5][6]
1. Induction of Collagen Antibody-Induced Arthritis (CAIA):
-
Arthritis is induced in mice by an intravenous injection of a cocktail of monoclonal antibodies against collagen type II, followed by an intraperitoneal injection of lipopolysaccharide (LPS) three days later to synchronize and enhance the inflammatory response.
2. Preparation and Administration of this compound:
-
This compound is suspended in a vehicle solution, typically 0.5% Tween 80 and 5% carboxymethyl cellulose (B213188) in saline.[6]
-
The suspension is administered orally (p.o.) to mice.[6]
-
A dose-response study can be performed with doses ranging from 0.3 mg/kg to 3 mg/kg to determine the minimum effective dose.[5][6] For sustained effects, this compound can be administered twice daily for several days.[6]
3. Assessment of Pain Hypersensitivity:
-
Heat Hyperalgesia: The latency to paw withdrawal from a radiant heat source is measured.
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is determined.
4. Biomarker Analysis:
-
Blood and urine samples are collected to measure sepiapterin and BH4 levels using high-performance liquid chromatography (HPLC) to confirm target engagement and pathway modulation.[2][3][4]
Generation and Phenotyping of Sepiapterin Reductase (SPR) Knockout Mice
This section outlines the general procedures for creating and characterizing knockout mouse models.
1. Generation of SPR Knockout Mice:
-
Gene Targeting: A targeting vector is designed to disrupt the Spr gene, often by deleting a critical exon. This is typically achieved using CRISPR/Cas9 technology or by homologous recombination in embryonic stem (ES) cells.[10][11][12][13][14] - Generation of Chimeric Mice: The modified ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. [10] - Germline Transmission: Chimeric offspring are bred to establish germline transmission of the targeted allele. Heterozygous mice are then interbred to generate homozygous knockout mice.
2. Genotyping:
-
DNA is extracted from tail biopsies, and PCR is used to distinguish between wild-type, heterozygous, and homozygous knockout genotypes.
3. Behavioral Phenotyping Battery:
-
A battery of behavioral tests is conducted to assess the neurological and motor function of the knockout mice compared to wild-type littermates. [3][7][9][15][16]This can include:
4. Neurochemical Analysis:
-
Brain tissue is collected, and levels of dopamine, norepinephrine, serotonin, and their metabolites are quantified using HPLC with electrochemical detection to determine the impact of SPR knockout on neurotransmitter synthesis. [17][18] 5. Cardiovascular Assessment:
-
Blood pressure and heart rate can be monitored using telemetry devices implanted in the mice to assess for hypertension and arrhythmias. [19][20][21]
Visualizations
Tetrahydrobiopterin (BH4) Synthesis Pathway and this compound Inhibition
The following diagram illustrates the de novo synthesis pathway of tetrahydrobiopterin (BH4) from guanosine (B1672433) triphosphate (GTP). It highlights the role of sepiapterin reductase (SPR) and the mechanism of inhibition by this compound.
Caption: De novo BH4 synthesis pathway and the inhibitory action of this compound on Sepiapterin Reductase (SPR).
Experimental Workflow: Comparing Pharmacological and Genetic Inhibition
This workflow outlines the parallel experimental approaches for evaluating the effects of this compound and SPR gene knockout.
Caption: Parallel workflow for comparing pharmacological (this compound) and genetic (SPR knockout) models.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Sepiapterin Reductase Inhibition Leading to Selective Reduction of Inflammatory Joint Pain in Mice and Increased Urinary Sepiapterin Levels in Humans and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A behavioral test battery for mouse models of Angelman syndrome: a powerful tool for testing drugs and novel Ube3a mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice | PLOS One [journals.plos.org]
- 8. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 9. Behavioral Phenotyping in Rats and Mice [labome.com]
- 10. Generation of Gene Knockout Mice by ES Cell Microinjection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of gene-of-interest knockouts in murine organoids using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generating a CRISPR knockout mouse through a strong premature termination codon: a cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 14. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 15. A Simple and Fast Battery Test for Phenotypic Characterization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioural battery testing: evaluation and behavioural outcomes in 8 inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alterations of serotonin neurotransmission and inhibition of mouse-killing behavior: III. Effects of minaprine, CM 30366 and SR 95191 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of 1-methyl-4-phenyl-1,2,3,6 tetrahydropyridine (MPTP) on monoamine neurotransmitters in mouse brain & heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardioprotective actions of relaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The impact of nitric oxide in cardiovascular medicine: untapped potential utility - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of QM385 and Other Tetrahydrobiopterin (BH4) Synthesis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of QM385 and other inhibitors targeting the tetrahydrobiopterin (B1682763) (BH4) synthesis pathway. This document compiles experimental data, details key experimental methodologies, and visualizes relevant biological and experimental workflows to facilitate informed decisions in research and development.
Tetrahydrobiopterin (BH4) is a critical cofactor for several key enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. Dysregulation of BH4 synthesis has been implicated in a range of pathological conditions, including chronic pain, inflammatory diseases, and autoimmune disorders. Consequently, inhibitors of the BH4 synthesis pathway have emerged as promising therapeutic candidates. This guide focuses on a comparative analysis of this compound, a potent sepiapterin (B94604) reductase (SPR) inhibitor, with other inhibitors targeting different enzymes in the BH4 synthesis cascade.
Data Presentation: Quantitative Comparison of BH4 Synthesis Inhibitors
The efficacy of various inhibitors targeting the BH4 synthesis pathway is most commonly quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for prominent inhibitors of Sepiapterin Reductase (SPR), GTP Cyclohydrolase I (GCH1), and Dihydrofolate Reductase (DHFR). It is crucial to note that these values are highly dependent on the specific assay conditions, such as whether a cell-free or cell-based system was used.
| Inhibitor | Target Enzyme | IC50 Value | Assay Type | Reference |
| This compound | Sepiapterin Reductase (SPR) | 1.49 nM | Binding Assay | [1][2] |
| 35 nM | Mouse Splenocytes | [3] | ||
| 74 nM | Human PBMCs | [2] | ||
| SPRi3 | Sepiapterin Reductase (SPR) | 74 nM | Cell-free Assay | [4] |
| 5.2 µM | Cell-based Biopterin Reduction | [4] | ||
| 0.45 µM | Mouse Primary Sensory Neurons | [4] | ||
| Sulfasalazine (SSZ) | Sepiapterin Reductase (SPR) | 23 nM | Enzymatic Assay | [5][6] |
| 31 nM | Sepiapterin Reduction Assay | [7] | ||
| Sulfapyridine | Sepiapterin Reductase (SPR) | 480 nM | Enzymatic Assay | [5][6] |
| Tranilast | Sepiapterin Reductase (SPR) | 5.89 µM | Enzymatic Assay | [5] |
| 2,4-diamino-6-hydroxypyrimidine (DAHP) | GTP Cyclohydrolase I (GCH1) | ~300 µM | Enzymatic Assay | [8][9][10] |
| Methotrexate (B535133) (MTX) | Dihydrofolate Reductase (DHFR) | 6.05 nM - >1000 nM | Various Cancer Cell Lines | [11][12] |
Signaling Pathway
The biosynthesis of BH4 is a multi-step enzymatic process. The de novo pathway begins with guanosine (B1672433) triphosphate (GTP) and involves three key enzymes: GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR). Additionally, a salvage pathway can produce BH4 from sepiapterin via the actions of SPR and dihydrofolate reductase (DHFR). The diagram below illustrates these pathways and the points of inhibition for the compounds discussed in this guide.
Caption: The BH4 synthesis pathway, highlighting the de novo and salvage routes and the specific enzymatic targets of various inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of BH4 synthesis inhibitors.
Sepiapterin Reductase (SPR) Enzymatic Assay
This assay measures the activity of SPR by monitoring the consumption of its substrate, sepiapterin, or the production of its product, dihydrobiopterin (BH2). Inhibition is assessed by the reduction in enzyme activity in the presence of an inhibitor.
Materials:
-
Recombinant human SPR enzyme
-
Sepiapterin (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.8)
-
Test inhibitor (e.g., this compound, SPRi3)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 420 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test inhibitor to the wells. Include a vehicle control (solvent only).
-
Add a solution of recombinant human SPR to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of sepiapterin and NADPH to each well.
-
Immediately measure the decrease in absorbance at 420 nm (due to the conversion of sepiapterin) in kinetic mode for a set period (e.g., 10-20 minutes).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
GTP Cyclohydrolase I (GCH1) Activity Assay
This assay determines the activity of GCH1 by quantifying the formation of its product, dihydroneopterin triphosphate, which is then oxidized to the fluorescent compound neopterin (B1670844).
Materials:
-
Cell or tissue lysate containing GCH1
-
GTP (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Iodine solution (for oxidation)
-
Alkaline phosphatase
-
Test inhibitor (e.g., DAHP)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
In a reaction tube, combine the lysate with the assay buffer and the test inhibitor at various concentrations.
-
Initiate the reaction by adding GTP and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and oxidize the dihydroneopterin triphosphate to neopterin triphosphate by adding an acidic iodine solution.
-
Dephosphorylate the neopterin triphosphate to neopterin by adding alkaline phosphatase.
-
Analyze the samples using HPLC with fluorescence detection to quantify the amount of neopterin produced.
-
Calculate the GCH1 activity and determine the IC50 of the inhibitor.
Dihydrofolate Reductase (DHFR) Enzymatic Assay
This colorimetric assay measures DHFR activity by monitoring the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The decrease in NADPH concentration is followed by measuring the absorbance at 340 nm.
Materials:
-
Recombinant DHFR enzyme or cell lysate
-
Dihydrofolate (DHF) (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test inhibitor.
-
Add the DHFR enzyme to each well (except for the blank) and incubate for a few minutes.
-
Initiate the reaction by adding the DHF substrate.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode.
-
Calculate the reaction rate and the percentage of inhibition for each inhibitor concentration to determine the IC50 value.[1][8][13]
Measurement of Intracellular BH4 Levels by HPLC
This protocol describes the quantification of BH4 in cell or tissue samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
Materials:
-
Cell or tissue samples
-
Extraction buffer (e.g., 0.1 M HCl containing 1 mM dithioerythritol)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (e.g., 50 mM sodium acetate, pH 5.2, with 5% methanol)
-
BH4 standard
Procedure:
-
Homogenize cell or tissue samples in ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Filter the supernatant through a low-protein-binding filter.
-
Inject a known volume of the filtered extract onto the HPLC system.
-
Separate BH4 from other cellular components on the C18 column using the specified mobile phase.
-
Detect and quantify BH4 using the electrochemical detector.
-
Calculate the concentration of BH4 in the sample by comparing the peak area to a standard curve generated with known concentrations of BH4.[14][15][16]
T-cell Proliferation Assay
This assay assesses the effect of BH4 synthesis inhibitors on the proliferation of T-cells, typically measured by dye dilution using flow cytometry.
Materials:
-
Isolated T-cells (e.g., from human peripheral blood mononuclear cells)
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plate
-
Flow cytometer
Procedure:
-
Label isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Plate the labeled T-cells in a 96-well plate.
-
Add serial dilutions of the test inhibitor to the wells.
-
Stimulate T-cell proliferation by adding activation stimuli.
-
Incubate the cells for a period sufficient for multiple cell divisions (e.g., 3-5 days).
-
Harvest the cells and analyze them by flow cytometry.
-
Quantify cell proliferation by measuring the dilution of the fluorescent dye in the T-cell population.[5][7][17]
Experimental Workflows
Visualizing experimental workflows can aid in the planning and execution of complex studies. The following diagrams illustrate typical workflows for evaluating BH4 synthesis inhibitors.
Caption: A typical workflow for the in vitro evaluation of BH4 synthesis inhibitors.
Caption: A generalized workflow for the in vivo assessment of BH4 synthesis inhibitors in a disease model.
Conclusion
This guide provides a comparative overview of this compound and other inhibitors of the BH4 synthesis pathway. This compound stands out as a highly potent SPR inhibitor with nanomolar efficacy in both binding and cell-based assays. The provided tables, pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of targeting BH4 synthesis. The selection of an appropriate inhibitor will depend on the specific research question, the desired level of pathway inhibition, and the experimental model being utilized. Careful consideration of the methodologies outlined in this guide will be essential for generating robust and reproducible data in this promising field of drug discovery.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 3. Proliferation assay - flow cytometry [sanquin.org]
- 4. chondrex.com [chondrex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 8. DHFR Enzyme Inhibition assay [bio-protocol.org]
- 9. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]
- 10. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiopterin Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct experimental evidence for competitive inhibition of dihydrofolate reductase by methotrexate [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Tetrahydrobiopterin as a rheostat of cell resistance to oxidant injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EdU T Cell Proliferation Assay for Flow Cytometry [baseclick.eu]
Evaluating the Selectivity of QM385: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a potent enzyme inhibitor is paramount. This guide provides a framework for evaluating the selectivity of QM385, a highly potent inhibitor of sepiapterin (B94604) reductase (SPR), against other relevant human reductases.
This compound has emerged as a significant research tool due to its nanomolar potency against sepiapterin reductase (SPR), an enzyme implicated in T-cell proliferation, autoimmunity, and pain pathways.[1][2] Specifically, this compound exhibits a biochemical half-maximal inhibitory concentration (IC50) of 1.49 nM against SPR.[3] While its on-target efficacy is well-documented, a comprehensive understanding of its selectivity profile is crucial for predicting potential off-target effects and ensuring its utility as a specific molecular probe.
This guide outlines the necessary experimental protocols to assess the selectivity of this compound and presents a comparative table of known SPR inhibitors.
Comparative Potency of Known Sepiapterin Reductase Inhibitors
To provide context for the potency of this compound, the following table summarizes the IC50 values of other commonly studied SPR inhibitors. It is important to note the distinction between biochemical assays, which measure direct enzyme inhibition, and cell-based assays, which reflect compound activity in a more complex biological environment.
| Compound | Biochemical IC50 (SPR) | Cell-Based IC50 | Reference |
| This compound | 1.49 nM | 35 nM | [3] |
| SPRi3 | 74 nM | 5.2 µM | |
| Sulfasalazine | Not specified | Not specified |
Proposed Experimental Framework for Determining this compound Selectivity
To thoroughly evaluate the selectivity of this compound, a panel of representative human reductases should be tested. Given the structural and functional similarities among oxidoreductases, this panel should ideally include members from the carbonyl reductase, aldo-keto reductase (AKR), and thioredoxin reductase families.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of an inhibitor like this compound against a panel of off-target enzymes.
Detailed Experimental Protocols
The following are detailed methodologies for conducting the key experiments to determine the selectivity of this compound.
Biochemical IC50 Determination for Reductase Panel
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified human reductases.
Materials:
-
Recombinant human reductases (e.g., Sepiapterin Reductase, Carbonyl Reductase 1, AKR1C1, AKR1C2, AKR1C3, Thioredoxin Reductase 1)
-
This compound
-
Appropriate substrates for each enzyme (e.g., sepiapterin for SPR, NADPH-dependent substrates for other reductases)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
Enzyme and Substrate Preparation: Prepare working solutions of each recombinant reductase and its corresponding substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the recombinant enzyme, and the serially diluted this compound. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NADPH to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a wavelength appropriate for monitoring NADPH consumption (typically 340 nm).
-
Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Normalize the rates to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each reductase.
Cell-Based Assay for SPR Inhibition
Objective: To determine the IC50 of this compound for SPR in a cellular context.
Materials:
-
Human cell line expressing SPR (e.g., a T-cell line)
-
Cell culture medium and supplements
-
This compound
-
Stimulant to induce tetrahydrobiopterin (B1682763) (BH4) production (e.g., lipopolysaccharide)
-
Lysis buffer
-
Method for quantifying BH4 or sepiapterin (e.g., HPLC with fluorescence detection)
Procedure:
-
Cell Culture: Culture the chosen cell line under standard conditions.
-
Compound Treatment: Seed the cells in multi-well plates and treat with a range of concentrations of this compound for a specified duration.
-
Stimulation: Induce the BH4 synthesis pathway by adding a stimulant to the cell culture medium.
-
Cell Lysis: After the incubation period, wash and lyse the cells.
-
Analyte Quantification: Analyze the cell lysates to quantify the levels of sepiapterin (which will accumulate upon SPR inhibition) or BH4.
-
Data Analysis: Plot the sepiapterin accumulation or BH4 reduction against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the cell-based IC50 value.
Tetrahydrobiopterin Synthesis and Inhibition Pathway
The following diagram illustrates the de novo synthesis pathway of tetrahydrobiopterin (BH4) and the point of inhibition by this compound. Understanding this pathway is crucial for interpreting the results of cell-based assays.
By following these protocols, researchers can generate a comprehensive selectivity profile for this compound, enabling a more informed application of this potent inhibitor in their studies. The high potency of this compound for SPR underscores the importance of rigorously evaluating its activity against other reductases to fully characterize its pharmacological profile.
References
QM385 Demonstrates Superior Potency Over First-Generation Sepiapterin Reductase Inhibitors
For Immediate Release
A comprehensive analysis of available data reveals that QM385, a novel sepiapterin (B94604) reductase (SPR) inhibitor, exhibits significantly greater potency compared to first-generation inhibitors of the same enzyme. This heightened potency, demonstrated by its nanomolar inhibitory concentration, positions this compound as a promising candidate for further investigation in therapeutic areas where modulation of the tetrahydrobiopterin (B1682763) (BH4) pathway is implicated, such as in certain inflammatory and pain conditions.
Sepiapterin reductase is a key enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several enzymes involved in the production of neurotransmitters and nitric oxide. Overactivity of the BH4 pathway has been linked to the pathophysiology of various diseases. Inhibition of SPR presents a strategic approach to downregulate BH4 levels and mitigate its pathological effects.
Potency Comparison: A Quantitative Overview
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies greater potency.
| Inhibitor | Type | IC50 Value |
| This compound | Second-Generation | 1.49 nM[1][2] |
| Sulfasalazine | First-Generation | 31 - 180 nM |
| Tranilast | First-Generation | 5.89 µM |
| N-acetylserotonin (NAS) | First-Generation | 11.61 µM |
As evidenced in the table, this compound's IC50 value in the nanomolar range indicates a potency that is orders of magnitude greater than that of the first-generation SPR inhibitors, which typically exhibit IC50 values in the micromolar range.
The Tetrahydrobiopterin Biosynthesis Pathway and SPR Inhibition
The synthesis of BH4 is a multi-step enzymatic process. Sepiapterin reductase catalyzes the final step in this pathway. By inhibiting SPR, compounds like this compound effectively block the production of BH4, thereby reducing its availability for downstream enzymatic reactions that may contribute to disease pathology.
Caption: The Tetrahydrobiopterin (BH4) biosynthesis pathway and the inhibitory action of this compound and first-generation inhibitors on Sepiapterin Reductase (SPR).
Experimental Protocols
The determination of SPR inhibitory activity is crucial for comparing the potency of different compounds. A common method employed is a spectrophotometric enzyme activity assay.
Spectrophotometric Sepiapterin Reductase Inhibition Assay
Objective: To determine the IC50 value of an inhibitor by measuring the decrease in sepiapterin absorbance at 420 nm, which is indicative of SPR activity.
Materials:
-
Recombinant human sepiapterin reductase (SPR) enzyme
-
Sepiapterin (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 6.4)
-
Test inhibitor (e.g., this compound, Sulfasalazine) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 420 nm
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of sepiapterin in a suitable buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare serial dilutions of the test inhibitor at various concentrations.
-
-
Assay Reaction Setup:
-
In each well of the microplate, add the following components in order:
-
Potassium phosphate buffer
-
NADPH solution (final concentration typically 100 µM)
-
Test inhibitor at the desired concentration (or vehicle control)
-
SPR enzyme solution (a pre-determined optimal concentration)
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the sepiapterin solution to each well (final concentration typically 50 µM).
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 420 nm over time using the microplate reader. The rate of decrease in absorbance is proportional to the SPR activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of SPR inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
This standardized protocol allows for the reproducible and accurate determination of the inhibitory potency of novel compounds targeting sepiapterin reductase, facilitating direct comparisons such as that between this compound and its predecessors. The superior potency of this compound underscores its potential as a more effective therapeutic agent for conditions driven by excessive BH4 production.
References
A Comparative Analysis of QM385 and Methotrexate in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the investigational compound QM385 and the established disease-modifying antirheumatic drug (DMARD) methotrexate (B535133) in preclinical models of arthritis. The data presented is based on available scientific literature and aims to offer an objective overview to inform further research and development.
Key Findings at a Glance
While direct comparative studies of this compound and methotrexate are not available, this guide synthesizes data from studies on each compound in relevant arthritis models. A key observation is that in the collagen antibody-induced arthritis (CAIA) mouse model, neither this compound nor methotrexate demonstrated a significant effect on the clinical arthritis score, suggesting limited anti-inflammatory activity in this specific model. However, methotrexate has well-documented anti-inflammatory efficacy in the more traditional collagen-induced arthritis (CIA) model.
In Vivo Efficacy in Arthritis Models
The following tables summarize the available quantitative data for this compound and methotrexate in different preclinical arthritis models. It is crucial to note that the data for each compound were generated in different experimental settings (different arthritis models and animal species), which limits direct comparison.
Table 1: Efficacy of this compound in Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
| Parameter | Vehicle Control | This compound (3 mg/kg) | Outcome |
| Clinical Arthritis Score | No significant difference | No significant difference | No anti-inflammatory effect observed[1] |
| Paw Edema (Swelling) | - | No effect | No reduction in swelling[1] |
| Histopathological Score | - | No effect | No reduction in inflammation or joint destruction[1] |
| Heat Pain Hypersensitivity | - | Reduced | Analgesic effect observed[1] |
Data from a study in a collagen antibody-induced arthritis (CAIA) mouse model. The primary effect observed for this compound was analgesia rather than anti-inflammatory activity[1].
Table 2: Efficacy of Methotrexate in Collagen-Induced Arthritis (CIA) Models
| Parameter | Control Group | Methotrexate | Outcome | Model |
| Arthritis Score | Increased | Significantly Reduced | Potent anti-inflammatory effect[2][3] | Rat CIA |
| Paw Volume / Swelling | Increased | Significantly Reduced | Reduction in joint swelling[2][3] | Rat & Mouse CIA |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Elevated | Significantly Reduced | Downregulation of key inflammatory mediators[4] | Mouse CIA |
Data synthesized from multiple studies in collagen-induced arthritis (CIA) models in both rats and mice, demonstrating the established anti-inflammatory efficacy of methotrexate[2][3][4].
Table 3: Comparison in Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
| Parameter | This compound | Methotrexate |
| Clinical Arthritis Score | No significant effect[1] | No significant effect[5][6] |
This table directly compares the reported effects on the primary clinical endpoint in the same arthritis model, highlighting the lack of significant anti-inflammatory activity for both compounds in the CAIA mouse model[1][5][6].
Mechanisms of Action
The two compounds exert their effects through distinct signaling pathways.
This compound: The primary mechanism of action for this compound is the inhibition of sepiapterin (B94604) reductase (SPR). This enzyme is involved in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for several enzymes, including nitric oxide synthase (NOS). By inhibiting SPR, this compound reduces the production of BH4, which is implicated in pain signaling. The analgesic effect of this compound is attributed to this pathway, while its lack of anti-inflammatory effect in the CAIA model suggests it may not significantly impact the primary inflammatory cascades in that model[1][7].
Methotrexate: Methotrexate's mechanism of action in rheumatoid arthritis is multifaceted and not fully elucidated. It is known to be a folate antagonist, and its effects are thought to be mediated through several pathways:
-
Inhibition of Dihydrofolate Reductase (DHFR): This leads to a reduction in the synthesis of purines and pyrimidines, which can inhibit the proliferation of rapidly dividing cells like lymphocytes and synoviocytes.
-
Increased Adenosine Release: Methotrexate can lead to an accumulation of adenosine, which has potent anti-inflammatory effects.
-
Inhibition of Pro-inflammatory Cytokine Signaling: Methotrexate has been shown to reduce the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[4].
Comparative signaling pathways of this compound and Methotrexate.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Collagen Antibody-Induced Arthritis (CAIA) in Mice
This model offers a rapid and synchronized onset of arthritis, making it suitable for screening compounds.
Workflow for the Collagen Antibody-Induced Arthritis (CAIA) model.
Protocol Details:
-
Animals: BALB/c or DBA/1 mice, typically 8-10 weeks old, are used.
-
Induction: On day 0, mice are injected intraperitoneally (i.p.) with a cocktail of monoclonal antibodies against type II collagen[8][9][10]. On day 3, a booster injection of lipopolysaccharide (LPS) is administered i.p. to synchronize and enhance the inflammatory response[8][9][10].
-
Treatment: Test compounds (e.g., this compound or methotrexate) or vehicle are administered daily or according to the desired dosing regimen, starting before or after the onset of clinical signs.
-
Assessment:
-
Clinical Scoring: Arthritis severity is scored daily for each paw based on a scale of 0-4, where 0 = normal, 1 = mild swelling/erythema of one digit, 2 = moderate swelling/erythema of the paw, 3 = severe swelling/erythema of the entire paw, and 4 = maximal inflammation with joint deformity. The maximum score per mouse is 16.
-
Paw Swelling: Paw volume or thickness is measured daily using a plethysmometer or digital calipers.
-
Histopathology: At the end of the study, ankle and knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cells, such as fibroblast-like synoviocytes (FLS), which are key players in the pathology of rheumatoid arthritis.
Workflow for the MTT Cell Viability Assay.
Protocol Details:
-
Cell Culture: Human or animal-derived fibroblast-like synoviocytes (FLS) are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (this compound or methotrexate) or vehicle control for a specified duration (e.g., 24, 48, or 72 hours)[11][12][13][14][15].
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C[11][12][13][14][15]. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals[11][12][13][14][15].
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Conclusion
Based on the currently available preclinical data, this compound and methotrexate exhibit different profiles in arthritis models. Methotrexate is a potent anti-inflammatory agent in the CIA model, a standard for evaluating efficacy of anti-arthritic drugs. In contrast, in the CAIA model, neither methotrexate nor this compound appears to significantly reduce clinical signs of arthritis. This compound, however, demonstrates clear analgesic properties in this model, suggesting a primary mechanism of action related to pain signaling rather than a broad anti-inflammatory effect.
This comparative guide highlights the importance of selecting appropriate animal models to investigate specific therapeutic mechanisms. While this compound may not be a classic anti-inflammatory DMARD in the same vein as methotrexate, its analgesic properties warrant further investigation as a potential symptomatic treatment for inflammatory pain. Further studies directly comparing this compound and methotrexate in the same arthritis model, particularly the CIA model, are necessary to provide a more definitive assessment of their relative anti-inflammatory potential.
References
- 1. criver.com [criver.com]
- 2. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse anti‐collagen antibody‐induced arthritis model (CAIA) [bio-protocol.org]
- 10. chondrex.com [chondrex.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the Anti-Inflammatory Profile of QM385 and Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel investigational compound QM385 with established anti-inflammatory drugs: Indomethacin, Dexamethasone (B1670325), and Sulfasalazine. The information is intended to help researchers and drug development professionals evaluate the potential of this compound in the context of existing therapeutic options.
Executive Summary
This compound is a potent and specific inhibitor of sepiapterin (B94604) reductase (SPR), an enzyme crucial for the synthesis of tetrahydrobiopterin (B1682763) (BH4). By limiting BH4 production, this compound has demonstrated significant effects in models of autoimmunity and inflammatory pain. However, its direct anti-inflammatory activity, particularly in comparison to classical anti-inflammatory agents, warrants careful consideration. Evidence suggests that the primary effect of this compound in inflammatory models may be analgesic rather than a direct suppression of the inflammatory cascade.
This guide presents available preclinical data for this compound alongside data for the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, the corticosteroid Dexamethasone, and the disease-modifying antirheumatic drug (DMARD) Sulfasalazine, which also exhibits SPR inhibitory action.
Data Presentation
In Vitro Anti-Inflammatory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of the compared drugs on the production of key inflammatory mediators. It is important to note that direct comparative studies are limited, and data is compiled from various sources.
| Compound | Target/Assay | Cell Type | Stimulant | IC50 / % Inhibition |
| This compound | Sepiapterin Reductase (SPR) | - | - | 1.49 nM |
| Indomethacin | Prostaglandin E2 (PGE2) release | Human synovial cells | IL-1α | 5.5 ± 0.1 nM[1] |
| Dexamethasone | TNF-α production | Mouse macrophages | LPS | Dose-dependent inhibition[2] |
| IL-6 production | A549 cells | IL-1β | Significant decrease at 1 and 10 µM[3] | |
| IL-8 production | A549 cells | IL-1β | Significant decrease at 1 and 10 µM[3] | |
| Sulfasalazine | Sepiapterin Reductase (SPR) | Human recombinant SPR | - | 31 nM[4] |
| TNF-α binding to its receptor | HL60 cells | - | Dose-dependent displacement |
In Vivo Anti-Inflammatory and Analgesic Activity
The table below presents data from in vivo animal models of inflammation and pain. The models and readouts vary between studies, which should be considered when comparing the efficacy of the compounds.
| Compound | Animal Model | Key Findings |
| This compound | Collagen Antibody-Induced Arthritis (CAIA) in mice | No effect on clinical arthritis score or joint inflammation.[5] Significantly attenuated heat-induced hyperalgesia.[5] |
| Indomethacin | Carrageenan-induced paw edema in rats | Potent anti-inflammatory activity with 83.34% inhibition.[6] |
| Turpentine-induced arthritis in rats | 48% inhibition.[6] | |
| Dexamethasone | Zymosan-induced inflammation in mice | Significantly decreased TNF and CXCL1 concentration and leukocyte infiltration.[7] |
| LPS-induced TNF-α production in mice | Completely blocked TNF-α production at 0.3-30.0 mg/kg. | |
| Sulfasalazine | Rheumatoid Arthritis (clinical trial) | Attainment of ACR 20 response criteria was significantly lower than TwHF extract. Reduces radiological progression in early active RA. |
Experimental Protocols
In Vitro: Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages
Objective: To evaluate the ability of a test compound to inhibit the production of pro-inflammatory mediators from macrophages stimulated with LPS.
Cell Line: RAW 264.7 murine macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Indomethacin, Dexamethasone, Sulfasalazine) or vehicle control for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-6, IL-1β): Quantify cytokine levels using commercially available ELISA kits.
-
-
Data Analysis: Calculate the percentage inhibition of each inflammatory mediator by the test compound compared to the LPS-stimulated vehicle control. Determine IC50 values where applicable.
In Vivo: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
Protocol:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound, Indomethacin) or vehicle control orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point.
In Vivo: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the therapeutic potential of a compound in a model of autoimmune arthritis.
Animal Model: DBA/1 mice (8-10 weeks old).
Protocol:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
Arthritis Assessment: Monitor the mice daily for the onset and severity of arthritis starting from day 21. Score each paw based on a scale of 0-4 (0=normal, 4=severe erythema and swelling). The maximum score per mouse is 16.
-
Compound Treatment: Begin administration of the test compound (e.g., this compound, Dexamethasone, Sulfasalazine) or vehicle control at the onset of arthritis or prophylactically.
-
Outcome Measures:
-
Clinical Score: Record the arthritis score for each mouse throughout the study.
-
Paw Thickness: Measure paw thickness using a caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Biomarkers: Measure serum levels of inflammatory cytokines and anti-collagen antibodies.
-
-
Data Analysis: Compare the mean arthritis scores, paw thickness, and histological scores between the treated and vehicle control groups.
Mandatory Visualization
Signaling Pathways
Caption: Mechanism of action of this compound in inhibiting BH4 synthesis.
Caption: Mechanisms of action for Indomethacin, Dexamethasone, and Sulfasalazine.
Experimental Workflow
References
- 1. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone can attenuate the pulmonary inflammatory response via regulation of the lncH19/miR-324-3p cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfa Drugs Inhibit Sepiapterin Reduction and Chemical Redox Cycling by Sepiapterin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annexpublishers.com [annexpublishers.com]
A Comparative Analysis of QM385 and Other Immunomodulatory Compounds
In the landscape of immunomodulatory therapeutics, a diverse array of compounds with distinct mechanisms of action are utilized to treat a range of autoimmune and inflammatory disorders. This guide provides a detailed comparison of a novel investigational compound, QM385, with established immunomodulators, namely the conventional synthetic disease-modifying antirheumatic drug (csDMARD) methotrexate (B535133) and the biologic DMARD (bDMARD) adalimumab. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their respective mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Mechanisms of Action
The immunomodulatory effects of this compound, methotrexate, and adalimumab stem from their unique interactions with key components of the immune system.
This compound: A Sepiapterin (B94604) Reductase (SPR) Inhibitor
This compound is a potent and orally bioavailable inhibitor of sepiapterin reductase (SPR), the terminal enzyme in the de novo synthesis pathway of tetrahydrobiopterin (B1682763) (BH4). BH4 is a critical cofactor for several enzymes, and has been identified as a fundamental regulator of T-cell biology.[1][2] By inhibiting SPR, this compound effectively reduces the intracellular levels of BH4.[3] This depletion of BH4 has a profound impact on T-cell function, leading to impaired proliferation of mature mouse and human T cells.[1][3] The underlying mechanism involves the disruption of mitochondrial bioenergetics in activated T cells.[1] Consequently, this compound exerts an immunosuppressive effect by targeting T-cell proliferation, a key driver of many autoimmune and inflammatory conditions.[3][4]
Methotrexate: A Folate Antagonist with Complex Immunomodulatory Effects
Methotrexate is a structural analog of folic acid and functions as a folate antagonist. Its anti-proliferative effects, particularly at high doses used in chemotherapy, are attributed to the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines necessary for DNA and RNA synthesis.[5][6] However, its anti-inflammatory mechanism of action at the low doses used in autoimmune diseases is thought to be more complex and not solely dependent on its anti-proliferative activity.[5][7] Several mechanisms have been proposed, including the promotion of adenosine (B11128) release, which has anti-inflammatory properties, and the inhibition of T-cell activation and cytokine production.[6][7] Methotrexate has been shown to inhibit the proliferation of T-cells and suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in certain experimental settings.[7][8]
Adalimumab: A Monoclonal Antibody Targeting TNF-α
Adalimumab is a recombinant human IgG1 monoclonal antibody that specifically binds to and neutralizes both soluble and transmembrane tumor necrosis factor-alpha (TNF-α).[9][10] TNF-α is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases.[11][12] By binding to TNF-α, adalimumab prevents it from interacting with its receptors (TNFR1 and TNFR2) on the surface of cells, thereby blocking the downstream signaling cascades that lead to the production of other pro-inflammatory cytokines (like IL-1 and IL-6), leukocyte recruitment, and other inflammatory processes.[10][13] Adalimumab can also induce apoptosis of TNF-expressing cells and modulate T-cell responses, including the expansion of regulatory T-cells.[14][15]
Comparative Efficacy Data
Direct comparative studies of this compound with methotrexate and adalimumab are not yet available in the public domain. The following tables summarize available quantitative data from separate in vitro and preclinical studies to provide a basis for comparison.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (SPR inhibition) | 1.49 nM | Cell-free assay with human SPR | [16] |
| IC50 (T-cell proliferation) | ~2.5 µM | Anti-CD3/CD28 stimulated mouse CD4+ T cells | [3] |
| IC50 (BH4 reduction) | Not specified | Anti-CD3/CD28 activated mouse splenocytes | [3] |
Table 2: In Vitro Effects of Methotrexate on Immune Cells
| Parameter | Effect | Concentration Range | Cell Type/Assay Condition | Reference |
| T-cell Proliferation | Inhibition | Dose-dependent | Mitogen-stimulated lymphocytes | [6] |
| IL-6 Production | Dose-dependent increase | Pharmacologic range | U937 monocytic cell line | [17][18] |
| IL-6 Production | Inhibition | 10 mg/m² (in vivo dosing) | LPS-stimulated peripheral blood cells from JRA patients | [19] |
| TNF-α Production | Slight decrease | Not specified | LPS/SAC-stimulated whole blood | [20] |
| TNF-α Production | Inhibition | Dose-dependent | Splenic T cells from healthy mice | [8] |
Table 3: In Vitro Effects of Adalimumab on Immune Cells and Cytokines
| Parameter | Effect | Concentration Range | Cell Type/Assay Condition | Reference |
| TNF-α Secretion | Complete inhibition | ≥1.0 µg/ml | Co-culture of ARPE-19 and MT2 cells | [21] |
| IL-6 Production | No significant change | 0.1 - 10 µg/ml | Co-culture of ARPE-19 and MT2 cells | [21] |
| CD4+ T-cell Activation | Delayed | Not specified | Anti-CD3/CD28 stimulated CD4+ T cells | [14][22] |
| CD4+ T-cell Proliferation | Delayed | Not specified | Anti-CD3/CD28 stimulated CD4+ T cells | [14][22] |
| Regulatory T-cell (Treg) Expansion | Increased | Therapeutic concentrations | In vitro culture of RA patient cells | [15] |
Experimental Protocols
The evaluation of immunomodulatory compounds relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes following stimulation.
Experimental Workflow:
Detailed Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Labeling: Resuspend PBMCs in PBS and label with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's instructions. These dyes are retained within the cells and are diluted with each cell division.
-
Cell Culture and Stimulation: Seed the labeled cells in a 96-well plate. Add the test compound (e.g., this compound, methotrexate) at various concentrations. Stimulate the T-cells to proliferate by adding anti-CD3 and anti-CD28 antibodies. Include appropriate controls (unstimulated cells, vehicle control).[2]
-
Incubation: Incubate the plates for 3 to 5 days at 37°C in a humidified 5% CO2 incubator.[2]
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The progressive dilution of the fluorescent dye in proliferating cells is measured to determine the extent of cell division. The percentage of proliferating cells in the presence of the test compound is compared to the vehicle control to calculate the inhibition of proliferation.[2]
Cytokine Production Assay (ELISA)
This assay quantifies the production of specific cytokines by immune cells in response to a stimulus, and the modulatory effect of a test compound.
Experimental Workflow:
Detailed Protocol:
-
Cell Isolation and Culture: Isolate and culture immune cells (e.g., PBMCs or a specific cell line like U937 monocytes) in a 96-well plate.[18][23]
-
Stimulation and Treatment: Add the test compound at various concentrations. Stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., lipopolysaccharide (LPS) for monocytes/macrophages, or phytohemagglutinin (PHA) for T-cells).[19][24]
-
Incubation: Incubate the plates for a specified period (e.g., 24 to 48 hours) to allow for cytokine secretion into the culture medium.[18]
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).[25]
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add the collected supernatants and a standard curve of known cytokine concentrations to the plate.
-
Detection: Add a biotinylated detection antibody specific for the cytokine, followed by an enzyme-conjugated streptavidin.
-
Substrate Addition: Add a substrate that will be converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[25]
-
Conclusion
This compound represents a novel approach to immunomodulation by targeting the BH4 synthesis pathway to specifically inhibit T-cell proliferation. This mechanism is distinct from the broader anti-folate activity of methotrexate and the targeted cytokine neutralization of adalimumab. While direct comparative efficacy data is not yet available, the in vitro potency of this compound in inhibiting its target and T-cell proliferation suggests it is a promising candidate for the treatment of T-cell-driven autoimmune and inflammatory diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in comparison to established immunomodulatory agents. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel immunomodulatory compounds.
References
- 1. anilocus.com [anilocus.com]
- 2. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolite BH4 controls T–cell proliferation in autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. [Effect of methotrexate on the immune response in selected experimental models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of adalimumab on the expression of genes encoding TNF-α signal paths in skin fibroblasts in vitro [termedia.pl]
- 10. researchgate.net [researchgate.net]
- 11. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An affibody-adalimumab hybrid blocks combined IL-6 and TNF-triggered serum amyloid A secretion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Adalimumab Drives Regulatory T Cell Expansion by Binding to Membrane TNF - The Rheumatologist [the-rheumatologist.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Methotrexate induces production of IL-1 and IL-6 in the monocytic cell line U937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methotrexate induces production of IL-1 and IL-6 in the monocytic cell line U937 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methotrexate inhibits interleukin-6 production in patients with juvenile rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vitro Evaluation of the Safety of Adalimumab for the Eye Under HTLV-1 Infection Status: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti‐TNF treatment negatively regulates human CD4+ T‐cell activation and maturation in vitro, but does not confer an anergic or suppressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytokine analysis - ELISA / CBA [sanquin.org]
- 24. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Cytokine Elisa [bdbiosciences.com]
Comparative Analysis of QM385 and Other Sepiapterin Reductase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the sepiapterin (B94604) reductase (SPR) inhibitor QM385 with other notable inhibitors of the same pathway. The focus is on assessing the therapeutic window, supported by available preclinical experimental data.
Sepiapterin reductase is a key enzyme in the de novo and salvage pathways of tetrahydrobiopterin (B1682763) (BH4) synthesis. Elevated levels of BH4 are implicated in the pathogenesis of various inflammatory and autoimmune disorders, as well as chronic pain. Consequently, SPR has emerged as a promising therapeutic target. This guide provides a comparative analysis of this compound against other SPR inhibitors, namely SPRi3 and the repurposed drug sulfasalazine (B1682708) (SSZ), to aid in the evaluation of their potential therapeutic utility.
Mechanism of Action and Signaling Pathway
Sepiapterin reductase catalyzes the final step in the de novo synthesis of BH4 from GTP and is also involved in the salvage pathway. By inhibiting SPR, these compounds reduce the overproduction of BH4, which is a critical cofactor for several enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. The reduction of excessive BH4 has been shown to alleviate symptoms in preclinical models of inflammation and neuropathic pain. A key advantage of targeting SPR is the existence of a salvage pathway that can still produce basal levels of BH4, potentially widening the therapeutic window and reducing the risk of adverse effects associated with complete BH4 depletion.[1]
digraph "Sepiapterin_Reductase_Signaling_Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label=""];
node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10];
edge [arrowhead="normal", color="#5F6368"];
GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"];
Neopterin [label="Neopterin", fillcolor="#F1F3F4", fontcolor="#202124"];
Sepiapterin [label="Sepiapterin", fillcolor="#FBBC05", fontcolor="#202124"];
BH4 [label="Tetrahydrobiopterin\n(BH4)", fillcolor="#34A853", fontcolor="#FFFFFF"];
GCH1 [label="GCH1", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];
SPR [label="Sepiapterin\nReductase (SPR)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Salvage [label="Salvage Pathway", style="dashed", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"];
Inhibitors [label="this compound, SPRi3,\nSulfasalazine", shape="octagon", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
GTP -> GCH1 [label=" de novo pathway", fontcolor="#5F6368"];
GCH1 -> Neopterin [fontcolor="#5F6368"];
Neopterin -> Sepiapterin [fontcolor="#5F6368"];
Sepiapterin -> SPR [fontcolor="#5F6368"];
SPR -> BH4 [fontcolor="#5F6368"];
Inhibitors -> SPR [arrowhead="tee", color="#EA4335", style="dashed"];
Salvage -> BH4 [style="dashed", fontcolor="#5F6368"];
}
Experimental Workflow for the Collagen Antibody-Induced Arthritis (CAIA) Model.
Measurement of Sepiapterin Levels
The concentration of sepiapterin in plasma or urine serves as a biomarker for SPR inhibition.
-
Sample Collection: Blood or urine samples are collected from the animals at specified time points after inhibitor administration.
-
Sample Preparation: Plasma is prepared from blood samples. Samples may require stabilization, for example, with ascorbic acid, due to the redox sensitivity of the analytes.
-
Analysis: Sepiapterin levels are quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).
Conclusion
Based on the available preclinical data, this compound is a highly potent inhibitor of sepiapterin reductase with demonstrated efficacy in a mouse model of inflammatory pain. While direct comparative toxicology studies are lacking, the reported absence of adverse effects at effective doses suggests a promising therapeutic window for this compound, particularly when compared to the known toxicity profile of sulfasalazine. Further head-to-head preclinical studies quantifying the efficacy (ED50) and toxicity (LD50, NOAEL) of this compound, SPRi3, and sulfasalazine under standardized conditions are necessary to provide a more definitive assessment of their relative therapeutic windows. The use of sepiapterin as a biomarker for target engagement will be crucial in these future studies and in potential clinical development.
References
Benchmarking QM385: A Comparative Analysis in Preclinical Models of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel sepiapterin (B94604) reductase (SPR) inhibitor, QM385, with other known SPR inhibitors, SPRi3 and sulfasalazine (B1682708) (SSZ), in preclinical models of inflammatory joint pain. The data presented is compiled from published experimental studies to aid in the evaluation of this compound's potential as a therapeutic agent.
Executive Summary
This compound is a potent, orally bioavailable inhibitor of sepiapterin reductase, a key enzyme in the de novo biosynthesis of tetrahydrobiopterin (B1682763) (BH4). Elevated levels of BH4 are associated with the pathogenesis of inflammatory pain. In preclinical models, this compound has demonstrated a significant analgesic effect, specifically targeting pain hypersensitivity without exerting a direct anti-inflammatory action on joint swelling or histological markers of arthritis. This profile distinguishes it from traditional disease-modifying anti-rheumatic drugs (DMARDs) and suggests a novel mechanism for pain management in inflammatory conditions.
Mechanism of Action: Sepiapterin Reductase Inhibition
The primary mechanism of action for this compound, SPRi3, and sulfasalazine is the inhibition of sepiapterin reductase (SPR). SPR catalyzes the final step in the synthesis of BH4. By inhibiting SPR, these compounds reduce the overproduction of BH4 in inflammatory states, thereby mitigating the downstream signaling that contributes to pain perception.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Comparative Efficacy in the CAIA Model
The collagen antibody-induced arthritis (CAIA) mouse model is a widely used preclinical model that mimics many features of human rheumatoid arthritis. The following tables summarize the comparative performance of this compound, SPRi3, and sulfasalazine in this model.
Table 1: Dose-Response of this compound in Naïve Mice
| Dose (mg/kg, p.o.) | Plasma Sepiapterin Levels (Relative to Vehicle) |
| 0.3 | Increased |
| 1 | Further Increased |
| 3 | Maximally Increased |
Note: Increased plasma sepiapterin is a biomarker of SPR inhibition.
Table 2: Efficacy of SPR Inhibitors on Pain Hypersensitivity in the CAIA Model
| Compound | Dose | Effect on Heat Hyperalgesia | Effect on Mechanical Allodynia | Effect on Cold Allodynia |
| This compound | 3 mg/kg, p.o. | Reduced | No significant effect | No significant effect |
| SPRi3 | 30 mg/kg, i.p. | Reduced | No significant effect (early phase), Reduced (late phase) | No significant effect |
| Vehicle | - | No effect | No effect | No effect |
Table 3: Effect of this compound on Inflammatory Parameters in the CAIA Model
| Parameter | This compound (3 mg/kg, p.o.) vs. Vehicle |
| Clinical Arthritis Score | No significant difference |
| Paw Edema | No significant difference |
| Histopathological Arthritis Score | No significant difference |
Comparative Pharmacokinetics and Safety Profile
A key aspect of drug development is understanding the pharmacokinetic and safety profile of a compound. The following table provides a summary of available data for this compound and its comparators in mice.
Table 4: Comparative Pharmacokinetics and Safety Summary in Mice
| Parameter | This compound | SPRi3 | Sulfasalazine |
| Route of Administration | Oral (p.o.) | Intraperitoneal (i.p.) | Oral (p.o.) |
| Bioavailability | Good oral bioavailability | N/A | Low (2.6-18.2% for parent drug) |
| Tmax (Plasma) | ~1 hour | N/A | N/A |
| Half-life (t1/2) | ~4 hours | N/A | N/A |
| Reported Safety | No apparent adverse effects reported in the cited preclinical studies | N/A | Can induce mortality and weight loss at high doses |
Experimental Protocols
Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
The CAIA model is induced by an intraperitoneal (i.p.) injection of a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge to synchronize and enhance the inflammatory response. This model allows for the evaluation of both the acute inflammatory phase and a later, more chronic phase of arthritis.
Figure 2: General experimental workflow for the CAIA mouse model.
Detailed Methodology for this compound Arm in CAIA Model
-
Animals: Male C57BL/6 mice.
-
Induction of Arthritis:
-
Day 0: Intraperitoneal injection of 1.5 mg of a collagen antibody cocktail.
-
Day 3: Intraperitoneal injection of 25 µg of lipopolysaccharide (LPS).
-
-
Drug Administration:
-
This compound was administered orally (p.o.) at a dose of 3 mg/kg.
-
The vehicle used was 0.5% TWEEN 80/5% carboxymethyl cellulose (B213188) in 0.9% saline.
-
Dosing was performed twice daily for 3 days, with testing performed 1 hour after the final dose.
-
-
Behavioral Assessments:
-
Heat Hyperalgesia: Paw withdrawal latency to a radiant heat source was measured.
-
Mechanical Allodynia: Paw withdrawal threshold to von Frey filaments was assessed.
-
Cold Allodynia: Response to a drop of acetone (B3395972) applied to the paw was observed.
-
-
Inflammation Assessment:
-
Clinical Score: Joints were scored daily for signs of inflammation.
-
Paw Edema: Paw thickness was measured using calipers.
-
Histology: At the end of the experiment, joints were collected for histological analysis of inflammation and damage.
-
-
Biomarker Analysis:
-
Plasma was collected to measure sepiapterin levels by HPLC as a marker of SPR target engagement.
-
Conclusion
This compound demonstrates a promising preclinical profile as a potent and selective SPR inhibitor with significant analgesic effects in a model of inflammatory arthritis. Its key differentiator is the ability to reduce pain hypersensitivity without directly impacting the inflammatory process in the joint, suggesting a pain-specific mechanism of action. This contrasts with broader-acting anti-inflammatory agents. Further head-to-head comparative studies with other SPR inhibitors and standard-of-care agents are warranted to fully elucidate its therapeutic potential. The use of urinary or plasma sepiapterin as a translational biomarker for target engagement is a valuable tool for future clinical development.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the sepiapterin (B94604) reductase (SPR) inhibitor QM385 with related compounds, supported by experimental data, detailed protocols, and pathway visualizations.
Sepiapterin reductase (SPR) has emerged as a promising therapeutic target for a range of immunological and inflammatory disorders, as well as certain types of pain. Inhibition of SPR disrupts the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for several enzymes involved in inflammatory and pain signaling pathways. This guide focuses on this compound, a potent SPR inhibitor, and provides a comparative analysis with other notable SPR inhibitors, including SPRi3 and the clinically used drug sulfasalazine (B1682708).
Performance Comparison of SPR Inhibitors
The inhibitory potency of this compound, SPRi3, and sulfasalazine against sepiapterin reductase has been evaluated in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds at a molecular level.
| Compound | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) | Key Characteristics |
| This compound | 1.49 nM | 35 nM | Potent, orally bioavailable, blocks T-cell proliferation. |
| SPRi3 | Not directly reported in a comparable enzymatic assay | 5.2 µM | Structurally distinct from this compound; demonstrates in vivo efficacy in pain models. |
| Sulfasalazine | 31 nM | Not reported | An established anti-inflammatory drug with SPR inhibitory activity. |
Note: Direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies. The data presented here is compiled from multiple sources to provide a comparative overview.
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in animal models have provided valuable insights into the in vivo performance of these SPR inhibitors.
A study in a mouse model of collagen antibody-induced arthritis (CAIA), a model for inflammatory joint pain, demonstrated that both this compound and SPRi3 could reduce heat hyperalgesia.[1] Notably, this analgesic effect was achieved without significantly impacting the signs of inflammation, suggesting a direct effect on pain signaling pathways.[1]
Pharmacokinetic profiles are crucial for determining the dosing regimens and overall therapeutic potential of a drug candidate.
| Compound | Administration Route | Tmax | T1/2 | Oral Bioavailability |
| This compound | Oral (p.o.) | 1 hour | 4 hours | Good (qualitative) |
| SPRi3 | Intraperitoneal (i.p.) | 0.11 hours | 3.95 hours | Not reported |
Mechanism of Action: The Tetrahydrobiopterin Synthesis Pathway
This compound and related compounds exert their effects by inhibiting sepiapterin reductase, the terminal enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. By reducing BH4 levels, these inhibitors can modulate the activity of these downstream enzymes, thereby impacting inflammation and pain signaling.
Caption: The de novo synthesis pathway of tetrahydrobiopterin (BH4) and the point of inhibition by this compound and related compounds.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings.
In Vitro Sepiapterin Reductase Inhibition Assay
This assay is fundamental for determining the inhibitory potency (IC50) of compounds against the SPR enzyme.
Objective: To measure the concentration of a test compound required to inhibit 50% of the sepiapterin reductase activity.
Materials:
-
Recombinant human sepiapterin reductase
-
Sepiapterin (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.4)
-
Test compounds (e.g., this compound, SPRi3, sulfasalazine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and sepiapterin reductase in each well of the microplate.
-
Add varying concentrations of the test compound to the wells. Include a control group with no inhibitor.
-
Initiate the enzymatic reaction by adding sepiapterin to all wells.
-
Monitor the decrease in absorbance at 420 nm over time, which corresponds to the consumption of sepiapterin.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Caption: A streamlined workflow for determining the IC50 of SPR inhibitors.
Structure-Activity Relationship (SAR) Insights
While specific structure-activity relationship studies for this compound and its direct analogs are not extensively published in the public domain, general SAR principles for inhibitors of pteridine- and pyrimidine-based enzymes can provide some guidance. For pyrimidine (B1678525) derivatives, for instance, the nature and position of substituents on the pyrimidine ring can significantly influence their biological activity. Modifications to the core scaffold can impact factors such as binding affinity, selectivity, and pharmacokinetic properties. Further research into the SAR of this compound analogs is warranted to optimize its therapeutic potential.
Conclusion
This compound is a highly potent inhibitor of sepiapterin reductase with promising oral bioavailability and demonstrated efficacy in a preclinical model of inflammatory pain. When compared to sulfasalazine, this compound exhibits significantly greater potency at the enzymatic level. While SPRi3 also shows in vivo activity, its potency in cell-based assays appears to be lower than that of this compound. The development of potent and selective SPR inhibitors like this compound represents a promising avenue for the development of novel therapeutics for a variety of inflammatory and pain-related conditions. Further studies, including head-to-head clinical trials, are necessary to fully elucidate the comparative efficacy and safety of these compounds in humans.
References
Mechanism of Action: Inhibition of the Tetrahydrobiopterin (BH4) Synthesis Pathway
An Independent Verification of QM385's Inhibitory Activity: A Comparative Guide
This compound has emerged as a highly potent inhibitor of sepiapterin (B94604) reductase (SPR), a critical enzyme in the de novo synthesis pathway of tetrahydrobiopterin (B1682763) (BH4).[1][2] Elevated levels of BH4 are implicated in various pathological conditions, including inflammatory pain and autoimmune disorders, making SPR a compelling target for therapeutic intervention.[3][4] This guide provides an objective comparison of this compound's inhibitory activity against other known SPR inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound exerts its effect by targeting sepiapterin reductase (SPR), the terminal enzyme in the BH4 synthesis pathway. This pathway begins with guanosine (B1672433) triphosphate (GTP) and, through a series of enzymatic steps, produces the essential cofactor BH4. By inhibiting SPR, this compound effectively blocks the production of BH4, thereby reducing its downstream effects.[3][4][5] The salvage pathway, which can also produce BH4, relies on the availability of sepiapterin, the substrate for SPR, further highlighting the critical role of this enzyme.
Caption: The de novo BH4 synthesis pathway and the inhibitory action of this compound on Sepiapterin Reductase (SPR).
Comparative Inhibitory Potency
This compound demonstrates exceptional potency against SPR, particularly in biochemical assays. When compared to other experimental and established inhibitors, its low nanomolar activity is significant.
| Inhibitor | Target | IC50 (Biochemical Assay) | IC50 (Cell-based Assay) |
| This compound | Sepiapterin Reductase (SPR) | 1.49 nM [1] | 35 nM [2] |
| SPRi3 | Sepiapterin Reductase (SPR) | Not Reported | 5.2 µM[2] |
| Sulfasalazine (SSZ) | Sepiapterin Reductase (SPR) | 23 nM[5] | Not Reported |
| Tranilast | Sepiapterin Reductase (SPR) | 5.89 µM[5] | Not Reported |
| N-acetylserotonin (NAS) | Sepiapterin Reductase (SPR) | 3,100 nM[5] | Not Reported |
Experimental Protocols
Biochemical Assay: SPR Enzymatic Activity
This protocol outlines a general method for determining the inhibitory activity of compounds on purified SPR enzyme. The assay measures the NADPH-dependent reduction of sepiapterin to dihydrobiopterin, monitored by the decrease in absorbance at 340 nm.
Principle: Sepiapterin reductase catalyzes the conversion of sepiapterin to dihydrobiopterin using NADPH as a cofactor. The rate of NADPH oxidation is directly proportional to SPR activity and can be measured spectrophotometrically.
Materials:
-
Recombinant human SPR enzyme
-
Sepiapterin
-
NADPH
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, SPR enzyme, and NADPH in each well of the microplate.
-
Add varying concentrations of the test compound (e.g., this compound) or vehicle (DMSO) to the wells.
-
Incubate the plate for 15 minutes at 37°C to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding sepiapterin to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) at 25°C.[6]
-
Calculate the initial reaction rates from the linear phase of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
In Vivo Efficacy: Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
This protocol describes an in vivo model to assess the analgesic and anti-inflammatory effects of SPR inhibitors in a model of inflammatory joint pain.[2][7]
Caption: Experimental workflow for evaluating this compound efficacy in the CAIA mouse model of inflammatory arthritis.
Procedure:
-
Induction: Arthritis is induced in mice by an intravenous injection of a cocktail of monoclonal antibodies against type II collagen.[2] Three days later, a lipopolysaccharide (LPS) injection is administered to trigger a rapid onset of arthritis.[2]
-
Treatment: Animals are treated with this compound (e.g., 0.3-3 mg/kg, orally) or vehicle. A typical regimen involves twice-daily administration for several days during the acute inflammatory phase.[2]
-
Pain Hypersensitivity Assessment: Nociceptive thresholds are measured to assess pain. This includes testing for heat hyperalgesia (e.g., using a plantar test apparatus) and mechanical allodynia (e.g., using von Frey filaments).[2][7]
-
Biomarker Analysis: At the end of the study, blood plasma is collected to measure sepiapterin levels. A significant increase in plasma sepiapterin serves as a pharmacodynamic biomarker for SPR target engagement, as it indicates a blockage in its conversion to BH4.[2]
-
Data Analysis: Statistical analysis is performed to compare pain-related responses and sepiapterin levels between the this compound-treated group and the vehicle-treated control group.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peripheral tetrahydrobiopterin is involved in the pathogenesis of mechanical hypersensitivity in a rodent postsurgical pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 6. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sepiapterin Reductase Inhibition Leading to Selective Reduction of Inflammatory Joint Pain in Mice and Increased Urinary Sepiapterin Levels in Humans and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of QM385: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the sepiapterin (B94604) reductase inhibitor, QM385, is critical for maintaining laboratory safety and regulatory compliance. This document outlines the necessary procedures for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before proceeding with the disposal of this compound, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
General Disposal Principles
The disposal of laboratory chemical waste is governed by institutional, local, and national regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures. They can provide clarity on waste stream segregation and approved disposal methods.
Step-by-Step Disposal Workflow
The following procedure is a general guideline and must be adapted based on the specific hazard classification provided in the this compound Safety Data Sheet and your institution's policies.
Caption: This workflow diagram illustrates the decision-making process for the proper disposal of this compound, starting with obtaining and reviewing the Safety Data Sheet.
Quantitative Data Summary
As no specific experimental data on the disposal of this compound is publicly available, a quantitative data table cannot be provided. However, the following table outlines the key information to be extracted from the this compound SDS.
| Parameter | Information to Extract from SDS | Relevance to Disposal |
| Hazard Classification | GHS Hazard Categories (e.g., Acute Toxicity, Skin Corrosion/Irritation, etc.) | Determines if the waste is hazardous or non-hazardous. |
| Pictograms | Hazard symbols provided in the SDS. | Provides a quick visual reference for the types of hazards. |
| Personal Protective Equipment (PPE) | Recommended gloves, eye protection, and respiratory protection. | Ensures personnel safety during handling and disposal. |
| Disposal Considerations | Section 13 of the SDS. | Provides specific instructions from the manufacturer for disposal. |
| Physical and Chemical Properties | Solubility, flammability, reactivity. | Informs safe handling and segregation of waste. |
Disposal Procedures Based on Hazard Classification
If this compound is Classified as Non-Hazardous:
-
Consult EHS: Even for non-hazardous waste, many institutions have specific guidelines for disposal. Contact your EHS department to confirm the appropriate procedure.
-
Follow Institutional Guidelines: Depending on your institution's rules, non-hazardous chemical waste may be permissible for disposal in the regular trash or down the drain with copious amounts of water. Do not assume this is acceptable without explicit approval from EHS.
If this compound is Classified as Hazardous:
-
Segregate Waste: Do not mix this compound waste with other incompatible chemical waste streams.
-
Use a Designated Hazardous Waste Container: The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Label the Container: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Your institution will likely provide specific hazardous waste labels.
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area until it is collected.
-
Arrange for Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department.
By diligently following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Essential Safety and Handling Protocol for QM385
This document provides immediate safety, handling, and disposal guidance for QM385, a potent sepiapterin (B94604) reductase (SPR) inhibitor. Researchers, scientists, and drug development professionals should use this as a preliminary guide and must consult the official Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Personal Protective Equipment (PPE)
Proper PPE is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on general best practices for handling potent chemical compounds.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 certified |
| Chemical Splash Goggles | To be used when there is a risk of splashing | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free. Check for tears and holes before use. Change frequently. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory | Fume Hood or Ventilated Enclosure | Always handle the solid form of this compound in a certified chemical fume hood. |
| N95 Respirator | Recommended for weighing and handling of the powder if a fume hood is not available. |
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Type | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Cover the spill with an inert absorbent material. Collect and place in a sealed container for disposal. |
Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Guideline |
| Handling | - Handle as a potent compound with unknown toxicological properties.- Avoid inhalation of dust and contact with skin and eyes.[1]- Use in a well-ventilated area, preferably a chemical fume hood. |
| Storage | - Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]- Recommended storage at -20°C for up to 1 year or -80°C for up to 2 years.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste. |
| Solutions | Collect in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain. |
| Contaminated Labware | Dispose of as hazardous solid waste. This includes pipette tips, microfuge tubes, and gloves. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
